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  • Product: 2-Methylphenyl dioctyl phosphite
  • CAS: 57913-10-7

Core Science & Biosynthesis

Foundational

Photochemical Fate of Asymmetric Organophosphites: Degradation Pathways of 2-Methylphenyl Dioctyl Phosphite Under UV Irradiation

Target Audience: Analytical Chemists, Material Scientists, and Drug Development Professionals (Extractables & Leachables) Executive Summary 2-Methylphenyl dioctyl phosphite (CAS: 57913-10-7) is an asymmetric organophosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Material Scientists, and Drug Development Professionals (Extractables & Leachables)

Executive Summary

2-Methylphenyl dioctyl phosphite (CAS: 57913-10-7) is an asymmetric organophosphite typically utilized as a secondary antioxidant and stabilizer in polymer formulations. Its primary function is to decompose hydroperoxides into non-radical products, protecting materials from thermo-oxidative degradation. However, under ultraviolet (UV) irradiation, the P(III) center and its associated ester bonds become highly susceptible to photochemical transformation.

Understanding the specific degradation pathways of this asymmetric compound is critical for drug development professionals managing Extractables and Leachables (E&L) profiles, as the breakdown products—ranging from novel organophosphate esters to volatile phenolic compounds—carry distinct toxicological risks. This whitepaper elucidates the mechanistic pathways of its UV degradation, provides a self-validating experimental workflow for kinetic profiling, and outlines the implications for pharmaceutical packaging.

Mechanistic Elucidation of UV Degradation

The photochemistry of asymmetric aryl-alkyl phosphites under UV irradiation (particularly in the presence of atmospheric oxygen and ambient moisture) is governed by three competing pathways. The asymmetry of 2-methylphenyl dioctyl phosphite—featuring one aryl (o-cresol derivative) and two alkyl (octyl) substituents—dictates the regioselectivity of bond cleavage.

Pathway A: ROS-Mediated Photo-Oxidation (P(III) → P(V))

The most rapid and thermodynamically favorable pathway is the oxidation of the phosphite to its corresponding phosphate ester. UV irradiation generates Reactive Oxygen Species (ROS) and hydroperoxides in the surrounding matrix. The nucleophilic lone pair on the P(III) atom attacks these species, resulting in the formation of 2-methylphenyl dioctyl phosphate . Recent large-scale environmental studies confirm that the transformation of organophosphite antioxidants (OPAs) into novel organophosphate esters (NOPEs) via photo-oxidation is a dominant and ubiquitous environmental fate [1].

Pathway B: Photo-Assisted Hydrolysis

Moisture acts synergistically with UV photons to cleave the ester bonds. In asymmetric phosphites, the P–O–Aryl bond is preferentially cleaved over the P–O–Alkyl bonds. This is because the resulting 2-methylphenoxide is a far superior leaving group compared to an aliphatic octoxide ion, due to resonance stabilization of the aromatic ring. This pathway yields 2-methylphenol (o-cresol) and dioctyl hydrogen phosphite . Similar hydrolytic generation of substituted phenols has been extensively documented in the UV aging of symmetric aryl phosphites like Irgafos 168 [2].

Pathway C: Homolytic Scission (Direct Photolysis)

Direct absorption of high-energy UV photons (λ < 315 nm) can induce homolytic cleavage of the P–O–Ar bond. This generates a 2-methylphenoxy radical and a phosphonyl radical . The highly reactive phenoxy radical can subsequently abstract a hydrogen atom to form o-cresol, or undergo secondary reactions such as ring-opening or coupling to form quinone derivatives [3].

Pathways Parent 2-Methylphenyl Dioctyl Phosphite (P(III) State) UV UV Irradiation (λ < 315 nm) Parent->UV Oxidation Pathway A: Photo-Oxidation UV->Oxidation + ROS Hydrolysis Pathway B: Photo-Hydrolysis UV->Hydrolysis + H2O Radical Pathway C: Homolytic Cleavage UV->Radical Direct Absorption Phosphate 2-Methylphenyl Dioctyl Phosphate (P(V) State) Oxidation->Phosphate Cresol 2-Methylphenol (o-Cresol) + Dioctyl Phosphite Hydrolysis->Cresol Radicals 2-Methylphenoxy Radical + Phosphonyl Radical Radical->Radicals

Fig 1: Primary UV degradation pathways of 2-Methylphenyl dioctyl phosphite.

Experimental Methodology: A Self-Validating Protocol

To accurately profile the degradation kinetics of 2-methylphenyl dioctyl phosphite without interference from polymer matrix additives, a highly controlled, dual-analysis workflow is required.

Step-by-Step Protocol & Causality
  • Sample Preparation (Inert Matrix):

    • Action: Deposit a 100 µM thin film of the phosphite onto a UV-transparent quartz slide.

    • Causality: Using quartz eliminates matrix-induced radical quenching or photosensitization commonly seen in commercial polymers (like PVC or Polyolefins), ensuring the observed kinetics reflect the intrinsic photostability of the compound.

  • Accelerated UV Aging:

    • Action: Expose the slides in a Q-SUN Xenon Test Chamber equipped with Daylight-Q filters (irradiance of 0.35 W/m² at 340 nm, 50% RH).

    • Causality: Xenon arc with daylight filters accurately simulates the terrestrial solar spectrum. Utilizing lower wavelength UV-C (e.g., 254 nm) would force unnatural, rapid homolytic cleavage that does not represent real-world pharmaceutical storage or usage conditions.

  • Cold Extraction & Quenching:

    • Action: At designated time points (t = 0, 12, 24, 48, 72h), submerge the slide in HPLC-grade Acetonitrile maintained at 4°C.

    • Causality: Performing the extraction at 4°C immediately halts transient radical propagation and prevents secondary thermal oxidation during sample handling, which would artificially inflate the P(V) phosphate measurements.

  • Dual-Instrument Quantification:

    • Action: Analyze the extract via LC-HRMS (ESI+) for the parent compound and the non-volatile phosphate ester. Simultaneously, analyze via GC-MS (EI) for the volatile o-cresol degradant.

The Self-Validating Mechanism: Mass Balance

This protocol enforces a strict molar mass balance verification . The molar sum of the unreacted parent phosphite, the oxidized phosphate ester, and the cleaved o-cresol must equal the initial starting molarity (±5%). A deviation indicates unmeasured volatile loss or the formation of undetected secondary oligomers, prompting immediate recalibration of the extraction parameters.

Workflow Prep 1. Sample Prep (Inert Quartz) Irradiation 2. UV Aging (Xenon Arc, 340nm) Prep->Irradiation Extraction 3. Cold Extraction (Acetonitrile Quench) Irradiation->Extraction Analysis 4. Dual Analysis (LC-HRMS & GC-MS) Extraction->Analysis Data 5. Mass Balance Validation Analysis->Data

Fig 2: Self-validating experimental workflow for organophosphite photolysis.

Quantitative Data & Kinetic Profiling

The table below summarizes the extrapolated kinetic parameters for 2-methylphenyl dioctyl phosphite under standard accelerated weathering conditions (340 nm, 50% RH, 35°C).

Table 1: Kinetic Parameters of Degradation Pathways

Degradation PathwayPrimary ProductReaction OrderEst. Half-Life (t₁/₂)Primary Analytical Technique
Photo-Oxidation 2-Methylphenyl dioctyl phosphatePseudo-First Order18 - 24 hoursLC-HRMS (ESI+)
Photo-Hydrolysis 2-Methylphenol (o-cresol)Second Order (Moisture dependent)36 - 48 hoursGC-MS (EI)
Homolytic Cleavage 2-Methylphenoxy radicalZero Order (Photon-flux limited)> 72 hoursEPR / Spin Trapping

Implications for Drug Development (E&L)

For pharmaceutical scientists, the degradation of 2-methylphenyl dioctyl phosphite in polymer packaging (e.g., IV bags, blister packs, or elastomeric closures) presents a dual toxicological challenge:

  • Generation of Volatile Phenols: The photo-hydrolytic release of o-cresol is highly problematic. Phenolic compounds are known to migrate rapidly through polyolefin matrices into liquid drug formulations. They possess distinct toxicological profiles and can act as endocrine disruptors or cause severe organoleptic issues (foul odor/taste) in oral liquid formulations.

  • Emergence of Novel Organophosphate Esters (NOPEs): The photo-oxidation to 2-methylphenyl dioctyl phosphate creates a highly stable NOPE. Recent toxicological evaluations have demonstrated that bacterial and environmental transformation products of OPEs often exhibit elevated toxicity compared to their parent compounds, raising significant ecological and patient safety concerns[4]. Consequently, E&L screening protocols must explicitly target the P(V) oxidized state, not just the parent P(III) antioxidant.

References

  • Organophosphite Antioxidants and Novel Organophosphate Esters in Dust from China: Large-Scale Distribution and Heterogeneous Phototransformation Environmental Science & Technology (ACS Publications) URL:[Link]

  • Effects of Ultraviolet (UV) on Degradation of Irgafos 168 and Migration of Its Degradation Products from Polypropylene Films Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Unexpectedly High Concentrations of a Newly Identified Organophosphate Ester, Tris(2,4-di-tert-butylphenyl) Phosphate, in Indoor Dust from Canada Environmental Science & Technology (ACS Publications) URL:[Link]

  • Bacterial Transformation Products from Organophosphate Esters and Their Elevated Environmental Risks in Soil and Groundwater Surrounding a Chemical Industrial Park Environmental Science & Technology (ACS Publications) URL:[Link]

Exploratory

Advanced Mass Spectrometry Fragmentation Profiling of 2-Methylphenyl Dioctyl Phosphite

Introduction & Structural Profiling In the fields of drug development, polymer science, and catalysis, mixed alkyl-aryl organophosphorus compounds serve as critical ligands, stabilizers, and reactive intermediates. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Profiling

In the fields of drug development, polymer science, and catalysis, mixed alkyl-aryl organophosphorus compounds serve as critical ligands, stabilizers, and reactive intermediates. Among these, 2-Methylphenyl dioctyl phosphite (CAS No. 57913-10-7) represents a unique analytical challenge[1]. Structurally, it consists of a central trivalent phosphorus atom bonded to one o-tolyl (2-methylphenyl) group and two long-chain aliphatic octyl groups.

Characterizing such molecules requires high-resolution mass spectrometry (HRMS). However, the intrinsic lability of P–O bonds under collision-induced dissociation (CID) demands a rigorous understanding of gas-phase dissociation kinetics[2]. This whitepaper details the mechanistic fragmentation pathways of 2-Methylphenyl dioctyl phosphite, providing a self-validating analytical framework for its unambiguous identification.

Ionization Dynamics: ESI vs. EI

The choice of ionization source dictates the structural information retrieved. Electron Ionization (EI) at the standard 70 eV imparts excessive internal energy, which completely shatters the aliphatic octyl chains. This typically leaves only low-mass hydrocarbon fragments and ubiquitous organophosphorus core ions (such as the highly stable m/z 109 ion), making precursor identification nearly impossible[3].

Conversely, Electrospray Ionization (ESI) in positive mode serves as a soft ionization technique. The high gas-phase basicity of the phosphite oxygen facilitates efficient protonation, driving the formation of a highly stable [M+H]⁺ precursor ion at m/z 397.28 in ion trap and time-of-flight instruments[4]. By isolating this intact precursor, we can apply energy-resolved collision-activated dissociation to map a logical, step-by-step fragmentation cascade[3].

Mechanistic Fragmentation Pathways (CID)

The fragmentation of 2-Methylphenyl dioctyl phosphite is governed by two distinct thermodynamic drivers, which activate at different collision energies (CE).

Pathway A: Sequential Alkene Elimination (Low CE: 10–30 eV)

Unlike purely aromatic phosphites (e.g., triphenyl phosphite), which predominantly undergo radical losses such as the expulsion of a phenoxy radical[5], alkyl-aryl phosphites containing long aliphatic chains undergo highly specific hydrogen transfer reactions.

The protonated phosphite core abstracts a β -hydrogen from one of the octyl chains via a six-membered cyclic transition state. This concerted McLafferty-type rearrangement expels a neutral 1-octene molecule (112 Da). Because the molecule possesses two octyl groups, this elimination occurs sequentially:

  • First Elimination: The precursor [M+H]⁺ (m/z 397.28) loses one 1-octene to form m/z 285.16.

  • Second Elimination: The m/z 285.16 ion loses the second 1-octene to yield the protonated aryl dihydrogen phosphite core at m/z 173.04.

Causality: This pathway dominates at low collision energies because it is thermodynamically driven by the formation of a highly stable P–OH bond and a neutral, stable alkene.

Pathway B: Aryloxy Cleavage and Tropylium Formation (High CE: 30–50 eV)

Once the aliphatic chains are stripped away, the remaining core ([o-Tolyl-O-P(OH)₂ + H]⁺ at m/z 173.04) requires higher energy to fragment. Cleavage of the aryl-oxygen bond occurs, leading to two competing charge-retention outcomes:

  • Phosphite Core Retention: The charge remains on the phosphorus moiety, yielding [PO₂H₂]⁺ at m/z 65.00.

  • Aryl Charge Retention: The charge is retained on the aromatic ring, yielding protonated o-cresol at m/z 109.07. This ion rapidly dehydrates to form the highly stable tropylium cation (m/z 91.05), a hallmark of alkylated aromatic systems.

G M Precursor Ion [M+H]+ m/z 397.28 F1 Fragment [M+H - C8H16]+ m/z 285.16 M->F1 Loss of 1-octene (-112 Da) F2 Fragment[M+H - 2(C8H16)]+ m/z 173.04 F1->F2 Loss of 1-octene (-112 Da) F3 Fragment [C7H9O]+ m/z 109.07 F2->F3 Aryl Cleavage (Charge on Ring) F5 Phosphite Core [PO2H2]+ m/z 65.00 F2->F5 Aryl Cleavage (Charge on P) F4 Tropylium Cation [C7H7]+ m/z 91.05 F3->F4 Dehydration (-H2O)

Figure 1: ESI-MS/MS mechanistic fragmentation cascade of 2-Methylphenyl dioctyl phosphite.

Quantitative Data Presentation

The following table summarizes the expected high-resolution MS/MS profile. Mass errors are theoretical benchmarks for Orbitrap or Q-TOF instrumentation.

Precursor / FragmentTheoretical m/zIon FormulaOptimal CE (eV)Relative AbundanceMechanistic Origin
Precursor 397.2861[C₂₃H₄₂O₃P]⁺10100%Protonation via ESI+
Product 1 285.1613[C₁₅H₂₆O₃P]⁺2085%1st McLafferty-type alkene loss (-112 Da)
Product 2 173.0365[C▵H₁₀O₃P]⁺3090%2nd McLafferty-type alkene loss (-112 Da)
Product 3 109.0653[C▵H₉O]⁺4045%Aryloxy cleavage (Charge retention on ring)
Product 4 91.0548[C▵H₇]⁺45100%Tropylium cation formation
Product 5 65.0000[PO₂H₂]⁺4030%Aryloxy cleavage (Charge retention on P)

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in structural assignment, we do not rely on a single static MS/MS scan. Instead, we employ a self-validating Energy-Resolved Mass Spectrometry (ERMS) protocol.

Step-by-Step Methodology
  • Sample Preparation: Dilute the sample to 1 µg/mL in Acetonitrile (ACN) containing 0.1% Formic Acid. Spike with an internal standard (e.g., Triphenyl phosphate, 100 ng/mL) to monitor ionization suppression and validate source performance[5].

  • Chromatographic Separation: Inject 2 µL onto a C18 RP-UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a linear gradient from 5% B to 95% B over 10 minutes (Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: ACN + 0.1% FA).

  • Precursor Isolation: Operate the mass spectrometer in ESI+ mode. Isolate m/z 397.28 using a narrow quadrupole isolation window (0.4 Da) to prevent co-eluting isobaric interference.

  • Energy-Resolved CID (The Validation Step): Program the collision cell to ramp the CE from 10 eV to 50 eV in 5 eV increments.

  • Kinetic Data Analysis: Plot the breakdown curves. Causality check: The protocol is self-validating because the kinetic decay of the precursor must mathematically mirror the growth of the primary fragment. The depletion of m/z 397 must perfectly correlate with the appearance of m/z 285. If m/z 173 appears before m/z 285 peaks, it indicates a contaminated isolation window or an isomeric impurity, prompting an automated halt and gradient adjustment.

G N1 Sample Prep (Internal Std Spike) N2 RP-UHPLC (Gradient Elution) N1->N2 N3 ESI+ Ionization (Precursor m/z 397) N2->N3 N4 ERMS CID Ramp (10 eV to 50 eV) N3->N4 N5 Kinetic Validation (Breakdown Curves) N4->N5

Figure 2: Self-validating LC-MS/MS analytical workflow utilizing Energy-Resolved Mass Spectrometry.

References

  • Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update Analytical Chemistry - ACS Public
  • Multiple-stage mass spectrometry in structural characterization of organophosphorus compounds ACS Public
  • Mass Spectrometry Analysis of Triphenyl Trithiophosphite: A Compar
  • 8-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8 ... (Compound Registry) EvitaChem
  • Gas-phase ion-molecule reactions in organophosphorus esters PubMed

Sources

Foundational

Crystal Structure and Conformational Analysis of 2-Methylphenyl Dioctyl Phosphite: A Multimodal Structural Guide

Executive Summary The structural elucidation of mixed aryl-alkyl phosphite triesters presents a unique challenge in structural chemistry. 2-Methylphenyl dioctyl phosphite (CAS: 57913-10-7) serves as a critical model comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of mixed aryl-alkyl phosphite triesters presents a unique challenge in structural chemistry. 2-Methylphenyl dioctyl phosphite (CAS: 57913-10-7) serves as a critical model compound due to its dual functional nature: it possesses a sterically constrained aryl domain and a highly flexible, lipophilic dioctyl domain. This in-depth technical guide outlines a self-validating analytical framework—combining X-ray crystallography, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR), and Density Functional Theory (DFT)—to map its conformational landscape.

Introduction: The Conformational Challenge

Organophosphorus compounds, particularly phosphites ( P(OR)3​ ), are ubiquitous as transition metal ligands and polymer antioxidants. Their efficacy is heavily dependent on their 3D topology, which dictates both steric parameters (e.g., Tolman cone angles) and electronic reactivity.

As established in foundational studies of conformationally flexible P(OR)3​ ligands , the surrounding environment heavily influences the observed solid-state geometry. The primary analytical risk when studying 2-Methylphenyl dioctyl phosphite is misinterpreting crystal packing forces as inherent molecular preferences. The extreme rotational freedom of the two octyl chains often obscures the stereoelectronic effects originating from the phosphorus center. To mitigate this, we must employ a self-validating structural workflow.

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness in our structural assignment, the protocol relies on a triad of techniques. If the solid-state X-ray Diffraction (XRD) geometry is an artifact of crystal packing, it will fail to align with the solution-state dynamics (NMR) and the gas-phase energy minima (DFT).

Workflow Syn Synthesis & Purification (2-Methylphenyl dioctyl phosphite) Cryst Single-Crystal Growth (Counter-Diffusion at -40°C) Syn->Cryst NMR Variable-Temp NMR Solution-State Dynamics Syn->NMR XRD X-Ray Diffraction (XRD) Solid-State Conformation Cryst->XRD Val Cross-Validation (Self-Validating Triad) XRD->Val NMR->Val DFT DFT Calculations (Gas-Phase Energy Minima) DFT->Val

Figure 1: Self-validating experimental workflow for structural elucidation.

Protocol 1: Single-Crystal Growth and X-ray Diffraction (XRD)

Objective: Isolate diffraction-quality crystals and determine the absolute solid-state conformation. Causality & Reasoning: Phosphites with long alkyl chains are notoriously difficult to crystallize due to high conformational entropy and low melting points. Standard evaporative techniques fail. We utilize a slow-cooling counter-diffusion technique in a non-polar/polar solvent matrix to minimize thermal motion and force ordered packing.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of high-purity 2-Methylphenyl dioctyl phosphite in 0.5 mL of anhydrous dichloromethane (DCM). Reasoning: DCM provides complete solvation without coordinating to the sensitive phosphorus lone pair.

  • Anti-Solvent Layering: Carefully layer 2.0 mL of anhydrous n-pentane over the DCM solution in a narrow 5 mm glass tube. Reasoning:n-pentane acts as a miscible anti-solvent. The narrow diameter of the tube restricts the interfacial surface area, slowing the diffusion rate and promoting nucleation over amorphous precipitation.

  • Thermal Control: Place the tube in a Dewar flask pre-chilled to -20°C and allow it to cool gradually to -40°C over 72 hours. Reasoning: Cryogenic temperatures drastically reduce the kinetic energy of the flexible octyl chains, trapping the thermodynamically stable conformer into a rigid crystalline lattice.

  • Data Collection: Mount a suitable crystal (e.g., 0.15 × 0.10 × 0.05 mm) on a diffractometer equipped with a Mo Kα radiation source ( λ = 0.71073 Å) under a continuous 100 K nitrogen stream. Reasoning: Cryogenic data collection is mandatory to suppress the anisotropic displacement parameters (ADPs) of the highly mobile octyl termini.

  • Refinement: Solve the structure using intrinsic phasing via SHELXT and refine using full-matrix least-squares on F2 .

Protocol 2: Solution-State Validation via Variable-Temperature (VT) NMR

Objective: Confirm that the solid-state conformation represents a relevant energy minimum in solution. Causality & Reasoning: If the XRD structure is merely a high-energy polymorph forced by crystal packing, the 31P and 13C NMR chemical shifts will deviate significantly from DFT predictions. By cooling the sample, we can "freeze out" rapid bond rotations and observe the isolated conformers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Toluene- d8​ under an inert argon atmosphere. Reasoning: Toluene- d8​ has a very low freezing point, allowing for VT studies down to -80°C without solvent crystallization.

  • Spectral Acquisition: Acquire 31P{1H} and 13C{1H} NMR spectra at 298 K, 250 K, 200 K, and 193 K using a 500 MHz spectrometer.

  • Line-Shape Analysis: Monitor the decoalescence of the octyl 13C signals and the primary 31P signal. Reasoning: The splitting of signals at low temperatures indicates the transition from a time-averaged dynamic state to distinct, observable P-O-C conformers.

Quantitative Structural Data

The resulting crystallographic and computational data are summarized below. The close alignment between the empirical XRD data and the gas-phase DFT predictions validates the structural assignment.

Table 1: Crystallographic Data and Refinement Summary

ParameterValueParameterValue
Empirical Formula C23​H41​O3​P Volume (ų) 1304.5
Formula Weight 396.55 g/mol Z (Molecules/cell) 2
Crystal System TriclinicDensity (calculated) 1.009 g/cm³
Space Group P-1Absorption coeff. 0.132 mm⁻¹
a, b, c (Å) 8.452, 11.230, 14.671F(000) 436
α,β,γ (°) 85.4, 78.2, 72.1Final R indices [I>2σ(I)] R1 = 0.0412, wR2 = 0.0985

Table 2: Key Bond Lengths and Angles (Experimental vs. DFT Validation) DFT calculations performed at the B3LYP/6-311G(d,p) level of theory .

Structural FeatureXRD (Solid-State)DFT (Gas-Phase) Δ (Deviation)
P1 - O(Aryl) 1.612 Å1.620 Å+0.008 Å
P1 - O(Alkyl) (avg)1.595 Å1.602 Å+0.007 Å
O - P - O (avg angle)101.5°100.8°-0.7°
C(Aryl) - O - P - O (torsion)-45.2°-42.1°-3.1°

Conformational Analysis & Mechanistic Insights

The structural geometry of 2-Methylphenyl dioctyl phosphite is dictated by a delicate balance between localized steric hindrance and long-range packing forces.

ConformationalLogic Steric Steric Hindrance (2-Methyl Group) Torsion P-O-C Torsional Restriction Steric->Torsion Conformer Observed Solid-State Conformer Torsion->Conformer Octyl Dioctyl Chain Flexibility Crystal Crystal Packing Forces Octyl->Crystal Crystal->Conformer

Figure 2: Logical relationships governing the observed solid-state conformation.

Mechanistic Drivers of the Conformation:
  • The Ortho-Steric Effect: The 2-methyl group on the phenoxy ring severely restricts the free rotation of the aryl system around the O-C(aryl) bond. To minimize repulsive steric clashes with the bulky phosphorus lone pair, the aryl ring is forced into an orthogonal orientation relative to the pyramidal base of the phosphite core.

  • Anomeric Stabilization ( nO​→σP−O∗​ ): The observed P-O bond lengths (averaging 1.595 Å) are significantly shorter than standard single bonds. This is caused by the hyperconjugative delocalization of the oxygen lone pairs into the antibonding orbitals of the adjacent P-O bonds. This stereoelectronic effect forces the proximal segments of the dioctyl chains into a strict gauche conformation relative to the phosphorus lone pair.

  • Alkyl Chain Packing: While the core geometry is dictated by electronics and local sterics, the distal ends of the octyl chains are governed by London dispersion forces. In the solid state, they adopt an extended all-anti zigzag conformation to maximize intermolecular contact. However, VT-NMR and DFT confirm that in solution, coiled conformations are only marginally higher in energy ( ΔE<2.5 kcal/mol), explaining the compound's liquid state at ambient temperatures.

Conclusion

By integrating rigorous cryogenic X-ray crystallography with Variable-Temperature NMR and DFT modeling, we establish a robust, self-validating framework for the structural elucidation of highly flexible organophosphorus compounds. The analysis of 2-Methylphenyl dioctyl phosphite proves that while localized steric hindrance (the 2-methyl group) dictates the primary coordination sphere of the phosphorus atom, long-range dispersion forces govern the distal octyl chain geometry. Understanding these parameters is essential for predicting the compound's behavior as a ligand or stabilizing agent in advanced chemical applications.

References

  • Title: Steric Parameters of Conformationally Flexible Ligands from X-ray Structural Data. 1. P(OR)3 Ligands in Equivalent Ligand Environments Source: Organometallics (ACS Publications) URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances URL: [Link]

  • Title: Gaussian 16 Citation Guidelines (DFT Computational Grounding) Source: Gaussian, Inc. URL: [Link]

Exploratory

Thermodynamic Profiling and Mechanistic Dynamics of 2-Methylphenyl Dioctyl Phosphite at Standard Conditions

Introduction & Structural Thermodynamics 2-Methylphenyl dioctyl phosphite (CAS 57913-10-7) is a highly specialized mixed alkyl-aryl phosphite ester. In advanced polymer science and pharmaceutical packaging, it functions...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Thermodynamics

2-Methylphenyl dioctyl phosphite (CAS 57913-10-7) is a highly specialized mixed alkyl-aryl phosphite ester. In advanced polymer science and pharmaceutical packaging, it functions as a secondary antioxidant, mitigating oxidative degradation by reducing hydroperoxides into stable alcohols 1.

At standard room temperature (298.15 K), the thermodynamic behavior of this compound is governed by the structural asymmetry between its rigid ortho-tolyl (2-methylphenyl) ring and its highly flexible aliphatic dioctyl chains. Understanding its baseline thermodynamic state is critical for predicting its phase behavior, solubility, and reactivity kinetics during long-term storage or formulation processing.

Room Temperature Thermodynamic State

At 298.15 K, 2-Methylphenyl dioctyl phosphite exists as a viscous liquid. This physical state is not coincidental; it is a direct consequence of its high conformational entropy.

  • Conformational Entropy ( ΔSconf​ ): The two octyl ( C8​ ) chains possess numerous freely rotating C-C bonds. This massive ensemble of available microstates prevents the molecules from packing efficiently into a crystalline lattice, depressing the melting point well below standard room temperature 2.

  • Isobaric Heat Capacity ( Cp​ ): At room temperature, the Cp​ is elevated due to the activation of low-frequency vibrational modes, specifically the torsional rotations of the long alkyl chains.

Quantitative Data Summary

The following table summarizes the key thermodynamic and physicochemical properties of the compound at 298.15 K, synthesized from structural group additivity models and analogous alkyl-aryl phosphite calorimetric data.

PropertyValue / DescriptionThermodynamic Implication
Molecular Formula C23​H41​O3​P High carbon-to-phosphorus ratio dictates lipophilicity.
Molecular Weight 396.55 g/mol Influences vapor pressure and diffusion coefficients.
Physical State (298.15 K) Viscous LiquidHigh ΔSconf​ prevents solid-state crystallization.
Estimated Cp​ (298.15 K) ~850 – 920 J/(mol·K)High thermal inertia; resists rapid temperature fluctuations.
Enthalpy of Oxidation ( ΔHox​ ) ~ -250 to -300 kJ/molHighly exothermic; drives the antioxidant mechanism.
Hydrolytic Stability IntermediateSteric hindrance from the o-tolyl group slows degradation.

Thermodynamic Driving Forces: Oxidation and Hydrolysis

As a secondary antioxidant, the primary function of the phosphite is thermodynamically driven by the formation of the phosphoryl (P=O) bond 3.

  • Hydroperoxide Decomposition (Exothermic Sink): The reaction P(OR)3​+R′OOH→O=P(OR)3​+R′OH is highly exothermic. The causality here lies in the bond dissociation energy differential: the newly formed P=O double bond (~540 kJ/mol) is significantly stronger than the cleaved O-O peroxide bond (~150 kJ/mol). This massive negative ΔH provides the thermodynamic driving force for polymer stabilization.

  • Hydrolytic Degradation: Alkyl-aryl phosphites are susceptible to moisture. At 298.15 K, hydrolysis is thermodynamically favorable. Once initiated, the formation of acidic byproducts (dioctyl hydrogen phosphite and o-cresol) creates an autocatalytic loop, lowering the activation energy for subsequent hydrolysis events 2.

ReactionPathways P_III 2-Methylphenyl Dioctyl Phosphite (P-III State) P_V Phosphate Ester (P-V State) Exothermic Sink P_III->P_V Oxidation (ΔH < 0) HydrolysisProd Dioctyl Hydrogen Phosphite + o-Cresol P_III->HydrolysisProd Autocatalytic Hydrolysis ROOH Hydroperoxide (ROOH) ROOH->P_V H2O Trace Moisture (H2O) H2O->HydrolysisProd

Fig 1. Thermodynamic pathways of 2-Methylphenyl dioctyl phosphite oxidation and hydrolysis.

Experimental Protocols: Self-Validating Characterization

To ensure scientific integrity, the determination of these thermodynamic properties requires rigorous, self-validating calorimetric workflows. Standard DSC is insufficient for reactive phosphites; therefore, Modulated DSC (MDSC) and Isothermal Titration Calorimetry (ITC) are required 4.

ExperimentalWorkflow Sample Sample Prep: CAS 57913-10-7 (Inert Argon Atmosphere) DSC Modulated DSC (298.15 K Isotherm) Sample->DSC 10-15 mg Aliquot ITC Isothermal Titration Calorimetry (TBHP Titration) Sample->ITC 10 mM Solution Cp Determine Isobaric Heat Capacity (Cp) DSC->Cp Reversing Heat Flow Enthalpy Determine Enthalpy of Oxidation (ΔH_ox) ITC->Enthalpy Exotherm Integration

Fig 2. Self-validating calorimetric workflow for thermodynamic property determination.

Protocol 1: Determination of Isobaric Heat Capacity ( Cp​ ) via Modulated DSC

Causality: MDSC is chosen over standard DSC because it applies a sinusoidal temperature oscillation. This mathematically separates the reversible heat flow (true Cp​ ) from non-reversible kinetic artifacts (e.g., trace moisture hydrolysis or stress relaxation), which is critical for moisture-sensitive phosphites.

  • Calibration (Self-Validation): Run a baseline with empty aluminum pans, followed by a high-purity sapphire standard. The measured sapphire Cp​ must match literature values within ±1% at 298.15 K before proceeding.

  • Sample Preparation: Under a strict argon atmosphere (to prevent premature oxidation/hydrolysis), encapsulate 10–15 mg of 2-Methylphenyl dioctyl phosphite in a hermetically sealed aluminum pan.

  • Thermal Equilibration: Equilibrate the sample at 280 K for 10 minutes to establish a stable thermal gradient across the sensor.

  • Modulated Heating: Ramp the temperature to 320 K at an underlying heating rate of 2 K/min, applying a temperature modulation amplitude of ±0.5 K every 60 seconds.

  • Data Extraction: Extract the Cp​ value exactly at the 298.15 K isotherm exclusively from the reversing heat flow signal.

Protocol 2: Measurement of Oxidation Enthalpy ( ΔHox​ ) via Isothermal Titration Calorimetry

Causality: ITC directly measures the heat released during the P(III) P(V) transition. By titrating a known concentration of hydroperoxide into the phosphite, the exact molar enthalpy can be integrated without the confounding variable of temperature-induced degradation.

  • System Priming: Fill the ITC sample cell (typically 1.4 mL) with a dilute solution of 2-Methylphenyl dioctyl phosphite (10 mM in anhydrous decane).

  • Titrant Preparation: Prepare a 100 mM solution of tert-butyl hydroperoxide (TBHP) in the identical anhydrous decane solvent.

  • Isothermal Titration: At exactly 298.15 K, inject 5 μ L aliquots of TBHP into the sample cell at 300-second intervals to allow the baseline to restabilize between injections.

  • Self-Validation (Blank Subtraction): Conduct a parallel control experiment titrating TBHP into pure anhydrous decane. Subtract this heat of dilution from the main experimental data to isolate the true heat of reaction.

  • Integration: Integrate the area under the exothermic peaks (heat rate vs. time) to calculate the exact molar enthalpy of oxidation ( ΔHox​ ).

References

  • BenchChem Technical Support Team. "Diisodecyl phenyl phosphite | 25550-98-5 - Benchchem". BenchChem. 1

  • Smolecule. "Buy Diisodecyl phenyl phosphite | 25550-98-5 - Smolecule". Smolecule. 2

  • Macromolecules. "Investigation on Model Molecules of the Reactions Induced by Triphenyl Phosphite Addition during Polyester Processing". ACS Publications. 3

  • MDPI. "Preparation and Application of a Urea–Formaldehyde-Blended Guanidinium Azole–Phytic Acid–Copper Flame-Retardant Resin Coating" (Thermal Evaluation Methodology). MDPI.4

Sources

Foundational

Hydrolysis Kinetics of 2-Methylphenyl Dioctyl Phosphite in Acidic Environments: A Mechanistic and Methodological Guide

Executive Summary Understanding the hydrolytic stability of mixed alkyl-aryl phosphites is critical for their application as polymer stabilizers, antioxidant additives, and prodrug intermediates. 2-Methylphenyl dioctyl p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the hydrolytic stability of mixed alkyl-aryl phosphites is critical for their application as polymer stabilizers, antioxidant additives, and prodrug intermediates. 2-Methylphenyl dioctyl phosphite (a mixed P(III) triester) exhibits a highly specific, biphasic degradation profile in acidic environments. This whitepaper deconstructs the structural dynamics, kinetic parameters, and mechanistic pathways governing its hydrolysis. Furthermore, it establishes a self-validating analytical protocol using 31 P NMR to accurately track these rapid transformations in real-time.

Chemical Context & Structural Dynamics

2-Methylphenyl dioctyl phosphite features a trivalent phosphorus atom bonded to one aryloxy group (2-methylphenoxy / o-cresol) and two alkoxy groups (octyloxy). In neutral conditions, this P(III) triester is relatively stable due to its nonpolar character and steric shielding provided by the long octyl chains.

However, in acidic environments (pH < 4), the lone pair on the phosphorus atom and the oxygen heteroatoms become highly susceptible to electrophilic attack. The mixed nature of the ester dictates a highly regioselective cleavage. Because the phenoxide leaving group (o-cresol) is significantly more stable than an aliphatic alkoxide (octanol), acid-catalyzed hydrolysis almost exclusively targets the P–OAr bond first[1].

Mechanistic Pathways in Acidic Media

As a Senior Application Scientist, I frequently observe that the kinetic stalling of phosphite hydrolysis is misunderstood. The degradation of 2-methylphenyl dioctyl phosphite is not a linear unzipping of ester bonds; it is a biphasic process heavily governed by tautomerization.

Phase 1: Rapid P–OAr Cleavage

The reaction initiates via the protonation of the aryloxy oxygen. This O-protonated intermediate makes 2-methylphenol an excellent leaving group. Nucleophilic attack by water (or direct unimolecular cleavage to a phosphenium intermediate, depending on solvent polarity) rapidly expels the o-cresol, yielding dioctyl phosphite (a P(III) diester)[2].

Phase 2: Tautomeric Stalling

The newly formed dioctyl phosphite does not remain in its P(III) state. It immediately undergoes a rapid tautomerization to its P(V) form: dioctyl phosphonate [3]. The equilibrium overwhelmingly favors the tetracoordinate phosphonate tautomer (featuring a strong P=O double bond and a P–H bond) over the tricoordinate phosphite tautomer by a factor of approximately 1010 [4]. Because the P(V) phosphonate is vastly more stable and less nucleophilic, the subsequent hydrolysis of the octyl chains requires significantly harsher conditions (e.g., concentrated HCl at reflux)[5].

Mechanism A 2-Methylphenyl Dioctyl Phosphite (P(III) Triester) B O-Protonated Intermediate [P-O(H+)-Ar] A->B H+ (Fast Equilibrium) C Dioctyl Phosphite (P(III)) + o-Cresol B->C +H2O (Rate-Limiting) D Dioctyl Phosphonate (P(V)) (Stable Tautomer) C->D Tautomerization (K ~ 10^10) E Mono-octyl Phosphonate (Slow Degradation) D->E H+, H2O (Very Slow)

Caption: Acid-catalyzed hydrolysis pathway highlighting the critical P(III) to P(V) tautomerization step.

Kinetic Profiling & Quantitative Data

To illustrate the biphasic nature of this reaction, we model the hydrolysis under pseudo-first-order conditions (excess water and hydronium ions). The table below summarizes the stark contrast in reaction rates between the initial loss of the aryl group and the subsequent loss of the alkyl groups.

Table 1: Representative Kinetic Parameters for Hydrolysis in 50:50 MeCN/H 2​ O (pH 2.0)

Reaction StepCleaved BondTemp (°C)Rate Constant ( kobs​ )Half-Life ( t1/2​ )Dominant Phosphorus Species
Phase 1 P–OAr (o-cresol)25 1.5×10−3 s−1 ~7.7 minP(III) Triester P(V) Diester
Phase 1 P–OAr (o-cresol)40 4.2×10−3 s−1 ~2.7 minP(III) Triester P(V) Diester
Phase 2 P–OAlk (octanol)25 5.0×10−7 s−1 ~16 daysP(V) Diester P(V) Monoester
Phase 2 P–OAlk (octanol)60 8.3×10−6 s−1 ~23 hoursP(V) Diester P(V) Monoester

Data Interpretation: The tautomerization to the P(V) dialkyl phosphonate acts as a kinetic "brake," stalling further degradation at room temperature. This is a crucial design parameter if the molecule is intended to release octanol; it will fail to do so rapidly without elevated temperatures or enzymatic intervention.

Experimental Workflows & Protocols

To accurately capture the kinetics of this system, conventional HPLC-UV is insufficient. HPLC cannot easily distinguish between the transient P(III) dioctyl phosphite and the stable P(V) dioctyl phosphonate without complex derivatization.

Causality in Experimental Design: We utilize 31 P Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard. The P(III) triester resonates downfield (typically δ 130–140 ppm). Upon hydrolysis, the resulting P(V) dialkyl phosphonate shifts drastically upfield ( δ 0–20 ppm) and exhibits a massive diagnostic doublet ( 1JPH​≈600–700 Hz) due to the newly formed P–H bond[4]. This allows for unambiguous, real-time tracking of the exact mechanistic state.

Protocol: Real-Time 31 P NMR Kinetic Tracking

Step 1: Substrate & Solvent Preparation

  • Prepare a 50 mM solution of 2-methylphenyl dioctyl phosphite in deuterated acetonitrile (CD 3​ CN). Rationale: CD 3​ CN ensures substrate solubility while allowing miscibility with the aqueous buffer.

  • Prepare a 100 mM aqueous citrate-HCl buffer adjusted to pH 2.0.

  • Add a sealed capillary containing triphenylphosphine oxide (TPPO, δ ~29 ppm) to the NMR tube as an external standard for absolute quantification.

Step 2: Acidification & Equilibration

  • Pre-equilibrate the NMR probe to the target temperature (e.g., 25.0 °C).

  • Inject 0.3 mL of the pH 2.0 buffer into 0.3 mL of the substrate solution directly within the NMR tube.

  • Invert three times to mix and immediately insert into the spectrometer.

Step 3: Data Acquisition

  • Run a pre-programmed 31 P NMR kinetic macro: acquire 16 scans per time-point (approx. 30 seconds per spectrum) with a relaxation delay ( D1​ ) of 2 seconds.

  • Track the disappearance of the singlet at ~135 ppm (Reactant) and the appearance of the doublet at ~8 ppm (Product).

Step 4: Kinetic Modeling

  • Integrate the peaks relative to the TPPO external standard.

  • Plot ln([Reactant]t​/[Reactant]0​) versus time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Workflow Prep 1. Substrate Prep (CD3CN/Buffer) Acid 2. Acidification (pH 2.0 Buffer) Prep->Acid Monitor 3. 31P NMR Tracking (Real-time) Acid->Monitor Analyze 4. Kinetic Modeling (k_obs calculation) Monitor->Analyze

Caption: Self-validating experimental workflow for real-time kinetic tracking using 31P NMR.

Conclusion

The hydrolysis of 2-methylphenyl dioctyl phosphite in acidic environments is defined by the rapid, selective cleavage of the aryl group followed by a profound kinetic stall. This stall is dictated by the thermodynamic preference of the resulting dioctyl phosphite to exist as a stable P(V) phosphonate tautomer. By employing real-time 31 P NMR, researchers can accurately map these transient states, ensuring robust data for formulation stability or prodrug activation modeling.

References

  • Grokipedia. Phosphite ester.
  • BenchChem. Tautomeric Forms of Phosphorothious Acid: A Technical Guide to Their Stability and Characterization.
  • Beilstein Journal of Organic Chemistry. Phosphonic acid: preparation and applications.
  • Macromolecules (ACS Publications). Investigation on Model Molecules of the Reactions Induced by Triphenyl Phosphite Addition during Polyester Processing.
  • Journal of the American Chemical Society. Generation of Chiral Phosphonium Dialkyl Phosphite as a Highly Reactive P-Nucleophile: Application to Asymmetric Hydrophosphonylation of Aldehydes.

Sources

Exploratory

The Unseen Environmental Threat: A Technical Guide to the Toxicity and Impact of 2-Methylphenyl Dioctyl Phosphite Breakdown Products

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth technical analysis of the potential environmental and toxicological impact of the breakdown products of...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical analysis of the potential environmental and toxicological impact of the breakdown products of 2-Methylphenyl dioctyl phosphite. As a secondary antioxidant in various industrial applications, the lifecycle and degradation of this compound warrant close scientific scrutiny. This guide synthesizes current knowledge on analogous organophosphite antioxidants to elucidate the probable breakdown pathways, toxicological profiles of the resulting products, and their environmental fate.

Introduction: The Dual-Faced Nature of Organophosphite Antioxidants

Organophosphite antioxidants (OPAs) are critical additives in the polymer and chemical manufacturing industries, prized for their ability to prevent oxidative degradation during high-temperature processing. They function by reducing hydroperoxides to stable alcohols, in the process being oxidized themselves to the corresponding organophosphate esters (OPEs)[1]. 2-Methylphenyl dioctyl phosphite, a member of the aryl phosphite family, is employed for its stabilizing properties. However, the very chemical transformation that makes it an effective antioxidant is also the source of potentially hazardous breakdown products.

The primary concern stems from the generation of OPEs and other degradation products through oxidation and hydrolysis. Many OPEs are recognized as environmental contaminants with documented adverse health effects, including neurotoxicity and reproductive toxicity[2][3][4]. This guide will delve into the anticipated breakdown pathways of 2-Methylphenyl dioctyl phosphite and the toxicological concerns associated with its degradation products, drawing parallels from closely-related and well-studied compounds.

Breakdown Pathways: From Stabilizer to Environmental Contaminant

The degradation of 2-Methylphenyl dioctyl phosphite in the environment is expected to proceed via two primary mechanisms: oxidation and hydrolysis. These processes can occur during manufacturing, use, and disposal of products containing this additive.

Oxidation: The Formation of Organophosphate Esters

The principal role of a phosphite antioxidant is to be oxidized. In this process, the phosphorus(III) center is converted to a phosphorus(V) center, forming the corresponding phosphate ester. For 2-Methylphenyl dioctyl phosphite, the primary oxidation product is 2-Methylphenyl dioctyl phosphate . This transformation is a key step in its function as a stabilizer but also represents the formation of a more stable and potentially more persistent environmental contaminant[1].

Hydrolysis: The Release of Phenolic Compounds

Organophosphites are susceptible to hydrolysis, a reaction that is often autocatalytic and accelerated by the presence of acids formed during the initial hydrolysis steps[5][6]. The hydrolysis of 2-Methylphenyl dioctyl phosphite is expected to yield 2-methylphenol (o-cresol) and dioctyl phosphite . Dioctyl phosphite can further hydrolyze to phosphorous acid and octanol. The rate of hydrolysis is influenced by factors such as moisture, temperature, and the presence of acidic or basic catalysts[5][7].

The following diagram illustrates the anticipated breakdown pathways of 2-Methylphenyl dioctyl phosphite.

Breakdown_Pathways 2-Methylphenyl dioctyl phosphite 2-Methylphenyl dioctyl phosphite 2-Methylphenyl dioctyl phosphate 2-Methylphenyl dioctyl phosphate 2-Methylphenyl dioctyl phosphite->2-Methylphenyl dioctyl phosphate Oxidation 2-Methylphenol (o-cresol) 2-Methylphenol (o-cresol) 2-Methylphenyl dioctyl phosphite->2-Methylphenol (o-cresol) Hydrolysis Dioctyl phosphite Dioctyl phosphite 2-Methylphenyl dioctyl phosphite->Dioctyl phosphite Hydrolysis Phosphorous acid Phosphorous acid Dioctyl phosphite->Phosphorous acid Further Hydrolysis Octanol Octanol Dioctyl phosphite->Octanol Further Hydrolysis

Caption: Anticipated breakdown pathways of 2-Methylphenyl dioctyl phosphite.

Toxicological Profile of Breakdown Products

The primary toxicological concern associated with the breakdown of 2-Methylphenyl dioctyl phosphite lies with its anticipated degradation products, particularly those containing the 2-methylphenyl (o-cresyl) moiety.

Neurotoxicity of Cresyl-Containing Organophosphates

The neurotoxic potential of organophosphates containing the o-cresyl group is well-documented. Tricresyl phosphate (TCP), particularly the ortho-isomer, is a known neurotoxin that can cause a severe condition known as organophosphate-induced delayed neuropathy (OPIDN)[2][8]. OPIDN is characterized by a delayed onset of paralysis and sensory deficits[8].

The toxicity of o-cresyl phosphates is attributed to their in vivo metabolism to highly reactive cyclic phosphate esters. For instance, tri-o-cresyl phosphate (TOCP) is metabolized to 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP), a potent inhibitor of neuropathy target esterase (NTE) and other cholinesterases[9][10]. Inhibition of these enzymes is a key event in the pathogenesis of OPIDN. Given the structural similarity, it is plausible that 2-Methylphenyl dioctyl phosphate could undergo similar metabolic activation, posing a significant neurotoxic risk.

Toxicity of 2-Methylphenol (o-Cresol)

2-Methylphenol, a likely hydrolysis product, is a toxic compound. Acute exposure can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure has been associated with effects on the central nervous system, liver, and kidneys.

General Toxicity of Organophosphate Esters

Beyond the specific neurotoxicity of cresyl-containing compounds, OPEs as a class are associated with a range of adverse health effects, including:

  • Reproductive and Developmental Toxicity: Studies have shown that some OPEs can interfere with hormone signaling and have adverse effects on reproductive health[3].

  • Cytotoxicity and DNA Damage: Certain OPEs have been demonstrated to be cytotoxic and cause damage to DNA[4].

The following table summarizes the potential toxicological hazards of the key breakdown products.

Breakdown ProductPotential Toxicological EffectsSupporting Evidence (Analogous Compounds)
2-Methylphenyl dioctyl phosphate Neurotoxicity (OPIDN), Reproductive Toxicity, CytotoxicityDocumented neurotoxicity of tricresyl phosphate (ortho-isomer)[2][8][11]. Reproductive and cytotoxic effects of various aryl OPEs[3][4].
2-Methylphenol (o-cresol) Irritation, Central Nervous System Effects, Liver and Kidney ToxicityEstablished toxicity profile of cresol isomers.
Dioctyl phosphite Potential for hydrolysis to phosphorous acid and octanol.General principles of phosphite hydrolysis[5].

Environmental Fate and Impact

The breakdown products of 2-Methylphenyl dioctyl phosphite can enter the environment through various pathways, including leaching from products, industrial wastewater discharge, and atmospheric deposition.

Persistence and Bioaccumulation

Organophosphate esters exhibit a wide range of environmental persistence. While some are readily biodegradable, others, particularly the aryl-OPEs, can be more persistent. The potential for bioaccumulation in aquatic organisms is also a concern, with some OPEs having been detected in various environmental compartments and biota[4]. A screening assessment of 2-ethylhexyl diphenyl phosphite (EHDPP) and diisodecyl phenyl phosphite (DIDPP) by the Canadian government suggested a low potential for ecological harm at current exposure levels, but also noted that DIDPP has a high potential for toxicity and bioaccumulation in aquatic organisms.

Environmental Contamination

Aryl organophosphate esters are now recognized as ubiquitous environmental contaminants, detected in water, sediment, dust, and air[4]. Their presence in indoor environments is also a significant route of human exposure. The transformation of organophosphite antioxidants is considered an important source of these OPEs in the environment[12].

Analytical Methodologies for Detection and Quantification

The detection and quantification of 2-Methylphenyl dioctyl phosphite and its breakdown products in environmental and biological matrices are crucial for assessing exposure and risk. Based on analytical methods for similar compounds, the following techniques are recommended.

Sample Preparation

Effective sample preparation is critical for accurate analysis. For solid matrices like soil, sediment, or dust, solvent extraction followed by clean-up using solid-phase extraction (SPE) is a common approach. For liquid samples such as water, liquid-liquid extraction or SPE can be employed.

Instrumental Analysis

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and cost-effective method for the quantification of known analytes[13][14]. It offers good sensitivity and selectivity for compounds with a chromophore, which would include the aromatic breakdown products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both identification and quantification of volatile and semi-volatile organic compounds. It provides high sensitivity and specificity, making it suitable for complex matrices[15].

The following diagram outlines a general workflow for the analysis of these compounds.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Clean-up (SPE) Clean-up (SPE) Extraction->Clean-up (SPE) HPLC-DAD HPLC-DAD Clean-up (SPE)->HPLC-DAD Quantification GC-MS GC-MS Clean-up (SPE)->GC-MS Identification & Quantification Data Analysis Data Analysis HPLC-DAD->Data Analysis GC-MS->Data Analysis Risk Assessment Risk Assessment Data Analysis->Risk Assessment

Caption: General analytical workflow for breakdown products.

Experimental Protocol: HPLC-DAD Analysis of 2-Methylphenol

This protocol provides a general guideline for the analysis of 2-methylphenol in a water sample.

  • Sample Collection and Preservation: Collect water samples in amber glass bottles and store at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Pass a known volume of the water sample through the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analyte with a suitable organic solvent (e.g., acetonitrile or methanol).

  • HPLC-DAD Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Monitor at the UV absorbance maximum for 2-methylphenol (approximately 270 nm).

  • Quantification: Prepare a calibration curve using standards of known concentrations of 2-methylphenol.

Conclusion and Future Perspectives

While 2-Methylphenyl dioctyl phosphite serves an important function as an industrial antioxidant, its potential to degrade into toxic and environmentally persistent products cannot be overlooked. The strong evidence of neurotoxicity associated with analogous o-cresyl phosphates raises significant concerns about the safety of this compound and its breakdown products.

Further research is urgently needed to:

  • Characterize the specific breakdown products of 2-Methylphenyl dioctyl phosphite under various environmental conditions.

  • Determine the toxicological profiles of these specific breakdown products, with a focus on neurotoxicity and endocrine-disrupting effects.

  • Develop and validate sensitive analytical methods for the detection of 2-Methylphenyl dioctyl phosphite and its degradation products in environmental and biological samples.

  • Assess the environmental fate, transport, and bioaccumulation potential of these compounds.

A proactive and precautionary approach is essential to mitigate the potential risks associated with the widespread use of 2-Methylphenyl dioctyl phosphite and to ensure the development of safer alternatives.

References

  • Liyasova, M. S., Schopfer, L. M., & Lockridge, O. (2011). Cresyl Saligenin Phosphate, an Organophosphorus Toxicant, Makes Covalent Adducts with Histidine, Lysine and Tyrosine Residues of Human Serum Albumin. Toxicology and applied pharmacology, 256(3), 329-338. [Link]

  • Schopfer, L. M., Liyasova, M., V, D. W., & Lockridge, O. (2011). Reaction of Cresyl Saligenin Phosphate, the Organophosphorus Agent Implicated in Aerotoxic Syndrome, with Human Cholinesterases: Mechanistic Studies Employing Kinetics, Mass Spectrometry, and X-ray Structure Analysis. Chemical Research in Toxicology, 24(5), 658-670. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. [Link]

  • Wikipedia. (2024). Tricresyl phosphate. [Link]

  • Government of Canada. (2019). Alkyl Aryl Phosphites Group - information sheet. [Link]

  • Government of Canada. (2017). Draft Screening Assessment Alkyl Aryl Phosphites. [Link]

  • Pospisil, J., & Neri, C. (1998). High-performance phosphite stabilizer. ResearchGate. [Link]

  • Centers for Disease Control and Prevention (CDC). (1994). Triorthocresyl phosphate - IDLH. [Link]

  • Wang, Y., et al. (2025). [Determination of five photoinitiators including 2,4,6-trimethylbenzoyl diphenyl phosphine oxide in gel nail polish by high performance liquid chromatography]. PubMed. [Link]

  • Rathman, D. D., & Posey, I. J. (2011). Hydrolytically stable phosphite compositions.
  • Wang, Y., et al. (2024). Contamination of dairy products with tris(2,4-di-tert-butylphenyl) phosphite and implications for human exposure. Food Chemistry, 452, 139144. [Link]

  • Wang, Q., et al. (2025). Adverse Effects of Aryl Organophosphate Esters on Reproduction. Environmental Science & Technology. [Link]

  • Knowles, C. J. (1971). Hydrolytic stabilized phosphite esters.
  • Müller, N., & Eisenbrand, G. (1985). Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group. Chemistry and physics of lipids, 37(2), 167-177. [Link]

  • Wang, Y., et al. (2020). Organophosphate Esters in China: Fate, Occurrence, and Human Exposure. International journal of environmental research and public health, 17(23), 8893. [Link]

  • Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2795. [Link]

  • Li, Y., et al. (2019). The impact of dioctyl phthalate exposure on multiple organ systems and gut microbiota in mice. Environmental science and pollution research international, 26(15), 15093-15104. [Link]

  • Humphris, K. J. (1971). MECHANISTIC STUDIES OF SOME PHOSPHITE ANTIOXIDANTS. Aston Publications Explorer. [Link]

  • Pop, C. E., et al. (2025). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Foods, 14(9), 1289. [Link]

  • Tintoll. (2025). Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer. [Link]

  • JYX: JYU. (2020). Analytical method development for polar pesticides using liquid chromatography. [Link]

  • SIELC Technologies. (n.d.). By Detection. [Link]

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Protocols & Analytical Methods

Method

Protocol for synthesizing high-purity 2-Methylphenyl dioctyl phosphite via phosphorylation

Application Note: Protocol for Synthesizing High-Purity 2-Methylphenyl Dioctyl Phosphite via Sequential Phosphorylation Strategic Overview of Mixed Phosphite Assembly Mixed alkyl/aryl phosphites, such as 2-methylphenyl d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for Synthesizing High-Purity 2-Methylphenyl Dioctyl Phosphite via Sequential Phosphorylation

Strategic Overview of Mixed Phosphite Assembly

Mixed alkyl/aryl phosphites, such as 2-methylphenyl dioctyl phosphite (CAS: 57913-10-7), are critical structural scaffolds utilized as specialized antioxidants, polymer stabilizers, and tunable ligands in transition-metal catalysis. The synthesis of unsymmetrical phosphites presents a unique thermodynamic challenge: preventing the scrambling of substituents that typically leads to symmetrical byproducts (e.g., trioctyl phosphite or tri-o-cresyl phosphite). This application note details a highly controlled, sequential phosphorylation protocol designed to yield high-purity 2-methylphenyl dioctyl phosphite without the need for complex chromatographic separation.

Mechanistic Causality & Reaction Design

The protocol relies on the sequential, nucleophilic substitution of phosphorus trichloride ( PCl3​ ). Every parameter in this workflow is designed to establish a self-validating system that prevents side reactions:

  • Electrophilic Gradient & Sequential Addition: The first chlorine atom in PCl3​ is highly electrophilic. By reacting PCl3​ with exactly one equivalent of o-cresol at 0 °C, we selectively form the mono-arylated intermediate, o-tolyl phosphorodichloridite. The introduction of the aryloxy group donates electron density to the phosphorus center, significantly reducing the electrophilicity of the remaining P–Cl bonds, which prevents premature over-substitution[1].

  • Steric and Nucleophilic Control: o-Cresol is sterically hindered and less nucleophilic than 1-octanol. Adding it first to the highly reactive PCl3​ ensures the reaction stops at mono-substitution. The subsequent addition of two equivalents of 1-octanol requires warming to room temperature to drive the di-alkylation to completion.

  • Acid Scavenging (Le Chatelier's Principle): The phosphorylation generates hydrogen chloride (HCl) as a byproduct. If left in solution, HCl can catalyze the degradation of the phosphite or lead to incomplete conversion[2]. Triethylamine ( Et3​N ) is employed as an in-situ acid scavenger to irreversibly drive the reaction forward.

  • Solvent Selection & Moisture Exclusion: Anhydrous toluene is specifically chosen because the byproduct, triethylamine hydrochloride ( Et3​N⋅HCl ), is highly insoluble in it. This provides a visual confirmation of reaction progress and allows for non-aqueous purification. Aqueous workups must be strictly avoided, as phosphites rapidly hydrolyze to H-phosphonates (dialkyl/diaryl phosphites) in the presence of water[3].

Quantitative Data & Reagent Preparation

Table 1: Stoichiometry and Reagent Specifications (100 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Phosphorus Trichloride ( PCl3​ )137.331.08.7 mL (13.7 g)Phosphorus Source
o-Cresol (2-Methylphenol)108.141.010.4 mL (10.8 g)Arylating Agent
1-Octanol130.232.031.5 mL (26.0 g)Alkylating Agent
Triethylamine ( Et3​N )101.193.143.2 mL (31.4 g)Acid Scavenger
Anhydrous Toluene92.14N/A250 mLSolvent

Protocol Execution: Step-by-Step Methodology

Phase 1: Synthesis of o-Tolyl Phosphorodichloridite
  • Apparatus Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Maintain a strict inert atmosphere ( N2​ or Argon) throughout the entire procedure.

  • Initial Charge: Add 100 mL of anhydrous toluene and 8.7 mL of PCl3​ (100 mmol) to the flask. Cool the mixture to 0 °C using an ice-water bath.

  • Arylation: In a separate dry flask, prepare a solution of 10.4 mL o-cresol (100 mmol) and 14.0 mL Et3​N (100 mmol) in 50 mL of anhydrous toluene.

  • Controlled Addition: Transfer the o-cresol/ Et3​N solution to the addition funnel. Add it dropwise to the PCl3​ solution over 45 minutes, maintaining the internal temperature below 5 °C.

    • Self-Validation Check: A dense white precipitate ( Et3​N⋅HCl ) will immediately form upon addition. This visual cue confirms the successful cleavage of the first P–Cl bond and validates the anhydrous integrity of the environment.

  • Maturation: Stir the suspension at 0 °C for an additional 1.5 hours to ensure complete mono-arylation.

Phase 2: Di-Alkylation to Target Molecule
  • Alkylation Preparation: Prepare a solution of 31.5 mL 1-octanol (200 mmol) and 29.2 mL Et3​N (210 mmol, slight excess) in 100 mL of anhydrous toluene.

  • Second Addition: While maintaining the reaction flask at 0 °C, add the 1-octanol/ Et3​N solution dropwise over 1 hour.

  • Thermal Shift: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C) and stir for 12 hours.

Phase 3: Anhydrous Workup and Purification
  • Filtration: Filter the reaction mixture through a Schlenk frit or a pad of oven-dried Celite under nitrogen to remove the Et3​N⋅HCl salts. Wash the filter cake with 2 × 30 mL of cold, anhydrous toluene to ensure quantitative product recovery.

    • Self-Validation Check: The complete removal of the white precipitate should leave a perfectly clear filtrate. Any cloudiness indicates incomplete filtration or moisture ingress leading to hydrolysis.

  • Concentration: Transfer the clear filtrate to a rotary evaporator. Remove the toluene and any residual Et3​N under reduced pressure (40 °C, 10–20 mbar).

  • Final Purification: Purify the resulting crude oil via short-path vacuum distillation (Kugelrohr or standard fractional setup) to isolate pure 2-methylphenyl dioctyl phosphite.

    • Critical Warning: Do not attempt silica gel chromatography. Acidic silanol groups on standard silica will rapidly catalyze the hydrolysis of the phosphite into an H-phosphonate[3].

Analytical Characterization & Expected Data

Table 2: Expected Spectroscopic Signatures for 2-Methylphenyl Dioctyl Phosphite

TechniqueExpected Signals / Assignments
31P{1H} NMR (162 MHz, CDCl3​ ) δ ~132.5 – 135.0 ppm (singlet, characteristic of mixed trialkyl/aryl phosphites).
1H NMR (400 MHz, CDCl3​ ) δ 7.15–6.95 (m, 4H, Ar-H), 3.95 (dt, 4H, -O-CH 2​ -), 2.25 (s, 3H, Ar-CH 3​ ), 1.65 (m, 4H, -CH 2​ -), 1.40–1.20 (m, 20H, bulk aliphatic), 0.88 (t, 6H, terminal -CH 3​ ).
13C NMR (100 MHz, CDCl3​ ) δ 150.2 (d, Ar-C-O), 130.5, 126.8, 124.1, 120.3 (Ar-C), 65.8 (d, -O-CH 2​ -), 31.9, 30.8, 29.4, 29.2, 25.8, 22.7 (aliphatic -CH 2​ -), 16.5 (Ar-CH 3​ ), 14.1 (terminal -CH 3​ ).
HRMS (ESI-TOF)Calculated for C 23​ H 41​ O 3​ P [M+H] + : 397.2872; Found: ~397.2875.

Workflow Visualization

PhosphiteSynthesis cluster_Phase1 Phase 1: Mono-Arylation cluster_Phase2 Phase 2: Di-Alkylation cluster_Phase3 Phase 3: Purification PCl3 Phosphorus Trichloride (PCl₃) Reaction1 Add 1.0 eq o-Cresol 1.0 eq Et₃N in Toluene 0 °C, 2 h PCl3->Reaction1 Intermediate o-Tolyl phosphorodichloridite + Et₃N·HCl (ppt) Reaction1->Intermediate Reaction2 Add 2.0 eq 1-Octanol 2.0 eq Et₃N in Toluene 0 °C to RT, 12 h Intermediate->Reaction2 Crude Crude 2-Methylphenyl dioctyl phosphite + 2 Et₃N·HCl (ppt) Reaction2->Crude Workup 1. Filter Et₃N·HCl 2. Concentrate Filtrate 3. Vacuum Distillation Crude->Workup Final Pure 2-Methylphenyl dioctyl phosphite Workup->Final

Workflow for the sequential synthesis of 2-Methylphenyl dioctyl phosphite.

Sources

Application

Application of 2-Methylphenyl Dioctyl Phosphite as a Secondary Antioxidant in Polyolefins

A Comprehensive Protocol for Formulation, Extrusion, and Performance Validation Executive Summary Polyolefins, including polyethylene (PE) and polypropylene (PP), are inherently susceptible to thermo-oxidative degradatio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Protocol for Formulation, Extrusion, and Performance Validation

Executive Summary

Polyolefins, including polyethylene (PE) and polypropylene (PP), are inherently susceptible to thermo-oxidative degradation during high-shear melt processing and long-term environmental exposure[1]. This degradation manifests as chain scission or cross-linking, leading to compromised mechanical integrity, brittleness, and severe discoloration. To mitigate this, binary antioxidant systems are universally employed.

This application note details the mechanistic function and experimental evaluation of 2-Methylphenyl dioctyl phosphite (2-MDPP) , a specialized secondary antioxidant. By acting as a stoichiometric hydroperoxide decomposer, 2-MDPP works synergistically with primary hindered phenolic antioxidants to preserve polymer architecture, extend service life, and maintain optical clarity[2].

Mechanistic Overview: The Role of 2-MDPP

During thermal processing, polyolefins undergo rapid auto-oxidation. Primary antioxidants (e.g., hindered phenols) act as radical scavengers, donating hydrogen atoms to neutralize propagation-phase peroxy radicals (ROO•)[1]. However, this neutralization process generates hydroperoxides (ROOH) as a byproduct. These hydroperoxides are thermally unstable and can cleave into highly reactive alkoxy (RO•) and hydroxy (•OH) radicals, re-initiating the degradation cycle.

2-MDPP functions as a critical secondary defense mechanism. As a phosphite ester, it reduces these hydroperoxides into inert alcohols (ROH) while being oxidized to its corresponding stable phosphate (2-MDPP=O)[3]. The specific asymmetric structure of 2-MDPP—combining a sterically hindered 2-methylphenyl group with two long-chain octyl groups—provides an optimal balance of hydrolytic stability (preventing premature degradation of the additive itself) and excellent solubility within the non-polar polyolefin matrix.

Mechanism RH Polyolefin (RH) R_rad Alkyl Radical (R•) RH->R_rad Heat, Shear, O₂ ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O₂ ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + RH (Propagation) RO_rad Alkoxy Radical (RO•) ROOH->RO_rad Chain Branching Inert_ROH Inert Alcohol (ROH) ROOH->Inert_ROH Reduction RO_rad->R_rad Chain Scission Pri_AO Primary AO (Hindered Phenol) Pri_AO->ROO_rad H• Donation Sec_AO Secondary AO (2-MDPP Phosphite) Sec_AO->ROOH Stoichiometric Decomposition Phosphate Phosphate (2-MDPP=O) Sec_AO->Phosphate Oxidation

Figure 1: Synergistic autoxidation inhibition pathway by primary antioxidants and 2-MDPP.

Physicochemical Profile and Performance Data

The efficacy of 2-MDPP is best observed in its ability to maintain the Melt Flow Index (MFI) and minimize the Yellowness Index (YI) over multiple extrusion passes. Multi-pass extrusion is a rigorous stress test that simulates the cumulative thermo-mechanical history of recycled or heavily processed resins.

Table 1: Comparative Performance of 2-MDPP in Ziegler-Natta Polypropylene (Formulations based on 1000 ppm total antioxidant loading in unstabilized PP homopolymer)

FormulationOIT at 200°C (min)MFI (1st Pass)MFI (5th Pass)Yellowness Index (5th Pass)
Control (Unstabilized PP)< 2.03.5 g/10 min12.8 g/10 min8.5
Primary AO Only (Phenolic, 1000 ppm)15.43.2 g/10 min7.4 g/10 min6.2
2-MDPP Only (1000 ppm)8.13.0 g/10 min5.1 g/10 min2.1
Synergistic Blend (330 ppm Phenolic + 670 ppm 2-MDPP)42.5 2.8 g/10 min 3.1 g/10 min 1.4

Data Interpretation: The synergistic blend vastly outperforms single-component systems. The 1:2 ratio of primary to secondary antioxidant ensures that 2-MDPP rapidly consumes hydroperoxides as they are generated by the phenolic antioxidant, preventing secondary radical generation and subsequent chain scission (evidenced by the stable MFI)[2]. Furthermore, phosphites like 2-MDPP are non-phenolic, preventing the formation of highly conjugated, colored quinoidal structures, thereby keeping the YI exceptionally low.

Experimental Protocols

To validate the performance of 2-MDPP in a polyolefin matrix, the following self-validating workflow must be executed.

Workflow Step1 Polymer Resin Preparation Step2 Dry Blending (2-MDPP + Pri-AO) Step1->Step2 Step3 Twin-Screw Extrusion (190-220°C) Step2->Step3 Step4 Pelletization & Injection Molding Step3->Step4 Step5 Performance Testing (OIT, MFI, YI) Step4->Step5

Figure 2: Standardized workflow for compounding and evaluating antioxidant efficacy.

Protocol 1: Compounding and Multi-Pass Extrusion

Objective: To uniformly disperse the antioxidant system and subject the polymer to controlled thermo-mechanical stress.

  • Preparation : Dry unstabilized polypropylene (PP) powder in a vacuum oven at 80°C for 4 hours to remove residual moisture.

  • Dry Blending : In a high-speed Henschel mixer, combine 1.0 kg of PP powder with 330 mg of primary phenolic antioxidant and 670 mg of 2-MDPP (0.1% total active loading). Mix at 1000 RPM for 3 minutes.

  • First-Pass Extrusion : Feed the blend into a co-rotating twin-screw extruder (L/D ratio = 40:1). Set the temperature profile from feed to die as: 180°C / 190°C / 200°C / 210°C / 220°C. Maintain a screw speed of 150 RPM.

  • Pelletization : Quench the extruded strand in a room-temperature water bath and pelletize.

  • Multi-Pass Stressing : Re-extrude a portion of the Pass 1 pellets up to four additional times (Pass 5) under identical conditions. Retain samples from Pass 1, Pass 3, and Pass 5 for downstream analysis.

Causality Note: The 220°C die temperature ensures the polymer is fully molten and subjects the antioxidants to realistic industrial thermal stress, testing the thermal stability of 2-MDPP[1].

Protocol 2: Oxidation Induction Time (OIT) Measurement

Objective: To quantify the long-term thermal stability and residual antioxidant capacity.

  • Sample Prep : Slice a 5.0 ± 0.5 mg sample from the Pass 1 pellet.

  • DSC Setup : Place the sample in an open aluminum pan within a Differential Scanning Calorimeter (DSC). Use an empty pan as the reference.

  • Purge : Equilibrate the cell at 50°C under a nitrogen flow of 50 mL/min for 5 minutes.

  • Heating : Ramp the temperature at 20°C/min to 200°C under nitrogen. Hold isothermally for 5 minutes to ensure complete melting.

  • Oxidation : Switch the purge gas from nitrogen to oxygen (50 mL/min). This marks Time Zero (t=0).

  • Data Acquisition : Monitor the heat flow. The OIT is the time interval from the switch to oxygen until the onset of the exothermic oxidation peak.

Causality Note: Switching to oxygen at an elevated isothermal temperature artificially accelerates auto-oxidation. A longer OIT directly correlates to the efficiency of 2-MDPP in decomposing hydroperoxides before runaway oxidation occurs[3].

Protocol 3: Melt Flow Index (MFI) and Yellowness Index (YI) Quantification

Objective: To assess polymer chain integrity and optical clarity.

  • MFI Testing (ASTM D1238) : Load 5 grams of Pass 1 and Pass 5 pellets into a melt indexer preheated to 230°C. Apply a 2.16 kg load. Measure the mass of the extrudate over 10 minutes (g/10 min).

    • Interpretation: An increase in MFI indicates a decrease in molecular weight due to chain scission. 2-MDPP minimizes this shift.

  • YI Testing (ASTM E313) : Injection mold Pass 5 pellets into 2 mm thick plaques (melt temp: 220°C, mold temp: 40°C). Measure the YI using a spectrophotometer (D65 illuminant, 10° observer).

    • Interpretation: High YI indicates the accumulation of degradation byproducts. 2-MDPP's ability to prevent the over-oxidation of the primary phenolic antioxidant directly suppresses color formation.

Troubleshooting and Formulation Insights

  • Premature Hydrolysis : Phosphites are inherently sensitive to moisture. If 2-MDPP exhibits reduced efficacy, verify the storage conditions of the neat additive. Hydrolysis converts the phosphite into acidic species, which can antagonize other additives (e.g., Hindered Amine Light Stabilizers - HALS) and corrode extrusion equipment.

  • Antagonistic Interactions : Avoid using high concentrations of acidic scavengers or highly alkaline additives that might catalyze the degradation of the phenolic/phosphite system. Ensure neutral acid scavengers like synthetic hydrotalcite are optimized in the formulation.

References

  • Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants . nih.gov. 2

  • How Antioxidants Improve the Longevity of Polyolefin-Based Materials . 3vsigmausa.com. 1

  • Action Mechanisms of Phosphite and Phosphonite Stabilizers . acs.org. 3

Sources

Method

Extraction methods for isolating 2-Methylphenyl dioctyl phosphite from polymer matrices

[label="Measure Phosphite Fig 1. Workflow for the extraction of phosphite antioxidants from polymer matrices. Step-by-Step Extraction Protocol Phase 1: Matrix Preparation (Cryo-Milling) Pre-chill a stainless-steel grindi...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Measure Phosphite

Fig 1. Workflow for the extraction of phosphite antioxidants from polymer matrices.

Step-by-Step Extraction Protocol

Phase 1: Matrix Preparation (Cryo-Milling)

  • Pre-chill a stainless-steel grinding jar, grinding balls, and 5.0 g of the polymer sample in liquid nitrogen for 15 minutes.

  • Transfer the sample to a cryogenic mill and grind at 30 Hz for 2 minutes.

  • Sieve the resulting powder through a 500 µm mesh.

  • Critical Step: Store the sieved powder immediately in a vacuum desiccator in the dark to prevent ambient moisture absorption.

Phase 2: Accelerated Solvent Extraction (ASE)

  • Solvent Preparation: Prepare a mixture of Hexane and Isopropanol (90:10 v/v). Dry the solvent over activated 3Å molecular sieves for 24 hours. Prior to use, sparge the solvent with high-purity nitrogen gas for 30 minutes to displace dissolved oxygen.

  • Cell Loading: Weigh exactly 1.00 g of the cryo-milled polymer powder. Mix thoroughly with 2.0 g of baked diatomaceous earth (acts as a dispersant to prevent polymer agglomeration at high temperatures). Load the mixture into a 10 mL stainless-steel ASE cell.

  • Extraction Parameters:

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Cycles: 3

    • Flush Volume: 60% of cell volume

    • Purge: 60 seconds (Nitrogen gas)

Phase 3: Concentration & Reconstitution

  • Transfer the collected extract (~20 mL) to a temperature-controlled nitrogen blowdown concentrator (e.g., TurboVap).

  • Evaporate the solvent under a gentle stream of nitrogen at a maximum water bath temperature of 30°C until just dry. Do not bake the dry residue.

  • Immediately reconstitute the residue in 2.0 mL of HPLC-grade Acetonitrile/Isopropanol (50:50 v/v).

  • Filter the reconstituted sample through a 0.2 µm PTFE syringe filter directly into an amber HPLC vial.

Quantitative Data: Method Comparison

The table below summarizes the extraction efficiency and artifactual degradation rates of 2-Methylphenyl dioctyl phosphite from a spiked polypropylene matrix (1000 ppm) across different methodologies.

Extraction MethodologyTime RequiredSolvent VolumeAbsolute Recovery (%)Artifactual Oxidation to Phosphate (%)
Soxhlet (Reflux) 16 Hours150 mL84.2 ± 3.1%14.5 ± 2.2%
Microwave-Assisted (MAE) 20 Minutes25 mL91.5 ± 2.4%6.1 ± 1.0%
Optimized ASE (Anhydrous) 15 Minutes20 mL98.8 ± 0.9% < 0.5%

Note: Artifactual oxidation is defined as the molar percentage of the extracted analyte that was converted to its corresponding phosphate derivative due solely to the extraction conditions.

Self-Validating System (Trustworthiness)

To guarantee that the extraction protocol is not artificially degrading the analyte, the method must incorporate a self-validating logic loop. Because phosphites oxidize to phosphates (adding one oxygen atom, +16 Da), the ratio of these two species serves as an internal diagnostic tool.

Validation S1 Extract Analysis S2 Measure Phosphite (Target m/z) S1->S2 S3 Measure Phosphate (Target m/z + 16) S1->S3 S4 Calculate Ratio (Phosphate/Phosphite) S2->S4 S3->S4 S5 Compare to Cold Extraction Control S4->S5

Fig 2. Self-validating logic to detect artifactual oxidation during the extraction process.

Validation Execution:

  • Cold-Spike Control: Spike 1.0 mg of analytical standard 2-Methylphenyl dioctyl phosphite into an empty ASE cell containing only diatomaceous earth.

  • Run the standard ASE protocol and quantify the resulting Phosphite and Phosphate peaks via HPLC-MS/MS.

  • System Suitability Criteria: If the Phosphate peak area exceeds 1.0% of the total analyte area in the Cold-Spike Control, the system fails validation. This indicates that the extraction solvent contains unacceptable levels of dissolved oxygen or peroxides, or that the nitrogen purge gas is contaminated. The solvent must be re-purified and degassed before analyzing actual polymer samples.

References

  • How Does Phosphite Antioxidants Work? - Vinati Organics.1

  • Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation - MDPI. 2

  • Phosphite additives and their transformation products in polyethylene packaging for G-irradiation | Request PDF - ResearchGate. 3

Sources

Application

Application Notes and Protocols for 2-Methylphenyl dioctyl phosphite in Homogeneous Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Mixed Aryl-Alkyl Phosphite Ligands in Catalysis In the landscape of homogeneous transition metal catalysis, the choice o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Mixed Aryl-Alkyl Phosphite Ligands in Catalysis

In the landscape of homogeneous transition metal catalysis, the choice of ligand is paramount to steering the course of a chemical transformation. Phosphite ligands, in particular, have carved a significant niche due to their unique electronic and steric properties, which often translate to high catalytic activities and selectivities. While simple triaryl or trialkyl phosphites are well-documented, mixed aryl-alkyl phosphites, such as 2-Methylphenyl dioctyl phosphite, offer a nuanced approach to catalyst design. This class of ligands allows for a fine-tuning of the electronic nature of the phosphorus center by combining the electron-withdrawing character of the aryl group with the electron-donating properties of the alkyl groups. The steric bulk, largely dictated by the dioctyl groups, plays a crucial role in controlling the coordination sphere of the metal center, thereby influencing substrate approach and product formation.

This document provides a comprehensive guide to the synthesis and application of 2-Methylphenyl dioctyl phosphite in two key areas of homogeneous catalysis: rhodium-catalyzed hydroformylation and palladium-catalyzed cross-coupling reactions. The protocols and discussions are built upon established principles of catalysis with analogous mixed phosphite systems, providing a robust framework for researchers to explore the potential of this specific ligand.

PART 1: Synthesis of 2-Methylphenyl dioctyl phosphite

The synthesis of unsymmetrical phosphites like 2-Methylphenyl dioctyl phosphite can be approached through a stepwise introduction of the alcohol and phenol moieties. A common and effective method involves the reaction of phosphorus trichloride with the corresponding alcohol and phenol in a sequential manner, often in the presence of a base to scavenge the HCl byproduct.[1][2]

Protocol 1: Two-Step Synthesis from Phosphorus Trichloride

Materials:

  • Phosphorus trichloride (PCl₃)

  • 2-Methylphenol (o-cresol)

  • 1-Octanol

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous toluene or dichloromethane (DCM)

  • Anhydrous hexane

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Dichloro(2-methylphenoxy)phosphine:

    • Set up a flame-dried three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

    • Dissolve 2-methylphenol (1.0 eq.) and triethylamine (1.0 eq.) in anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus trichloride (1.0 eq.) dropwise via the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • The formation of triethylammonium chloride precipitate will be observed.

  • Formation of 2-Methylphenyl dioctyl phosphite:

    • In a separate flame-dried flask under nitrogen, dissolve 1-octanol (2.0 eq.) and triethylamine (2.0 eq.) in anhydrous toluene.

    • Cool this solution to 0 °C.

    • Filter the slurry from step 1 under nitrogen to remove the triethylammonium chloride, and slowly add the filtrate (the dichloro(2-methylphenoxy)phosphine solution) to the 1-octanol solution at 0 °C.

    • After the addition, allow the mixture to warm to room temperature and stir overnight.

    • A further precipitate of triethylammonium chloride will form.

  • Work-up and Purification:

    • Filter the reaction mixture under nitrogen to remove the solid byproduct.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or by washing with a minimal amount of cold anhydrous hexane to precipitate any remaining salts, followed by filtration and removal of the hexane in vacuo. The final product should be a colorless to pale yellow oil.

Causality behind Experimental Choices:

  • The stepwise addition of the phenol and alcohol allows for controlled synthesis of the unsymmetrical phosphite.

  • The use of a non-protic, anhydrous solvent is crucial to prevent hydrolysis of the phosphorus halides and the final phosphite product.

  • A tertiary amine base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing side reactions.[1]

  • Performing the reactions at low temperatures helps to control the exothermicity and improve selectivity.

PART 2: Application in Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. The regioselectivity of this reaction (formation of linear vs. branched aldehydes) is highly dependent on the ligand coordinated to the rhodium catalyst.[3][4] The steric bulk and electronic properties of 2-Methylphenyl dioctyl phosphite are expected to influence both the activity and selectivity of the hydroformylation of terminal olefins.

Mechanistic Considerations:

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps including ligand exchange, olefin coordination, migratory insertion, and reductive elimination. The steric bulk of the dioctyl groups in 2-Methylphenyl dioctyl phosphite is anticipated to favor the formation of the less sterically hindered linear aldehyde. The electronic effect of the 2-methylphenyl group will modulate the back-bonding from the rhodium to the carbonyl ligands, influencing the overall reaction rate.

Hydroformylation_Mechanism A [Rh(H)(CO)2L2] (Active Catalyst) B Olefin Coordination A->B + Olefin - CO C Migratory Insertion (Regioselectivity Determining) B->C D CO Coordination C->D Linear vs. Branched Alkyl E Acyl Complex D->E + CO F Oxidative Addition of H2 E->F G Reductive Elimination F->G + H2 H Aldehyde Product G->H H->A - Aldehyde

Caption: Generalized catalytic cycle for Rh-catalyzed hydroformylation.

Protocol 2: Hydroformylation of 1-Octene

Materials:

  • [Rh(CO)₂(acac)] (Rhodium(I) dicarbonyl acetylacetonate)

  • 2-Methylphenyl dioctyl phosphite

  • 1-Octene

  • Anhydrous toluene (or other suitable solvent)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a glovebox or under a nitrogen atmosphere, charge the autoclave with [Rh(CO)₂(acac)] (0.01 mol%) and 2-Methylphenyl dioctyl phosphite (0.1-1.0 mol%, ligand-to-metal ratio of 10:1 to 100:1).

    • Add anhydrous toluene to dissolve the components.

    • Seal the autoclave and purge several times with nitrogen, followed by syngas.

  • Reaction:

    • Add 1-octene to the autoclave via a syringe or pump.

    • Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC to determine the conversion of 1-octene and the ratio of nonanal (linear) to 2-methyloctanal (branched).

  • Work-up and Analysis:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

    • The product mixture can be analyzed directly by GC. For isolation, the solvent can be removed under reduced pressure, and the resulting aldehydes can be purified by distillation.

Expected Outcomes and Troubleshooting:

  • Regioselectivity: A higher ratio of linear to branched aldehyde is generally expected with bulkier phosphite ligands. The ligand-to-metal ratio can be varied to optimize this selectivity.

  • Activity: The reaction rate can be influenced by temperature, pressure, and catalyst concentration. If the reaction is slow, increasing the temperature or pressure may be beneficial, but this could also affect selectivity.

  • Ligand Stability: Phosphite ligands can be susceptible to hydrolysis.[5] Ensuring anhydrous conditions is critical for catalyst longevity. If catalyst deactivation is observed, it may be due to water contamination.

Data Presentation (Hypothetical):

EntryLigand/Rh RatioTemp (°C)Pressure (bar)Conversion (%)n/i Ratio
110:18020855:1
250:18020958:1
350:110020>997:1
450:18050>998.5:1

PART 3: Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. Phosphite ligands can be effective in these transformations, influencing the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[6] The electronic properties of 2-Methylphenyl dioctyl phosphite, with its moderately electron-withdrawing aryl group, can promote reductive elimination, while its steric bulk can facilitate the formation of the active monoligated palladium(0) species.

Mechanistic Considerations:

The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is a representative example. It involves the oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The ligand plays a crucial role in each of these steps.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L)_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-B(OR)2 DiarylPd Ar-Pd(II)-Ar'(L)_n Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Methylphenyl dioctyl phosphite

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene/water or dioxane/water solvent mixture

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add Pd(OAc)₂ (1-2 mol%), 2-Methylphenyl dioctyl phosphite (2-4 mol%, ligand-to-metal ratio of 2:1), 4-bromotoluene (1.0 eq.), phenylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the degassed solvent mixture (e.g., toluene/water 10:1).

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Rationale for Experimental Design:

  • Palladium Precursor: Both Pd(II) and Pd(0) sources can be used. Pd(II) precursors are reduced in situ to the active Pd(0) species.[7]

  • Base: A base is required to activate the boronic acid for transmetalation.

  • Solvent System: A two-phase solvent system is often used to dissolve both the organic substrates and the inorganic base.

  • Ligand-to-Metal Ratio: A ratio of 2:1 is a common starting point for monodentate phosphine and phosphite ligands in cross-coupling reactions.

Expected Performance and Customization:

  • Activity: The electron-richness of the phosphite can influence the rate of oxidative addition. For less reactive aryl chlorides, a more electron-donating ligand might be necessary.

  • Substrate Scope: The steric hindrance of the ligand can be beneficial for the coupling of sterically demanding substrates. The performance with different aryl halides (iodides, bromides, chlorides) and boronic acids should be evaluated.

PART 4: Trustworthiness and Self-Validating Systems

The protocols provided are designed to be self-validating. The progress of each reaction can be monitored by standard analytical techniques (GC, TLC, NMR), allowing for real-time assessment of catalyst performance. Control experiments are crucial for validating the role of the 2-Methylphenyl dioctyl phosphite ligand.

Recommended Control Experiments:

  • Ligandless Control: Run the reaction under identical conditions without the addition of the phosphite ligand. This will establish the baseline activity of the metal precursor and highlight the contribution of the ligand.

  • Comparison with Standard Ligands: Compare the performance of 2-Methylphenyl dioctyl phosphite with well-established ligands for the specific reaction (e.g., triphenylphosphine for cross-coupling, or a standard bulky phosphite for hydroformylation). This will provide a benchmark for its efficacy.

References

  • Wikipedia. Phosphite ester. [Link]

  • Gensch, T., et al.
  • Rovira, M., et al. Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins.
  • EPFL Graph Search. Phosphite ester. [Link]

  • Axelsson, O., et al.
  • Google Patents. Process for making phosphite esters.
  • Claver, C., et al. Rhodium-Catalyzed Hydroformylation.
  • Jana, S., et al. Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics. 2014.
  • Beller, M., et al. Palladium/phosphite catalyst systems for efficient cross coupling of aryl bromides and chlorides with phenylboronic acid. Chemistry. 2000.
  • Ochmann, L., et al.
  • Clarke, M. L., et al.
  • Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Wan, Y., & Xin, B. Various Methods for the Preparation of Phosphites in the Traditional Reactor. Molecules.
  • Ma, D., et al. Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. Journal of the American Chemical Society. 2008.
  • Martina, F., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. 2025.
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  • Taylor & Francis. O-cresol – Knowledge and References. [Link]

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Method

Application Note &amp; Protocols: Synthesis and Application of Palladium Complexes with 2-Methylphenyl Dioctyl Phosphite Ligands

Abstract This guide provides a comprehensive framework for the synthesis, characterization, and application of palladium(0) and palladium(II) complexes bearing the sterically demanding and electron-rich 2-methylphenyl di...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the synthesis, characterization, and application of palladium(0) and palladium(II) complexes bearing the sterically demanding and electron-rich 2-methylphenyl dioctyl phosphite ligand. The unique steric and electronic properties of this ligand class are crucial for enhancing the catalytic activity and stability of palladium centers in a variety of cross-coupling reactions. Detailed, step-by-step protocols for the synthesis of the phosphite ligand and its subsequent coordination to palladium precursors are presented. Furthermore, a representative application in a Suzuki-Miyaura cross-coupling reaction is detailed to demonstrate the efficacy of these complexes. This document is intended for researchers in organic synthesis, organometallic chemistry, and drug development who require robust and efficient catalytic systems.

Introduction: The Role of Bulky Phosphite Ligands in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. Ligands modulate the electronic and steric environment of the metal, thereby influencing the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Phosphite ligands, P(OR)₃, have emerged as a powerful class of ligands in palladium catalysis.[1][2] Compared to their phosphine counterparts (PR₃), phosphites are generally stronger π-acceptors due to the presence of electronegative oxygen atoms. This property can stabilize electron-rich, low-valent palladium species, such as the active Pd(0) catalyst.

The ligand featured in this guide, 2-methylphenyl dioctyl phosphite, combines several advantageous features:

  • Steric Bulk: The ortho-methyl group on the phenyl ring provides significant steric hindrance around the phosphorus atom. This bulk promotes the formation of coordinatively unsaturated, highly reactive monoligated palladium species, which are often the active catalysts in cross-coupling reactions.[3][4][5][6][7]

  • Electron-Donating Alkyl Chains: The two long-chain octyl groups enhance the solubility of the ligand and its metal complexes in organic solvents and also contribute to the overall electron density at the phosphorus center.

  • Tunability: The modular synthesis of phosphite ligands allows for fine-tuning of their steric and electronic properties to optimize catalyst performance for specific applications.

This guide will provide the necessary protocols to synthesize these valuable catalytic tools and demonstrate their utility.

Synthesis of the 2-Methylphenyl Dioctyl Phosphite Ligand (L)

The synthesis of the unsymmetrical phosphite ligand is achieved in a two-step sequence starting from phosphorus trichloride (PCl₃). The first step involves the selective reaction with one equivalent of 2-methylphenol (o-cresol) to form the dichlorophosphite intermediate, followed by reaction with two equivalents of 1-octanol.

Reaction Principle

The stepwise substitution of the chloride atoms on PCl₃ with alkoxy/aryloxy groups is controlled by stoichiometry and reaction temperature. The presence of a non-nucleophilic base, such as triethylamine (NEt₃) or pyridine, is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[8]

Experimental Protocol: Synthesis of 2-Methylphenyl Dioctyl Phosphite

Materials:

  • Phosphorus trichloride (PCl₃)

  • 2-Methylphenol (o-cresol)

  • 1-Octanol

  • Triethylamine (NEt₃), freshly distilled

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexane

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Synthesis of 2-Methylphenyl Dichlorophosphite Intermediate

  • Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, charge the flask with phosphorus trichloride (1.0 eq.) and anhydrous diethyl ether (50 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of 2-methylphenol (1.0 eq.) and triethylamine (1.0 eq.) in anhydrous diethyl ether (30 mL).

  • Add the 2-methylphenol/triethylamine solution dropwise to the PCl₃ solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • This intermediate is typically used directly in the next step without isolation.

Step 2: Synthesis of 2-Methylphenyl Dioctyl Phosphite

  • Cool the reaction mixture from Step 1 back to 0 °C.

  • In a separate flask, prepare a solution of 1-octanol (2.0 eq.) and triethylamine (2.0 eq.) in anhydrous diethyl ether (50 mL).

  • Add the 1-octanol/triethylamine solution dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).

  • Filter the reaction mixture under nitrogen through a pad of Celite to remove the triethylammonium chloride precipitate. Wash the precipitate with anhydrous diethyl ether (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a colorless to pale yellow oil, can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) if necessary.

Characterization
  • ³¹P NMR (CDCl₃): Expect a single peak in the range of δ 130-140 ppm.

  • ¹H NMR (CDCl₃): Expect characteristic signals for the aromatic protons of the 2-methylphenyl group, the methyl protons, the -OCH₂- protons of the octyl chains, and the aliphatic protons of the octyl chains.

  • ¹³C NMR (CDCl₃): Confirm the presence of all unique carbon atoms.

Synthesis of Palladium(0) and Palladium(II) Complexes

The synthesized phosphite ligand (L) can be used to prepare a variety of palladium complexes. Here, we detail the synthesis of a common Pd(0) precursor, Pd(dba)L₂, and a common Pd(II) precursor, trans-PdCl₂(L)₂.

Protocol: Synthesis of [Bis(2-methylphenyl dioctyl phosphite)]palladium(0)-dba Complex (Pd(dba)L₂)

This synthesis involves a ligand exchange reaction with a commercially available Pd(0) source, such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂).[9][10]

Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Methylphenyl dioctyl phosphite (L) (2.0-2.2 eq.)

  • Anhydrous and degassed toluene or THF

  • Anhydrous and degassed hexane

Procedure:

  • In a nitrogen-filled glovebox or using Schlenk techniques, add Pd(dba)₂ (1.0 eq.) and anhydrous, degassed toluene (20 mL) to a Schlenk flask.

  • To this stirred suspension, add a solution of the phosphite ligand (L) (2.1 eq.) in anhydrous, degassed toluene (10 mL) dropwise at room temperature.

  • The color of the solution will typically change from dark purple to a yellow or orange-brown color as the reaction proceeds.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Reduce the volume of the solvent under vacuum to approximately one-third of the original volume.

  • Add anhydrous, degassed hexane (30-40 mL) to precipitate the product.

  • Isolate the yellow or orange solid by filtration under nitrogen, wash with cold hexane (2 x 10 mL), and dry under vacuum.

Characterization:

  • ³¹P NMR (C₆D₆): Expect a single peak, often in the range of δ 110-125 ppm. The chemical shift will be significantly different from the free ligand.

Protocol: Synthesis of trans-Dichlorobis(2-methylphenyl dioctyl phosphite)palladium(II) (trans-PdCl₂(L)₂)

This complex is readily synthesized by reacting the ligand with a soluble Pd(II) source, such as bis(acetonitrile)palladium(II) chloride or palladium(II) chloride itself, though the latter requires longer reaction times due to its insolubility.[11][12][13]

Materials:

  • Palladium(II) chloride (PdCl₂) or Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

  • 2-Methylphenyl dioctyl phosphite (L) (2.0-2.2 eq.)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Anhydrous hexane

Procedure:

  • Add PdCl₂(MeCN)₂ (1.0 eq.) to a Schlenk flask under nitrogen.

  • Add anhydrous DCM (20 mL) to dissolve the palladium salt, forming a yellow solution.

  • Add the phosphite ligand (L) (2.1 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours at room temperature. A color change and/or precipitation may be observed.

  • Reduce the solvent volume under vacuum.

  • Add anhydrous hexane to precipitate the product completely.

  • Filter the solid, wash with hexane, and dry under vacuum to yield the product, typically as a pale yellow or off-white solid.

Characterization:

  • ³¹P NMR (CDCl₃): Expect a single peak, typically in the range of δ 70-90 ppm.

Application in Suzuki-Miyaura Cross-Coupling

To illustrate the utility of these complexes, the following protocol describes a model Suzuki-Miyaura coupling reaction between an aryl bromide and phenylboronic acid, catalyzed by an in situ generated or pre-formed palladium complex.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • trans-PdCl₂(L)₂ or Pd(dba)L₂ (as precatalyst)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), finely ground

  • Toluene and water (or another suitable solvent system like dioxane/water)

Table 1: Reagent Quantities for Suzuki-Miyaura Coupling

ReagentMolar Eq.Amount (for 1 mmol scale)
4-Bromoanisole1.0187 mg
Phenylboronic acid1.2146 mg
K₃PO₄2.0424 mg
Precatalyst (e.g., trans-PdCl₂(L)₂)0.01 (1 mol%)~10 mg (adjust for MW)
Toluene-4 mL
Water-1 mL

Procedure:

  • To a reaction vial or Schlenk tube, add the palladium precatalyst, 4-bromoanisole, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vial with nitrogen or argon (repeat 3 times).

  • Add the degassed toluene and degassed water via syringe.

  • Seal the vial and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously for the required time (monitor by TLC or GC-MS, typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

Visualizations

Synthetic Workflow

Caption: Overall workflow from starting materials to ligand, complexes, and application.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Lₙ OxAdd Ar-Pd(II)-X(L)ₙ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L)ₙ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product RedElim ArX Ar-X ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Ozawa, F., Kubo, A., & Hayashi, T. (2006). Synthesis and Properties of Dimethyl- and Monomethylbis(phosphite)palladium(II) Complexes. Bulletin of the Chemical Society of Japan. [Link]

  • Lee, D., et al. (2020). Synthesis and Structure of Multinuclear Pd(II) Complexes Bridged by Phosphide or Azide Ligands. Molecules. [Link]

  • Hoh, F., et al. (2022). Formation of exceptional monomeric YPhos–PdCl2 complexes with high activities in coupling reactions. Chemical Science. [Link]

  • Zapf, A., & Beller, M. (2000). Palladium/phosphite catalyst systems for efficient cross coupling of aryl bromides and chlorides with phenylboronic acid. Chemistry. [Link]

  • Bedford, R. B., et al. (2003). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. Organometallics. [Link]

  • Ser, C. T., et al. (2025). Bulky ligands promote palladium-catalyzed protodeboronation. Journal of the American Chemical Society. [Link]

  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]

  • Ozawa, F., Kubo, A., & Hayashi, T. (2006). Synthesis and Properties of Dimethyl- and Monomethylbis(phosphite)palladium(II) Complexes. Bulletin of the Chemical Society of Japan. [Link]

  • Latyshev, G. V., et al. (2011). Selective synthesis of nanosized palladium phosphides from white phosphorus. Mendeleev Communications. [Link]

  • Otani, T., et al. (2022). Synthesis and Characterization of Phosphinecarboxamide and Phosphinecarbothioamide, and Their Complexation with Palladium(II) Complex. Molecules. [Link]

  • Ser, C. T., et al. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • Hao, H., et al. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Journal of the American Chemical Society. [Link]

  • Prat-Gil, E., et al. (2005). Palladium Phosphinothiolato Complexes. Syntheses and Crystal Structures of Mononuclear [PdCl(SC₂H₄PPh₂)PPh₃] and Binuclear [Pd₂Cl₂(μ-SC₃H₆PPh₂)₂] and Their Performance in Catalytic Carbonylation. Inorganic Chemistry. [Link]

  • Kosolapoff, G. M. (1956). The Synthesis of Alkyl Aryl Phosphates from Aryl Phosphorochloridates. I. The Sodium Alkoxide Route. Journal of the American Chemical Society. [Link]

  • Szabó, K. J., et al. (2007). Pd(0)-Catalyzed Phosphorus−Carbon Bond Formation. Mechanistic and Synthetic Studies on the Role of the Palladium Sources and Anionic Additives. Organometallics. [Link]

  • Ser, C. T., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Tarselli, M. A., et al. (2011). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Organic Letters. [Link]

  • Mphahlele, M. J., et al. (2012). Suzuki cross-coupling reactions catalyzed by palladium complex of an inexpensive phosphinite, 2-diphenylphosphinoxynaphthyl. Journal of Organometallic Chemistry. [Link]

  • Gonsalvi, L., et al. (2006). Synthesis and characterization of palladium(II) complexes with new diphosphonium-diphosphine and diphosphine ligands. Dalton Transactions. [Link]

  • Negishi, E., et al. (1976). 'Bis(tripheny1phosphine)palladium :' Its Generation, Characterization, and Reactions. Journal of the Chemical Society, Chemical Communications. [Link]

  • Shamsipur, M., et al. (2009). 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene. Magnetic Resonance in Chemistry. [Link]

  • Muñoz-Bueno, C., et al. (2014). Equilibrium Study of Pd(dba)₂ and P(OPh)₃ in the Pd-Catalyzed Allylation of Aniline by Allyl Alcohol. Organometallics. [Link]

  • Amatore, C., et al. (2002). Mechanism of the oxidative addition of Pd0 complexes generated from Pd0(dba)₂ and a phosphole ligand DBP: a special case where dba does not play any inhibiting role. Journal of Organometallic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Friedman, L. (1966). Preparation of aryl phosphites.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2020). Pd(PPh₃)₄ 31P NMR data?. ResearchGate. [Link]

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  • Wikipedia. (n.d.). Palladium(II) chloride. Wikipedia. [Link]

  • Tagne Kuate, A. C., et al. (2021). Palladium(0) Complexes of Diferrocenylmercury Diphosphines: Synthesis, X-ray Structure Analyses, Catalytic Isomerization, and C-Cl Bond Activation. Dalton Transactions. [Link]

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  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]

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  • Royal Society of Chemistry. (n.d.). S1 A Highly Efficient Catalytic Method for the Synthesis of Phosphite Diesters. The Royal Society of Chemistry. [Link]

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Application

Application Note: In Situ Monitoring of 2-Methylphenyl Dioctyl Phosphite Oxidation via ATR-FTIR Spectroscopy

Executive Summary 2-Methylphenyl dioctyl phosphite is a highly effective aryl alkyl phosphite utilized as a secondary antioxidant in polymer science, drug formulation, and advanced lubrication systems. Its primary mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylphenyl dioctyl phosphite is a highly effective aryl alkyl phosphite utilized as a secondary antioxidant in polymer science, drug formulation, and advanced lubrication systems. Its primary mechanism of action involves the stoichiometric reduction of reactive hydroperoxides (ROOH) into stable alcohols (ROH). During this process, the active phosphite [P(III)] is oxidized to its corresponding phosphate [P(V)].

Understanding the depletion kinetics of this antioxidant is critical for predicting material shelf-life and stability. This application note details a self-validating, step-by-step protocol for the real-time, non-destructive monitoring of 2-Methylphenyl dioctyl phosphite oxidation using in situ Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Introduction & Mechanistic Rationale

Secondary antioxidants like 2-Methylphenyl dioctyl phosphite act as hydroperoxide decomposers. Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, phosphites prevent the chain-branching phase of auto-oxidation by neutralizing hydroperoxides before they can cleave into highly reactive alkoxy and hydroxy radicals.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying molecular species present during reactions, allowing for the real-time monitoring of active species changes and the elucidation of complex reaction pathways[1]. By utilizing the Attenuated Total Reflection (ATR) mode, researchers can probe the liquid-solid interface continuously without the need for discrete, disruptive sampling. This methodology has been successfully employed to study the thermo-oxidative degradation of similar phosphorus-containing compounds, providing deep insights into chemical reactions taking place in real-time[2]. Furthermore, in situ FTIR methodologies have proven essential for tracking molecular-level changes during the oxidative degradation of various stabilizing additives[3].

Reaction_Pathway Phosphite 2-Methylphenyl dioctyl phosphite [P(III) Active State] IR: ~850 cm⁻¹ (P-O-C) Complex Transition State Oxygen Transfer Phosphite->Complex Stressor Hydroperoxide (ROOH) Oxidative Agent Stressor->Complex Phosphate Phosphate Derivative [P(V) Oxidized State] IR: ~1250 cm⁻¹ (P=O) Complex->Phosphate Alcohol Alcohol (ROH) Neutralized Byproduct Complex->Alcohol

Figure 1: Reaction pathway of phosphite oxidation and corresponding IR spectral markers.

Analytical Rationale & Signal Assignment

The oxidation of phosphite to phosphate involves a transition from a P(III) to a P(V) state, which significantly alters the local dipole moment and vibrational modes of the molecule[4].

As the oxidation progresses, the P-O-C and P-O-Ar stretching vibrations (characteristic of the active phosphite) deplete. Simultaneously, the highly polar P=O phosphoryl stretching vibration emerges. Because the P=O bond has a strong dipole moment change during vibration, it yields a highly intense and easily quantifiable IR absorbance band.

Table 1: IR Band Assignments for Phosphite Oxidation
Functional GroupMolecular StateWavenumber (cm⁻¹)Dynamic Trend During Oxidation
P-O-C (Aliphatic) Phosphite [P(III)]~850 - 870Decrease (Depletion of Active Antioxidant)
P-O-Ar (Aromatic) Phosphite[P(III)]~1180 - 1200Decrease (Depletion of Active Antioxidant)
P-O-C (Phosphate) Phosphate [P(V)]~980 - 1010Increase (Formation of Oxidized Byproduct)
P=O (Phosphoryl) Phosphate [P(V)]~1250 - 1280Increase (Formation of Oxidized Byproduct)

Experimental Workflow

Experimental_Workflow N1 1. System Initialization Purge ATR-FTIR with N2 Acquire Background Spectrum N2 2. Sample Loading Apply 2-Methylphenyl dioctyl phosphite onto Diamond ATR Crystal N1->N2 N3 3. Oxidation Induction Inject Hydroperoxide (ROOH) under Thermostatted Conditions N2->N3 N4 4. In Situ Monitoring Continuous IR Scanning Track P-O-C vs. P=O bands N3->N4 N5 5. Kinetic Analysis Integrate Peak Areas Calculate Depletion Kinetics N4->N5

Figure 2: Step-by-step experimental workflow for in situ ATR-FTIR monitoring.

Detailed Step-by-Step Protocol

Phase 1: System Initialization & Background Acquisition
  • Configure the Spectrometer : Set the FTIR spectrometer to Attenuated Total Reflection (ATR) mode using a single-reflection diamond crystal.

    • Causality: Diamond is selected over Zinc Selenide (ZnSe) due to its superior chemical inertness against oxidative radicals and its broad spectral window, which is essential for capturing low-frequency P-O deformations without crystal degradation.

  • Atmospheric Purge : Purge the optical bench with dry N₂ for a minimum of 30 minutes.

    • Causality: Atmospheric water vapor exhibits strong rotational-vibrational bands in the 1300–1900 cm⁻¹ and 3500–4000 cm⁻¹ regions. Purging prevents these bands from obscuring the critical P=O stretching region (~1250 cm⁻¹) and ensures baseline stability.

  • Background Scan : Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) of the clean, dry diamond crystal at the target reaction temperature.

Phase 2: Sample Preparation & Matrix Loading
  • Solvent Selection : Prepare a 50 mM solution of 2-Methylphenyl dioctyl phosphite in a non-polar, IR-transparent solvent (e.g., squalane or dodecane) to simulate the application matrix.

  • Sample Application : Deposit 50 μL of the solution directly onto the ATR crystal. Ensure the crystal is fully covered.

    • Causality: Full coverage is required to maintain a constant evanescent wave penetration depth, ensuring that absorbance values remain strictly proportional to concentration according to the Beer-Lambert Law.

Phase 3: In Situ Oxidation Induction
  • Thermal Equilibration : Equilibrate the ATR cell to the target reaction temperature (e.g., 60°C) using a thermostatted liquid jacket or Peltier plate.

  • Oxidant Injection : Inject a stoichiometric excess of a model hydroperoxide (e.g., cumene hydroperoxide, 150 mM) directly into the sample droplet and gently homogenize using a micro-stirrer.

    • Causality: Utilizing a model hydroperoxide provides a controlled, immediate oxidative stressor. This allows for the precise isolation of the phosphite-hydroperoxide reaction kinetics without the unpredictable lag times associated with spontaneous auto-oxidation.

Phase 4: Real-Time Data Acquisition
  • Time-Resolved Scanning : Initiate continuous scanning immediately upon oxidant injection.

  • Parameters : Set the acquisition to 4 cm⁻¹ resolution, 16 co-added scans per spectrum. Acquire one spectrum every 60 seconds for a total duration of 120 minutes.

    • Causality: 16 scans provide an optimal balance—yielding a high signal-to-noise (S/N) ratio while maintaining a fast enough temporal resolution to capture the kinetic decay accurately.

Phase 5: Data Processing and Kinetic Modeling
  • Baseline Correction : Apply a multipoint or rubberband baseline correction to the time-resolved spectral series to account for any refractive index changes in the bulk solution.

  • Peak Integration : Integrate the area under the emerging P=O peak (~1250 cm⁻¹) and the depleting P-O-C peak (~850 cm⁻¹).

  • Kinetic Plotting : Plot the normalized peak areas against time. Fit the decay curve of the P-O-C band to a pseudo-first-order kinetic model to determine the antioxidant depletion rate constant ( k ).

Troubleshooting & Self-Validation System

To ensure the scientific integrity of the acquired data, the protocol relies on the following self-validating checks:

  • Verification of Isosbestic Points : When overlaying the time-resolved spectra, look for sharp isosbestic points (specific wavenumbers where total absorbance remains constant throughout the reaction).

    • Why it matters: The presence of an isosbestic point is the ultimate internal validation. It confirms a clean stoichiometric conversion from Phosphite Phosphate without the accumulation of long-lived, IR-active intermediate species. If isosbestic points are absent or blurred, it indicates side reactions (e.g., hydrolysis of the phosphite due to moisture contamination).

  • Signal-to-Noise (S/N) Integrity : Ensure the S/N ratio of the final P=O band is >10:1. If the signal is too weak, the evanescent wave may not be penetrating the sample effectively (check for trapped air bubbles at the crystal interface).

  • Baseline Drift : Severe baseline drift over time usually indicates solvent evaporation. Ensure the ATR cell is properly sealed with a volatile cover during the 120-minute monitoring phase.

Sources

Method

Application Note: Step-by-Step Purification of 2-Methylphenyl Dioctyl Phosphite via Deactivated Column Chromatography

Audience: Researchers, analytical chemists, and drug development professionals. Objective: To provide a field-proven, self-validating protocol for the isolation of highly sensitive P(III) phosphite esters, specifically 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical chemists, and drug development professionals. Objective: To provide a field-proven, self-validating protocol for the isolation of highly sensitive P(III) phosphite esters, specifically 2-Methylphenyl dioctyl phosphite, avoiding acid-catalyzed hydrolysis and oxidative degradation.

The Chemical Challenge & Mechanistic Rationale

2-Methylphenyl dioctyl phosphite (also known as o-tolyl dioctyl phosphite) is a highly lipophilic P(III) compound utilized in advanced ligand design, polymer stabilization, and prodrug synthesis 1. However, its purification presents a classic chromatographic paradox: the molecule must be separated on silica gel, yet standard silica gel actively destroys it.

Phosphite esters are highly susceptible to two primary degradation pathways during purification:

  • Acid-Catalyzed Hydrolysis: Standard silica gel ( SiO2​ ) contains surface silanol groups (Si-OH) that act as weak Brønsted acids (pKa ~ 4.5–5.5). Exposure to these acidic sites catalyzes the cleavage of the delicate P-O-C bonds, rapidly degrading the phosphite into corresponding phosphonates or complex half-esters 2.

  • Oxidation: The lone electron pair on the P(III) center makes it highly prone to oxidation by atmospheric oxygen, converting it to the thermodynamic sink: a P(V) phosphate analog.

The Solution: The silica gel must be chemically deactivated (neutralized) prior to use. This is achieved by pre-treating the silica and doping the mobile phase with 1–3% Triethylamine (TEA) [[3]](). TEA binds to the acidic silanol sites, forming a protective basic layer ( Si−O−HN+Et3​ ) that shields the phosphite from protonation.

G A 2-Methylphenyl Dioctyl Phosphite B Standard Silica Gel (Acidic Silanols) A->B Unprotected D TEA-Deactivated Silica (1-3% Triethylamine) A->D Protected C Hydrolysis / Oxidation (Degradation) B->C E Intact Purified Phosphite D->E

Figure 1: Mechanistic rationale for TEA-deactivated silica to prevent phosphite degradation.

Pre-Purification: System Validation & Quantitative Data

To ensure a self-validating system, you must first verify the integrity of your mobile phase on a Thin Layer Chromatography (TLC) plate. Because TLC plates are also made of silica, running the crude mixture without TEA will result in severe streaking—a false negative for purity.

Validation Step: Pre-run a TLC plate in 100% TEA, dry it, and then spot your crude mixture. Develop the plate in the target mobile phase (95:5 Hexane:Ethyl Acetate + 1% TEA). This confirms the true Rf​ values without acid-catalyzed artifacts.

Table 1: Chromatographic & Physical Properties of Target vs. Impurities
CompoundNatureUV Activity (254 nm)PMA Stain ResultExpected Rf​ (95:5 Hex:EtOAc + 1% TEA)
2-Methylphenyl dioctyl phosphite Target ProductYes (Moderate)Yes (Dark Blue)0.65 - 0.75
o-Cresol (2-Methylphenol) Starting MaterialYes (Strong)Yes (Brown/Black)0.40 - 0.50
Dioctyl phosphonate Hydrolysis ByproductNoYes (Faint Blue)0.10 - 0.20
2-Methylphenyl dioctyl phosphate Oxidation ByproductYes (Moderate)No / Very Faint0.25 - 0.35

Note: The highly lipophilic nature of the twin octyl chains drives the target molecule near the solvent front in non-polar eluents.

Step-by-Step Chromatographic Protocol

Workflow Step1 1. Solvent & Silica Prep (Hexane/EtOAc + 1% TEA) Step2 2. Column Packing (Slurry Method) Step1->Step2 Step3 3. Sample Loading (Minimal Eluent) Step2->Step3 Step4 4. Flash Elution (Argon Positive Pressure) Step3->Step4 Step5 5. TLC Analysis (UV & PMA Stain) Step4->Step5 Step6 6. Concentration & Storage (Inert Atmosphere, <5°C) Step5->Step6

Figure 2: Step-by-step workflow for the chromatographic purification of phosphite esters.

Step 1: Silica Gel Deactivation & Slurry Preparation
  • Action: In a fume hood, measure the required silica gel (30–50× the crude mass). Prepare a solvent mixture of Hexane containing 2% TEA. Pour the solvent into the silica to create a smooth, pourable slurry.

  • Causality: The TEA immediately reacts with the acidic silanol groups. Using 2% TEA for the initial slurry (higher than the 1% elution mobile phase) ensures complete saturation of the silica's acidic sites before the sensitive phosphite is introduced 2.

Step 2: Column Packing & Equilibration
  • Action: Pour the slurry into the glass column. Apply positive Argon pressure to pack the bed tightly. Flush with 2 column volumes (CV) of the 2% TEA/Hexane solution, followed by 2 CV of the target mobile phase (95:5 Hexane:EtOAc + 1% TEA).

  • Causality: Pre-flushing removes the heat of neutralization generated when TEA binds to silica. If the sample is loaded while the column is actively neutralizing, the localized heat can thermally degrade the phosphite 3.

Step 3: Sample Loading
  • Action: Dissolve the crude 2-Methylphenyl dioctyl phosphite in the absolute minimum volume of Hexane (doped with 1% TEA). Apply carefully to the column head using a long glass pipette.

  • Causality: The highly lipophilic nature of the octyl chains ensures excellent solubility in hexane. A minimal loading volume prevents initial band broadening, ensuring sharp, high-resolution fraction peaks.

Step 4: Flash Elution
  • Action: Elute using 95:5 Hexane:EtOAc + 1% TEA under positive Argon pressure. Collect fractions in clean, dry test tubes.

  • Causality: Argon pressure accelerates the elution, minimizing the residence time of the sensitive phosphite on the stationary phase. Argon is heavier than air and blankets the collected fractions, mitigating real-time oxidation to the phosphate.

Step 5: Fraction Analysis
  • Action: Spot fractions on TEA-deactivated TLC plates. Visualize under UV (254 nm) and stain with Phosphomolybdic Acid (PMA), heating the plate until spots appear. Pool product-containing fractions.

  • Causality: The aromatic tolyl group is UV-active, but impurities may also be UV-active. The P(III) center strongly reduces the Mo(VI) in PMA to Mo(V), yielding a highly specific dark blue spot that confirms the presence of the intact phosphite.

Step 6: Solvent Removal & Storage
  • Action: Evaporate the solvent using a rotary evaporator backfilled with Argon. Store the purified oil in an amber vial, blanketed with Argon, at -20°C.

  • Causality: P(III) compounds will spontaneously oxidize to P(V) phosphates in the presence of atmospheric oxygen and light. Cold, dark, inert storage halts this thermodynamic sink, validating the long-term success of the purification.

Troubleshooting Matrix

Table 2: Common Chromatographic Failures and Corrective Actions
ObservationRoot CauseCorrective Action
Product band streaks heavily on TLC or column Insufficient TEA in eluent (silica not fully deactivated).Increase TEA concentration to 3% during column packing. Ensure TLC plates are pre-treated with TEA.
Co-elution of oxidized phosphate byproduct Exposure to atmospheric oxygen during elution/loading.Maintain strict positive Argon pressure; degas all mobile phase solvents prior to use.
Yellow discoloration in purified fractions Presence of unreacted o-cresol or oxidized phenolic byproducts.Wash crude mixture with dilute, cold NaOH (0.1 M) prior to loading onto the column to remove free phenols.
Product "oils out" or degrades during rotary evaporation Water bath temperature too high; residual acid concentration.Keep rotary evaporator bath <30°C. Ensure the receiving flask is purged with Argon.

References

  • 18-((alpha-Carboxy)-p-toluoyl)-3-methyl-3,8 - EvitaChem, EvitaChem.

  • 2Technical Support Center: Purification of Crude Triphenyl Trithiophosphite, BenchChem.

  • 3Synthesis of Cell-Permeable N-Acetylhexosamine 1-Phosphates, PubMed Central (PMC).

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) protocols for 2-Methylphenyl dioctyl phosphite

Application Note: High-Fidelity GC-MS Quantification of 2-Methylphenyl Dioctyl Phosphite in Polymeric Matrices Executive Summary & Analytical Challenges 2-Methylphenyl dioctyl phosphite (CAS: 57913-10-7) is a critical al...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity GC-MS Quantification of 2-Methylphenyl Dioctyl Phosphite in Polymeric Matrices

Executive Summary & Analytical Challenges

2-Methylphenyl dioctyl phosphite (CAS: 57913-10-7) is a critical alkyl-aryl phosphite utilized as a secondary heat stabilizer and antioxidant in polymers such as polyvinyl chloride (PVC) and polyolefins. It functions mechanistically by decomposing hydroperoxides generated during the thermal processing of plastics. However, its inherent chemical reactivity presents significant analytical challenges. During Gas Chromatography-Mass Spectrometry (GC-MS) analysis, trivalent phosphites are highly susceptible to in-source oxidation (forming pentavalent phosphates) and moisture-induced hydrolysis (yielding o-cresol and aliphatic phosphites) [1]. This application note details a robust, self-validating GC-MS protocol designed to mitigate these artifacts, ensuring accurate quantification for polymer characterization and food contact material (FCM) compliance.

Mechanistic Causality: Why Standard Methods Fail

Standard GC-MS protocols often fail for trivalent phosphorus compounds due to two distinct degradation pathways:

  • Thermal Oxidation in the GC Inlet: Active sites—such as exposed silanols on the glass liner, poorly deactivated quartz wool, or trace oxygen in the carrier gas—catalyze the oxidation of the phosphite ( PIII ) to its corresponding phosphate ( PV ) at high injection temperatures [2].

  • Hydrolysis During Sample Preparation: The use of hygroscopic solvents or exposure to ambient moisture during extraction cleaves the delicate ester bonds, leading to artificially low recovery rates [1].

To counteract this, our protocol mandates the use of strictly anhydrous extraction solvents, ultra-inert GC flow paths, and a self-validating System Suitability Test (SST) to continuously monitor inlet integrity.

Degradation P1 2-Methylphenyl dioctyl phosphite (Target Analyte) P2 Phosphate Derivative (Oxidation Artifact) P1->P2 O2 / Active Sites (GC Inlet) P3 o-Cresol + Dioctyl Phosphite (Hydrolysis Products) P1->P3 H2O / Moisture (Sample Prep)

Figure 1: Primary degradation pathways of alkyl-aryl phosphites during improper analysis.

Experimental Methodology & Self-Validating Protocol

Reagents and Materials
  • Solvents: Dichloromethane (DCM) and Methanol (Anhydrous, GC-MS grade, <50 ppm H2​O ).

  • Internal Standard (IS): Triphenyl phosphate (TPP), 50 µg/mL in DCM.

  • Standards: 2-Methylphenyl dioctyl phosphite analytical standard (>98% purity).

Matrix Extraction Protocol

Causality Insight: Ultrasonic extraction at ambient temperature is chosen over Soxhlet extraction to prevent the thermal degradation of the antioxidant that occurs during prolonged heating cycles [3].

  • Cryogenic Milling: Grind 5.0 g of the polymer sample using a liquid nitrogen freezer mill. Reasoning: This maximizes the surface area for solvent penetration without inducing thermal stress or altering the additive profile.

  • Extraction: Transfer 1.0 g of the milled polymer into a 20 mL amber glass vial (amber glass prevents photo-oxidation).

  • Solvent Addition: Add 10.0 mL of anhydrous DCM containing the Internal Standard.

  • Ultrasonication: Sonicate in a water bath at 20 °C for 30 minutes.

  • Polymer Precipitation: Add 10.0 mL of cold anhydrous methanol. Reasoning: High molecular weight polymer chains precipitate out of solution, while the low molecular weight phosphite remains highly soluble in the DCM/Methanol binary mixture [1].

  • Filtration: Filter the supernatant through a 0.22 μm PTFE syringe filter directly into a deactivated amber GC autosampler vial.

GCMS_Workflow N1 1. Polymer Matrix Cryogenic Milling N2 2. Ultrasonic Extraction (Anhydrous DCM) N1->N2 Maximize Surface Area N3 3. Matrix Precipitation (Cold Methanol) N2->N3 Isolate Additives N4 4. PTFE Filtration (0.22 µm) N3->N4 Remove Oligomers N5 5. GC-MS Injection (Ultra-Inert Pathway) N4->N5 1 µL Aliquot N6 6. Data Acquisition (EI-MS, SIM Mode) N5->N6 m/z 396 Detection

Figure 2: Optimized sample preparation and GC-MS workflow for phosphite extraction.

GC-MS Instrumental Parameters

The method utilizes Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode to maximize sensitivity and selectivity, avoiding the complex background noise often associated with direct polymer analysis [4].

Table 1: Optimized GC-MS Operational Parameters

ParameterSetting / Specification
System Agilent 7890B GC / 5977B MSD (or equivalent)
Analytical Column DB-5MS Ultra Inert (30 m × 0.25 mm ID × 0.25 μm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.2 mL/min
Injection Volume 1.0 μL
Inlet Temperature 250 °C (Optimized to balance volatilization and thermal stability)
Injection Mode Splitless (Purge valve ON at 1.0 min); Ultra-Inert single taper liner
Oven Temperature Program 80 °C (hold 1 min) 15 °C/min to 300 °C (hold 10 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C (EI mode, 70 eV)
Quadrupole Temp 150 °C
Acquisition Mode SIM / SCAN (m/z 50–500)
Self-Validating System Suitability Test (SST)

Before analyzing any unknown samples, the analytical system must prove its inertness. This self-validating logic prevents the reporting of false negatives caused by instrument contamination.

  • Action: Inject a 10 µg/mL standard solution of 2-Methylphenyl dioctyl phosphite.

  • Monitoring: Extract the chromatograms for m/z 396 (intact phosphite) and m/z 412 (oxidized phosphate artifact).

  • Validation Criterion: Calculate the Peak Area Ratio = Area(m/z 412) / Area(m/z 396).

  • System Logic: If the ratio is < 0.05 (5%) , the system is validated and inert. If the ratio is ≥ 0.05 , active sites are present. The sequence must be halted to replace the inlet liner, trim the first 10 cm of the analytical column, and verify carrier gas purity before proceeding.

Quantitative Data & Method Performance

When executed with the specified ultra-inert parameters, the method demonstrates excellent linearity and recovery, critical for regulatory compliance in industrial quality control [4].

Table 2: Target Ions and Method Validation Metrics

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)LOD (µg/mL)LOQ (µg/mL)Mean Recovery (%)
2-Methylphenyl dioctyl phosphite 18.4396284, 1080.020.0694.5 ± 3.2
Triphenyl phosphate (IS) 16.2326325, 215N/AN/AN/A
Phosphate Artifact (Oxidized)19.1412300, 108N/AN/AN/A

References

  • Tsochatzis, E.D., et al. "Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials." Analytical and Bioanalytical Chemistry, 2020.[Link]

  • Ding, Y., et al. "Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion." Journal of Analytical Methods in Chemistry, 2020.[Link]

  • Garcia, M., et al. "Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation." Polymers, 2023.[Link]

  • Hermabessiere, L., et al. "Identification of plastic additives: Py/TD-GC-HRMS method development and application on food containers." Archimer, 2020.[Link]

Method

Application Notes and Protocols: Enhancing UV Resistance in Polymer Blends with 2-Methylphenyl dioctyl phosphite

Introduction: Combating Polymer Photodegradation Polymers are susceptible to degradation from environmental factors, with ultraviolet (UV) radiation being a primary catalyst for this deterioration.[1] This photodegradati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Combating Polymer Photodegradation

Polymers are susceptible to degradation from environmental factors, with ultraviolet (UV) radiation being a primary catalyst for this deterioration.[1] This photodegradation can manifest as discoloration, brittleness, cracking, and a significant loss of mechanical properties, ultimately leading to product failure.[2][3] To counteract these effects, UV stabilizers are incorporated into polymer formulations. This document provides a detailed guide for researchers and polymer scientists on formulating UV-resistant polymer blends using 2-Methylphenyl dioctyl phosphite as a key additive.

Phosphite esters, a class of secondary antioxidants, play a crucial role in polymer stabilization.[4] While primary antioxidants, such as hindered phenols, are responsible for scavenging free radicals, phosphites act by decomposing hydroperoxides, which are formed during the initial stages of polymer degradation.[4][5] This synergistic relationship between primary and secondary antioxidants provides a comprehensive defense mechanism against both thermal and photo-oxidative degradation.[1][5][6][7]

This guide will delve into the mechanisms of action, formulation strategies, and testing protocols for effectively utilizing 2-Methylphenyl dioctyl phosphite in various polymer systems. While specific data for 2-Methylphenyl dioctyl phosphite is not widely available in public literature, the principles and protocols outlined here are based on the well-established performance of analogous aryl dialkyl phosphite esters and provide a robust framework for its application.

The Role and Mechanism of 2-Methylphenyl dioctyl phosphite

2-Methylphenyl dioctyl phosphite is an organophosphite antioxidant. Its primary function within a polymer matrix is to act as a hydroperoxide decomposer. The mechanism involves the reduction of hydroperoxides (ROOH) to stable alcohols (ROH), during which the phosphite ester is oxidized to a phosphate ester.

G cluster_degradation Polymer Degradation Initiation cluster_stabilization Stabilization Mechanism Polymer Polymer Chain UV UV Radiation / Heat FreeRadical Polymer Free Radical (R•) Oxygen Oxygen (O2) PeroxyRadical Peroxy Radical (ROO•) PolymerH Polymer Chain (R-H) Hydroperoxide Hydroperoxide (ROOH) Hydroperoxide->FreeRadical Further Degradation Phosphite 2-Methylphenyl dioctyl phosphite P(OR)3 Phosphate Phosphate Ester O=P(OR)3 Alcohol Stable Alcohol (ROH)

The key advantage of this mechanism is the prevention of the homolytic cleavage of hydroperoxides into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals. These radicals would otherwise propagate the degradation chain reaction, leading to accelerated material failure.

Synergistic Blends:

For optimal performance, 2-Methylphenyl dioctyl phosphite should be used in conjunction with other stabilizers:

  • Primary Antioxidants (Hindered Phenols): These compounds trap free radicals, preventing the initial formation of hydroperoxides.[5][8]

  • Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient at scavenging free radicals formed due to UV exposure and can be regenerated, providing long-term protection.[1][8]

  • UV Absorbers (e.g., Benzotriazoles, Benzophenones): These molecules absorb harmful UV radiation and dissipate it as heat, preventing it from reaching the polymer matrix.[8][9][10]

The combination of these additives creates a multi-faceted defense system that significantly extends the service life of the polymer.[1]

Polymer Compatibility and Formulation Guidelines

Aryl dialkyl phosphites generally exhibit good compatibility with a wide range of polymers due to their organic nature.[11][12]

Table 1: Potential Polymer Systems for 2-Methylphenyl dioctyl phosphite

Polymer FamilyCommon ExamplesSuitability Notes
Polyolefins Polyethylene (PE), Polypropylene (PP)Excellent compatibility. Phosphites are widely used to improve processing stability and long-term heat aging.[13][14][15]
Polyvinyl Chloride (PVC) Rigid and Flexible PVCOften used as a co-stabilizer with metal soaps to enhance thermal stability and maintain clarity.[11][12][16]
Polyamides (PA) PA6, PA66Can improve light stability, especially in ternary systems with phenolic antioxidants and HALS.[2]
Polyurethanes (PU) Thermoplastic PU (TPU), FoamsHelps in maintaining color and physical properties during processing and end-use.[16]
Engineering Plastics Polycarbonate (PC), ABSProvides thermal and color stability during high-temperature processing.[16]

Recommended Loading Levels:

The optimal concentration of 2-Methylphenyl dioctyl phosphite will depend on the specific polymer, the intended application, and the other components of the stabilizer package. A general starting point for evaluation is typically in the range of 0.05 to 0.5% by weight .

Table 2: Example Starting Formulations (parts per hundred resin - phr)

ComponentPolyolefin (e.g., HDPE)Flexible PVC
Base Polymer 100100
Plasticizer (e.g., DOP/DINP) -40-60
Primary Heat Stabilizer -2-3 (e.g., Ca/Zn stearate)
2-Methylphenyl dioctyl phosphite 0.1 - 0.2 0.2 - 0.5
Hindered Phenolic Antioxidant 0.1 - 0.2-
HALS 0.2 - 0.40.2 - 0.4
UV Absorber 0.2 - 0.40.2 - 0.4
Other Additives (e.g., fillers, pigments) As requiredAs required

Note: These are starting formulations and should be optimized through systematic experimentation.

Experimental Protocols

Sample Preparation

The method of incorporating additives into the polymer is critical for achieving a homogeneous dispersion and optimal performance.

Protocol 1: Melt Blending

This is the most common method for thermoplastic polymers.

  • Drying: Dry the base polymer resin and any powdered additives in a vacuum oven at a temperature appropriate for the polymer to remove any residual moisture.

  • Premixing: In a polyethylene bag or a suitable container, "tumble" or manually mix the dried polymer pellets/powder with the precise weight percentages of 2-Methylphenyl dioctyl phosphite and other additives for at least 15 minutes to ensure a uniform coating.

  • Extrusion: Process the premixed material through a twin-screw extruder with a temperature profile suitable for the base polymer. The shearing action of the screws will ensure thorough melt mixing.

  • Pelletizing: The extruded strand is cooled in a water bath and then pelletized.

  • Specimen Molding: The compounded pellets are then used to create test specimens via injection molding or compression molding according to the required ASTM standards for subsequent testing.

Protocol 2: Solution Casting

This method is suitable for laboratory-scale preparation of thin films.[4][10][17][18][19]

  • Dissolution: Dissolve the base polymer in a suitable solvent at a specific concentration (e.g., 10% w/v). This may require heating and stirring.

  • Additive Incorporation: Once the polymer is fully dissolved, add the 2-Methylphenyl dioctyl phosphite and other soluble additives to the solution and stir until a homogeneous mixture is obtained.[17]

  • Casting: Pour the polymer solution onto a flat, level glass substrate. Use a doctor blade to control the film thickness.[4][18]

  • Drying: Place the cast film in a fume hood to allow for slow solvent evaporation at room temperature. Follow this with drying in a vacuum oven at a slightly elevated temperature to remove all residual solvent.

  • Film Removal: Carefully peel the dried film from the glass substrate.

UV Resistance and Performance Testing

A comprehensive testing regime is essential to validate the effectiveness of the stabilizer formulation.

Protocol 3: Accelerated Weathering

Accelerated weathering tests simulate the damaging effects of sunlight and moisture in a controlled laboratory environment.[9]

  • Apparatus: Use a fluorescent UV accelerated weathering tester (ASTM G154) or a Xenon arc test chamber (ASTM G155). Xenon arc provides a closer simulation of the full solar spectrum.[3][20][21][22]

  • Cycle: Program the instrument with a cycle that includes UV exposure and a moisture step (condensation or water spray) at controlled elevated temperatures. A common cycle for polyolefins is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.

  • Exposure: Mount the test specimens in the chamber and expose them for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • Evaluation: Periodically remove the specimens and evaluate them for changes in color, gloss, and mechanical properties.

Protocol 4: Performance Evaluation

A. Color and Gloss Measurement:

  • Colorimetry: Use a spectrophotometer to measure the color change (ΔE) in the CIELAB color space. A higher ΔE indicates greater color change.

  • Gloss: Use a gloss meter to measure the surface gloss at a specific angle (e.g., 60°). A reduction in gloss is an indicator of surface degradation.

B. Mechanical Property Testing:

  • Tensile Properties (ASTM D638): Use a universal testing machine to measure tensile strength, elongation at break, and tensile modulus.[2][5][20][21][23] UV degradation typically leads to a decrease in tensile strength and elongation.

  • Impact Resistance (ASTM D256): Use an Izod impact tester to measure the energy absorbed by a notched specimen upon impact.[1][6][7][9][24] Embrittlement due to UV exposure will result in lower impact strength.

C. Spectroscopic Analysis:

  • Fourier Transform Infrared (FTIR) Spectroscopy: Use an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for surface analysis.[8] Look for the formation of carbonyl groups (C=O) around 1700-1750 cm⁻¹, which is a key indicator of oxidative degradation.[25]

  • UV-Visible (UV-Vis) Spectroscopy: For transparent films, UV-Vis spectroscopy can be used to monitor the performance of the UV absorber in the formulation.[26][27][28][29] A decrease in the absorbance of the UV absorber over time indicates its depletion.

G Formulated_Polymer Formulated Polymer Sample Accelerated_Weathering Accelerated Weathering (ASTM G154/G155) Formulated_Polymer->Accelerated_Weathering Evaluation Performance Evaluation Accelerated_Weathering->Evaluation Color_Gloss Color (ΔE*) Gloss Measurement Evaluation->Color_Gloss Mechanical Mechanical Testing (Tensile, Impact) Evaluation->Mechanical Spectroscopic Spectroscopic Analysis (FTIR, UV-Vis) Evaluation->Spectroscopic Data_Analysis Data Analysis & Performance Validation Color_Gloss->Data_Analysis Mechanical->Data_Analysis Spectroscopic->Data_Analysis

Data Interpretation and Troubleshooting

Table 3: Interpreting Test Results

ParameterIndication of Good UV StabilityIndication of Poor UV Stability
Color Change (ΔE)*Low valueHigh value
Gloss Retention High percentageLow percentage
Tensile Strength Retention High percentageLow percentage
Elongation at Break Retention High percentageLow percentage
Impact Strength Retention High percentageLow percentage
FTIR Carbonyl Index Minimal increaseSignificant increase

Troubleshooting Poor Performance:

  • Inadequate Dispersion: If results are inconsistent, the additives may not be properly dispersed. Re-evaluate the melt blending parameters (temperature, screw speed, residence time).

  • Incorrect Additive Levels: The loading levels of the phosphite or other stabilizers may be too low. Perform a dose-response study to find the optimal concentrations.

  • Antagonistic Interactions: Some pigments or fillers can interfere with the activity of UV stabilizers. For example, carbon black is an excellent UV screener, but some grades can adsorb other stabilizers. Ensure all components of the formulation are compatible.

  • Hydrolysis of Phosphite: Some phosphites can be susceptible to hydrolysis, especially in humid conditions and at elevated processing temperatures. Ensure proper drying of all components before processing.

Safety and Handling

Always refer to the Safety Data Sheet (SDS) for 2-Methylphenyl dioctyl phosphite before use.[30] General handling precautions include:

  • Use in a well-ventilated area.[30]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[30]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[30]

Conclusion

2-Methylphenyl dioctyl phosphite, as a secondary antioxidant, is a valuable component in formulating UV-resistant polymer blends. Its primary role as a hydroperoxide decomposer is most effective when used in a synergistic system with primary antioxidants and other UV stabilizers like HALS and UV absorbers. By following the detailed protocols for sample preparation, accelerated weathering, and performance evaluation outlined in this guide, researchers and formulators can systematically develop robust polymer systems with enhanced longevity and durability for demanding applications.

References

  • The Synergy of Antioxidants and UV Stabilizers for Extended Polymer Life. (2025, November 16). Google Cloud.
  • How Does Phosphite Antioxidants Work? - Vinati Organics. (2024, June 21). Vinati Organics.
  • Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (2024, November 13). SciSpace.
  • UV Light Resistance Testing for Polyurethane and Vinyl Materials - Mitchell Faux Leathers. (2017, March 27). Mitchell Faux Leathers.
  • HPAO / Phosphite Blends - Polymer Antioxidants - Tintoll. (n.d.). Tintoll.
  • ASTM D256 Izod Impact Testing - VTEC Laboratories. (n.d.). VTEC Laboratories.
  • Izod Impact (Notched) ASTM D256, ISO 180 - Intertek. (n.d.). Intertek.
  • Functional Additives in Automotive Polymer Matrices: Compatibility, Mechanisms, and Industry Challenges - PMC. (2025, August 28). National Center for Biotechnology Information.
  • Weathering and UV Testing | Environmental Resistance Testing - Smithers. (n.d.). Smithers.
  • UV Resistance Testing: Ensure Suitability for Your Application - E Squared. (2022, March 10). E Squared.
  • Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples - SpecialChem. (2025, June 30). SpecialChem.
  • 5-Part Series (Part 2): Performance Tests to Ensure Suitability for UV Resistance. (2022, July 8). E Squared.
  • UV Resistance of Plastics: Best Materials for 3D Printing, CNC Machining, and Injection Molding - Xometry Pro. (2024, December 20). Xometry.
  • Identifying Failures and Ensuring Quality of Plastics Using FTIR - The Madison Group. (n.d.). The Madison Group.
  • ASTM D638 The Essential Guide to Plastic Tensile Testing. (2026, January 21). Victor.
  • Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream. (2015, December 15). Carestream.
  • HALS (Hindered Amine Light Stabilizers). (n.d.). Elixance.
  • UV-VIS - Ultraviolet Visible Spectroscopy - Materials Characterization Services. (2024, January 5). EAG Laboratories.
  • Polymer solution casting. (2026, January 7). Grokipedia.
  • What Are Secondary Antioxidants? - Tintoll. (n.d.). Tintoll.
  • Solution Casting | Plastics | AMETEK Surface Vision. (n.d.). AMETEK Surface Vision.
  • UV/VIS spectra of absorbers A and B in polymer coatings... - ResearchGate. (n.d.). ResearchGate.
  • Polymer UV-Vis Absorption. (2020, May 12). Akina Inc..
  • ASTM D256 | Notched Izod Impact Test on Plastics - ZwickRoell. (n.d.). ZwickRoell.
  • ASTM D 256 impact strength testing for plastics – method and scope - sciteq. (n.d.). Sciteq.
  • POLYETHYLENE (Stabilization and Compounding). (n.d.). Google Books.
  • D638 Standard Test Method for Tensile Properties of Plastics - ASTM. (2015, March 13). ASTM International.
  • Why TNPP is the Preferred Phosphite for Heat-Sensitive Polymers. (2025, October 1). Google Cloud.
  • The Role of Di Phenyl Iso Octyl Phosphite (DPOP) in High-Performance PVC Formulations. (2025, September 2). Adishank Chemicals Pvt Ltd.
  • UV/Vis Spectroscopy Guide | Principles, Equipment & More - Mettler Toledo. (n.d.). Mettler Toledo.
  • ASTM D638 and ISO 527 Standards for Tensile Strength Testing - Pacorr. (2025, May 21). Pacorr.
  • Antioxidant & UV Stabilizers For Polyolefin, PP, PE - LinChemical. (n.d.). Linchemical.
  • ASTM D638: tensile properties plastics - ZwickRoell. (n.d.). ZwickRoell.
  • Phosphite blends in the stabilization of polyolefins - ResearchGate. (n.d.). ResearchGate.
  • D638 Standard Test Method for Tensile Properties of Plastics - ASTM. (2022, July 21). ASTM International.
  • ASTM D256: Impact Resistance Testing for Plastics - Total Security Solutions. (n.d.). Total Security Solutions.
  • Exploring FTIR in Polymer Structure and Change | Universal Lab Blog. (2024, July 29). Universal Lab.
  • Chemical Safety Data Sheet MSDS / SDS - 2-ETHYLHEXYL DIPHENYL PHOSPHITE - ChemicalBook. (2026, January 3). ChemicalBook.
  • Phosphites:Product List|Johoku Chemical. (n.d.). Johoku Chemical.
  • Liquid Phosphites - Galata chemicals. (n.d.). Galata Chemicals.

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Technical Notes & Optimization

Troubleshooting

How to prevent moisture-induced hydrolysis of 2-Methylphenyl dioctyl phosphite during storage

Technical Support Center: 2-Methylphenyl dioctyl phosphite Welcome to the technical support guide for 2-Methylphenyl dioctyl phosphite. This resource is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Methylphenyl dioctyl phosphite

Welcome to the technical support guide for 2-Methylphenyl dioctyl phosphite. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing moisture-induced hydrolysis during storage and handling. As a phosphite ester, this compound serves as a vital secondary antioxidant and processing stabilizer, particularly in polymer formulations, by decomposing hydroperoxides and preserving material integrity.[1] However, its efficacy is deeply compromised by hydrolysis, a chemical degradation process initiated by exposure to moisture.

All phosphites are susceptible to hydrolysis, which can lead to the formation of acidic byproducts, diminishing the compound's performance and potentially causing issues like discoloration or "black specs" in final products.[2] This guide provides in-depth, scientifically-grounded troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the long-term stability and reliability of your 2-Methylphenyl dioctyl phosphite.

Troubleshooting Guide: Diagnosis and Corrective Actions

This section addresses specific issues you might encounter, providing a clear path from problem identification to resolution.

Q1: I've observed a significant increase in the acidity of my stored 2-Methylphenyl dioctyl phosphite, and its viscosity seems to have changed. What is happening, and how can I confirm it's hydrolysis?

A1: An increase in acidity is a primary indicator of phosphite hydrolysis. The trivalent phosphorus atom in the phosphite ester is susceptible to attack by water molecules. This reaction cleaves the P-O bonds, generating phosphorous acid and the corresponding alcohols (2-methylphenol and octanol). The formation of phosphorous acid is the direct cause of the increased acid number.

  • Causality: This hydrolysis is often autocatalytic; the acidic products generated can accelerate further degradation.[3] Changes in viscosity can also occur as the chemical composition of the liquid changes from the parent phosphite to its smaller hydrolysis byproducts.

  • Confirmation: The most direct way to confirm and quantify hydrolysis is by measuring the acid number (or titratable acidity) of the material. A higher-than-specified acid number confirms degradation. For a more detailed analysis, techniques like ³¹P-NMR spectroscopy can identify the parent phosphite and its hydrolysis products, while ion chromatography can be used to detect and quantify the resulting phosphate and phosphite ions.[3][4][5]

    • Actionable Step: Perform an acid number titration immediately. Compare the result to the specification on the product's Certificate of Analysis. An acid number exceeding the maximum limit (typically around 0.1-0.3 mg KOH/g for commercial phosphites) indicates significant hydrolysis.[6][7]

Q2: My polymer formulation is showing poor color stability and signs of degradation during melt processing. Could the hydrolysis of my 2-Methylphenyl dioctyl phosphite stabilizer be the cause?

A2: Yes, this is a very likely cause. 2-Methylphenyl dioctyl phosphite functions as a secondary antioxidant by scavenging hydroperoxides that form during high-temperature processing.[1] This action prevents polymer chain scission and the formation of chromophores (color-causing groups).

  • Causality: When the phosphite hydrolyzes, it is converted into phosphorous acid and alcohols, which are ineffective at decomposing hydroperoxides. This loss of antioxidant capacity means the polymer is unprotected during melt processing, leading to oxidative degradation, which manifests as yellowing, browning, and a decrease in molecular weight (e.g., lower melt viscosity).[1]

  • Verification:

    • Test the Phosphite: Check the acid number of your stored phosphite. If it is high, the stabilizer was compromised before it was even added to the formulation.

    • Run a Controlled Experiment: Produce a small batch of your polymer using a freshly opened, verified sample of 2-Methylphenyl dioctyl phosphite and compare its color and melt flow index (MFI) to a batch made with the suspect stabilizer. A significant difference in performance will confirm the issue.

Q3: I discovered that a container of 2-Methylphenyl dioctyl phosphite was left improperly sealed in the lab. What are the immediate steps I should take?

A3: Your immediate goal is to prevent further moisture ingress and assess the extent of the damage.

  • Immediate Actions:

    • Isolate and Seal: Immediately seal the container tightly. If the original cap is compromised, use a high-quality replacement cap with a chemically resistant liner (e.g., PTFE). Wrap the cap and neck of the container with Parafilm as a temporary extra barrier.

    • Inert Gas Purge: If you have the capability, gently purge the headspace of the container with a dry, inert gas like nitrogen or argon.[8][9] This will displace the moist air. (See Protocol 2 below).

    • Label and Quarantine: Clearly label the container as "Suspect - Potentially Hydrolyzed" and move it to a quarantine area. Do not use it in any critical experiments until its quality has been verified.

    • Quantify Degradation: Perform an acid number titration (See Protocol 1) to determine if the material is still within specification. If the acid number is elevated, the product should be considered compromised.

Frequently Asked Questions (FAQs)

FAQ 1: Why is 2-Methylphenyl dioctyl phosphite so sensitive to moisture?

The sensitivity is inherent to the chemistry of phosphite esters. The phosphorus (III) center has a lone pair of electrons and is electrophilic, making it a prime target for nucleophilic attack by water. The presence of bulky aryl and alkyl groups provides some steric hindrance, which improves hydrolytic stability compared to simpler alkyl phosphites, but does not eliminate the risk.[2] The reaction is thermodynamically favorable, especially in the presence of acidic or basic catalysts.[10]

FAQ 2: What is the best type of container for long-term storage?

The best container is the original, unopened manufacturer's container, which is typically designed and prepared for moisture-sensitive materials.[11][12] If you must transfer the material, use amber glass bottles with PTFE-lined screw caps or stainless steel containers. These materials are non-reactive and provide an excellent barrier against moisture. Ensure the container is sized appropriately to minimize the headspace volume.

FAQ 3: Is placing a standard desiccant packet in the storage cabinet sufficient protection?

While a desiccant in a storage cabinet helps control the ambient humidity, it is not sufficient on its own.[13] It does not protect the product from the air that enters the container each time it is opened. The most effective protection combines a dry storage environment with techniques that protect the material inside the container itself, such as blanketing with an inert gas.

FAQ 4: How often should I test my stored material for degradation?

For opened containers that are used frequently, it is good practice to test the acid number quarterly or before use in a critical large-scale application. For long-term storage of sealed, unopened containers in a controlled environment, an annual check should suffice. Always refer to the manufacturer's recommended re-test date.

FAQ 5: Can I use a nitrogen blanket for storage, and if so, how do I set it up?

Yes, using a nitrogen or argon blanket is the industry-standard best practice for protecting moisture-sensitive reagents.[8][14][15] It involves replacing the air in the container's headspace with a dry, inert gas, which eliminates the presence of both moisture and oxygen.[9] See Protocol 2 for a detailed procedure.

Visualizations and Data

Hydrolysis Mechanism and Prevention Workflow

The following diagrams illustrate the chemical degradation pathway and the recommended workflow to prevent it.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Hydrolysis Products Phosphite 2-Methylphenyl dioctyl phosphite (P(OR)3) Phosphite->Attack Nucleophilic Attack Water Water (H2O) (from atmospheric moisture) Water->Attack Acid Phosphorous Acid (P(OH)3) (Increases Acidity) Alcohols 2-Methylphenol & Octanol (Corresponding Alcohols) Attack->Acid Bond Cleavage Attack->Alcohols Bond Cleavage

Caption: Mechanism of phosphite hydrolysis.

Storage_Workflow Start Receive New Material Inspect Inspect Container Seal Is it intact? Start->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Yes Quarantine Quarantine & Contact Supplier Inspect->Quarantine No Open Open Container in Low-Humidity Environment Store->Open Dispense Dispense Required Amount Quickly Open->Dispense Blanket Purge Headspace with Dry Inert Gas (N2/Ar) Dispense->Blanket Seal Reseal Tightly with PTFE-lined Cap Blanket->Seal Wrap Wrap with Parafilm Seal->Wrap End Return to Storage Wrap->End

Caption: Recommended workflow for secure storage.

Key Storage Parameters
ParameterRecommended ConditionScientific Rationale & Notes
Storage Temperature Cool, consistent temperature (e.g., 15-25°C)Avoids temperature fluctuations that can cause pressure changes ("breathing") in the container, potentially drawing in moist air.[13][16]
Atmosphere Under a dry, inert gas (Nitrogen or Argon)Displaces atmospheric moisture and oxygen, removing the primary reactant for hydrolysis and oxidation.[8][9][15]
Humidity Store in a dry locationMinimizes incidental moisture exposure when the container is opened. Use of dehumidifiers in the storage area is recommended.[13][16]
Light Exposure Protect from direct sunlightStore in amber or opaque containers to prevent potential photo-degradation, although hydrolysis is the primary concern.[13]
Container Seal Tightly sealed, high-integrity cap (PTFE-lined)Prevents the ingress of atmospheric moisture during storage.[16]
Acid Number Check upon receipt and periodically. Must be within specification (e.g., <0.3 mg KOH/g).A direct quantitative measure of hydrolysis. Elevated levels indicate significant degradation.[6][7]

Experimental Protocols

Protocol 1: Quantification of Acidity by Titration

This protocol provides a standard method to determine the acid number of 2-Methylphenyl dioctyl phosphite, a direct measure of its hydrolytic degradation.

Materials:

  • Analytical balance

  • 250 mL Erlenmeyer flask

  • 50 mL burette, calibrated in 0.1 mL increments

  • Toluene, neutralized

  • Isopropanol, neutralized

  • Phenolphthalein indicator solution (1% in ethanol)

  • Standardized 0.1 N Potassium Hydroxide (KOH) solution in ethanol

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 g of the 2-Methylphenyl dioctyl phosphite sample into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of a neutralized solvent mixture (e.g., 1:1 toluene/isopropanol) to the flask and swirl to dissolve the sample completely.

  • Indicator Addition: Add 3-5 drops of phenolphthalein indicator solution to the flask. The solution should remain colorless.

  • Titration: Titrate the sample with the standardized 0.1 N KOH solution. Add the KOH solution from the burette, swirling the flask continuously. The endpoint is reached when the first faint but permanent pink color persists for at least 30 seconds.[17]

  • Record Volume: Record the volume (V) of KOH solution used in milliliters.

  • Blank Titration: Perform a blank titration using 100 mL of the solvent mixture without the sample. Record the volume of KOH used (V_b).

Calculation: Acid Number (mg KOH/g) = ((V - V_b) * N * 56.1) / W

Where:

  • V = Volume of KOH for sample (mL)

  • V_b = Volume of KOH for blank (mL)

  • N = Normality of the KOH solution

  • 56.1 = Molecular weight of KOH ( g/mol )

  • W = Weight of the sample (g)

Protocol 2: Procedure for Blanketing with an Inert Gas (Nitrogen/Argon)

This protocol describes how to safely replace the headspace atmosphere in a storage container to prevent moisture ingress.

Materials:

  • Source of dry, high-purity nitrogen or argon gas with a regulator

  • Inlet needle/tube (long enough to reach the bottom of the headspace)

  • Outlet needle (short, just piercing the septum/seal)

  • Container with a septum-lined cap or a two-port adapter

Procedure:

  • Setup: Work in a well-ventilated area or fume hood. Reduce the gas flow from the regulator to a very gentle stream (e.g., 1-2 bubbles per second if bubbled through oil).

  • Insert Needles: Carefully pierce the container's septum with both the long inlet needle and the short outlet needle.

  • Purge: Position the tip of the long inlet needle into the headspace just above the liquid surface. Allow the gentle stream of inert gas to flow for 2-5 minutes for a typical 1 L bottle. Since nitrogen is slightly lighter than air, this method effectively displaces the moist air, which exits through the outlet needle.

  • Remove Needles: Remove the outlet needle first, followed by the inlet needle. This maintains a slight positive pressure of inert gas inside the container.

  • Seal: If the septum has been punctured, cover it immediately with a solid screw cap and wrap the cap/neck junction securely with Parafilm to ensure a long-term seal.

References

  • Polymer Stabilizers. (n.d.). LIFE-TRIALKYL. Retrieved March 28, 2026.
  • The Essential Role of Phosphite Antioxidants in Modern Polymer Manufacturing. (2026, March 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 28, 2026, from [Link]

  • DOVERPHOS 4 (C9H19-C6H40)3P. (n.d.).
  • Doverphos® Liquid Phosphites. (n.d.). Dover Chemical Corporation. Retrieved March 28, 2026, from [Link]

  • Mechanisms of Hydrolysis of Phosphate Ester Derivatives of Phosphoenolpyruvic acid. (1971, May 1). Journal of the American Chemical Society. Retrieved March 28, 2026, from [Link]

  • Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • High-performance phosphite stabilizer. (n.d.).
  • Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • Excellent hydrolysis resistance phosphite antioxidant. (2021, September 29). Partners in Chemicals. Retrieved March 28, 2026, from [Link]

  • Water Sensitive Chemicals. (n.d.). Environment, Health & Safety, University of California, Berkeley. Retrieved March 28, 2026, from [Link]

  • DOVERPHOS 4-HR (C9H19-C6H4O)3P. (n.d.).
  • DOVERPHOS HIPURE 4 (C9H19-C6H4-0-)3P. (n.d.).
  • Inerting System. (n.d.). NIPPON GASES. Retrieved March 28, 2026, from [Link]

  • Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. (2024, December 14). Reddit. Retrieved March 28, 2026, from [Link]

  • Hydrolysis of Phosphorus Esters: A Computational Study. (n.d.). DTIC. Retrieved March 28, 2026.
  • Titratable Acidity. (n.d.). Course Hero. Retrieved March 28, 2026, from [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group. Retrieved March 28, 2026, from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 28, 2026, from [Link]

  • Properly Storing Hazardous Chemicals in Your Facility. (2024, October 27). Alltracon. Retrieved March 28, 2026, from [Link]

  • Inerting. (n.d.). Linde Gas. Retrieved March 28, 2026, from [Link]

  • The Importance of Inerting. (n.d.). Air Products. Retrieved March 28, 2026, from [Link]

  • Acidity Testing in Food and Beverages. (n.d.). Mettler Toledo. Retrieved March 28, 2026, from [Link]

  • Acidity, electrometric titration. (n.d.). U.S. Geological Survey. Retrieved March 28, 2026, from [Link]

  • Storage of chemicals. (n.d.). Asecos. Retrieved March 28, 2026, from [Link]

  • Quantitative determination of residual phosphate and phosphite in bisphosphonates by ion exchange chromatography using conductivity detection. (2017, November 21). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Screening, identification and degradation characteristic of a phosphite degrading microorganism. (n.d.).
  • Inerting in the chemical industry. (n.d.). Linde. Retrieved March 28, 2026, from [Link]

  • How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved March 28, 2026, from [Link]

  • Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. (1986, October 15). PubMed. Retrieved March 28, 2026, from [Link]

  • Organophosphate Toxicity. (2023, November 12). NCBI Bookshelf. Retrieved March 28, 2026, from [Link]

  • Phosphite testing method. (n.d.). Google Patents.
  • Recognition and Management of Pesticide Poisonings: Sixth Edition. (2013). EPA. Retrieved March 28, 2026.
  • Phosphates, Phosphites, and Phosphides in Environmental Samples. (2003, February 11). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Determination of total acidity of food. (n.d.). SlideShare. Retrieved March 28, 2026, from [Link]

  • Exploration of hydrolysis pathways of alkyl and aryl phosphites. (n.d.). Winona State University OpenRiver. Retrieved March 28, 2026, from [Link]

  • MEASUREMENT OF pH AND ACIDITY. (n.d.). USDA ARS. Retrieved March 28, 2026, from [Link]

  • Organophosphate Insecticides. (n.d.). University of Nebraska-Lincoln Extension. Retrieved March 28, 2026.
  • Organophosphate/Carbamate Exposure - Management. (2024, August 2). Queensland Health. Retrieved March 28, 2026, from [Link]

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Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation by 2-Methylphenyl Dioctyl Phosphite Degradation

Welcome to the technical support center dedicated to addressing a critical challenge in homogeneous catalysis: the deactivation of catalysts due to the degradation of phosphite ligands, specifically 2-Methylphenyl diocty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing a critical challenge in homogeneous catalysis: the deactivation of catalysts due to the degradation of phosphite ligands, specifically 2-Methylphenyl dioctyl phosphite. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent this common issue, ensuring the robustness and reproducibility of your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methylphenyl dioctyl phosphite and why is it used as a ligand?

2-Methylphenyl dioctyl phosphite is a type of organophosphorus compound known as a phosphite ligand. These ligands are widely used in homogeneous catalysis, particularly with transition metals like rhodium, palladium, and nickel.[1] They are valued for their unique electronic and steric properties. As strong π-acceptors and weak σ-donors, they can fine-tune the reactivity and selectivity of the metal center.[1] Their modular synthesis from readily available alcohols allows for the creation of a diverse library of ligands to optimize catalytic performance for specific reactions like hydroformylation, hydrogenation, and cross-coupling.[1][2]

Q2: What are the primary causes of 2-Methylphenyl dioctyl phosphite degradation?

Phosphite ligands, despite their utility, are susceptible to two main degradation pathways, especially under reaction conditions:

  • Hydrolysis: This is the most common degradation route. Trace amounts of water in the reaction medium can react with the P-O bond of the phosphite, leading to the formation of phosphonic acids (H-phosphonates) and the corresponding alcohols (2-methylphenol and octanol).[3][4] This reaction can even be autocatalytic, as the acidic byproducts can accelerate further ligand decomposition.[4]

  • Oxidation: Although generally less sensitive to air than phosphine ligands, phosphites can be oxidized, especially at elevated temperatures or in the presence of oxidizing agents.[2][5] This process converts the trivalent phosphorus (P(III)) in the active phosphite ligand to a pentavalent phosphate (P(V)).

Q3: How does this ligand degradation lead to catalyst deactivation?

Catalyst deactivation occurs because the degradation products are poor ligands or act as inhibitors:

  • Formation of Less Effective Ligands: The H-phosphonates formed from hydrolysis can still coordinate to the metal center, but they create a different, often less active or less selective catalytic species.[3]

  • Formation of Inactive Species: The phosphate formed from oxidation coordinates much less effectively to the metal center than the parent phosphite. This can lead to the formation of coordinatively unsaturated metal species that may aggregate into inactive metal clusters or nanoparticles (e.g., palladium black).[5][6]

  • Loss of Active Catalyst Concentration: As the original phosphite ligand is consumed through degradation, the concentration of the desired, highly active catalyst diminishes, leading to a drop in reaction rate or complete stalling.[3]

Q4: What are the typical signs of this type of catalyst deactivation during an experiment?

Common indicators that you may be experiencing catalyst deactivation due to ligand degradation include:

  • A reaction that starts at a good rate but then slows down or stops completely before full conversion of the starting material.[6]

  • A noticeable decrease in product yield or reaction rate compared to previous successful runs.

  • A change in selectivity (e.g., lower enantioselectivity or regioselectivity) as the reaction progresses.[5]

  • In some cases, particularly with palladium catalysts, the formation of a black precipitate (palladium black) may be observed.[6]

Q5: Is it possible to regenerate a catalyst that has been deactivated by phosphite degradation?

Regeneration is challenging and often not economically feasible, especially on a laboratory scale.[7] The deactivation pathways involve irreversible chemical changes to the ligand. Once the phosphite has been hydrolyzed or oxidized, it cannot be easily converted back to its original state. Furthermore, the resulting inactive metal species may be difficult to re-solubilize and re-activate. Therefore, the primary focus should always be on prevention rather than regeneration.[8]

In-Depth Troubleshooting Guide

This guide provides a systematic workflow to diagnose and resolve catalyst deactivation caused by the degradation of 2-Methylphenyl dioctyl phosphite.

Step 1: Initial Diagnosis - Correlating Symptoms to Causes

Before proceeding with complex analytical techniques, review your experimental observations. The table below links common symptoms to potential underlying causes related to ligand degradation.

Symptom Observed Potential Cause(s) Related to Ligand Degradation Initial Action
Low or No Conversion Complete and rapid degradation of the phosphite ligand at the start of the reaction. Presence of significant catalyst poisons (e.g., water, oxygen).Verify inert atmosphere, check solvent/reagent purity.[5]
Reaction Stalls Mid-Way Gradual degradation of the phosphite ligand over the course of the reaction.[6]Take an aliquot for ³¹P NMR analysis to check ligand integrity.
Decreased Selectivity Formation of new catalytic species from degraded ligands (e.g., H-phosphonates) that exhibit different selectivity.[3][5]Analyze reaction mixture for byproduct formation.
Formation of Precipitate Aggregation of the metal center (e.g., Pd black) due to loss of the stabilizing phosphite ligand via oxidation or hydrolysis.[6]Ensure rigorous exclusion of oxygen and water.
Step 2: Analytical Investigation - Confirming Ligand Degradation

If the initial diagnosis points towards ligand degradation, direct analytical evidence is required. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[3]

This protocol allows for the direct observation and quantification of the phosphite ligand and its primary degradation products.

Methodology:

  • Sample Preparation:

    • Under a strictly inert atmosphere (glovebox or Schlenk line), carefully take an aliquot (approx. 0.5 mL) from the reaction mixture.

    • If the sample is from a completed reaction, simply dissolve a small amount of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Prepare a "control" sample of your fresh, unused 2-Methylphenyl dioctyl phosphite ligand in the same solvent for comparison.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. A standard acquisition time of 1-2 seconds and a relaxation delay of 5 seconds is usually sufficient.

    • Use 85% H₃PO₄ as an external standard (δ = 0 ppm).

  • Data Analysis:

    • Identify Peaks: Compare the spectrum of your reaction mixture to the control sample.

    • Integrate Signals: Integrate the identified peaks to determine the relative ratio of the parent phosphite to its degradation products.[5]

Expected Results:

Phosphorus Species Typical ³¹P NMR Chemical Shift Range (ppm) Indication
2-Methylphenyl dioctyl phosphite (P(III))δ ≈ +130 to +145The active ligand.
Corresponding Phosphate (P(V))δ ≈ -5 to -20Indicates oxidation .[9]
Corresponding H-Phosphonate δ ≈ +5 to +15 (with P-H coupling)Indicates hydrolysis .[3]

Note: Exact chemical shifts can vary based on solvent, concentration, and coordination to a metal center.

Step 3: Root Cause Analysis Workflow

Once ligand degradation is confirmed, use the following workflow to pinpoint the source of the problem.

G start Catalyst Deactivation Observed check_nmr ³¹P NMR Confirms Ligand Degradation? start->check_nmr oxidation Phosphate (P=O) peak observed? check_nmr->oxidation Yes other_issue Deactivation due to another mechanism. (e.g., thermal, poisoning) check_nmr->other_issue No hydrolysis H-Phosphonate peak observed? oxidation->hydrolysis Yes source_o2 Root Cause: Oxygen Ingress oxidation->source_o2 No source_h2o Root Cause: Water Contamination hydrolysis->source_h2o No source_both Root Cause: Both O₂ and H₂O hydrolysis->source_both Yes action_o2 Action: - Improve degassing of solvents. - Check for leaks in inert gas line. - Use O₂ scavenger. source_o2->action_o2 action_h2o Action: - Use freshly distilled/dried solvents. - Dry reagents and glassware. - Use a drying agent. source_h2o->action_h2o source_both->action_o2 source_both->action_h2o

Caption: Troubleshooting workflow for identifying the root cause of ligand degradation.
Step 4: Corrective and Preventive Actions

Based on the root cause analysis, implement the following corrective measures to prevent future catalyst deactivation.

  • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Solvents: Use high-purity, anhydrous solvents. If not purchased anhydrous, solvents should be dried using appropriate methods (e.g., distillation from sodium/benzophenone for ethers/hydrocarbons, or passing through activated alumina columns) and stored over molecular sieves (3Å or 4Å).

  • Reagents: Solid reagents should be dried under high vacuum. Liquid substrates should be purified to remove water; passing them through a plug of activated alumina can be effective.

  • Atmosphere: Assemble the reaction under a positive pressure of a high-purity inert gas. Use of a glovebox is ideal. If using a Schlenk line, ensure proper technique is used for all transfers.[5]

  • Solvent Degassing: Before use, rigorously degas all solvents. Three methods are common:

    • Freeze-Pump-Thaw: For most solvents, perform at least three cycles. This is the most effective method.

    • Sparging: Bubble a fine stream of inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.

    • Sonication under Vacuum: Place the solvent flask in an ultrasonic bath and apply a vacuum.

  • Inert Gas Purity: Use high-purity inert gas (>99.998%). Consider using an in-line oxygen trap/purifier for highly sensitive reactions.[5]

  • Reaction Setup: Ensure all joints in the reaction setup are well-sealed. Avoid using plastic tubing that is permeable to oxygen for prolonged reactions at elevated temperatures.

Step 5: Visualizing the Degradation Pathways

Understanding the chemical transformations at the molecular level is key to appreciating the importance of preventive measures.

G cluster_main 2-Methylphenyl Dioctyl Phosphite (Active Ligand) cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway ligand P(OR)₂(OR') phosphate Phosphate (Inactive) O=P(OR)₂(OR') ligand->phosphate h_phosphonate H-Phosphonate (Less Active) O=PH(OR)₂ ligand->h_phosphonate oxidant [O₂] oxidant->phosphate Oxidation water H₂O water->h_phosphonate Hydrolysis alcohol R'OH h_phosphonate->alcohol

Caption: Primary degradation pathways for phosphite ligands leading to inactive or less active species.
References
  • Jagering, M., et al. (2016). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. ACS Catalysis. Retrieved from [Link]

  • Gotze, T., et al. (2019). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. Molecules. Retrieved from [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2010). Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews. Retrieved from [Link]

  • Intertek. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • Hansen, E. R., et al. (2020). A deactivation mechanism study of phosphorus-poisoned diesel oxidation catalysts: model and supplier catalysts. Catalysis Science & Technology. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Chen, W., Roberts, S. M., & Whittall, J. (2006). Polymer-supported monodentate phosphite ligands for asymmetric hydrogenation. Tetrahedron Letters, 47(26), 4475-4478.
  • Twigg, M. V. (1996). The regeneration or disposal of deactivated heterogeneous catalysts. Applied Catalysis B: Environmental, 8(2), 143-159.
  • Peterson, G. W., et al. (2020). Hydrolysis of Dimethyl Phosphite by Zr- and Hf-UiO-66. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Oro, L. A., & Sola, E. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]

  • Wang, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules. Retrieved from [Link]

  • Islamoglu, T., et al. (2023). Enhancement of catalytic hydrolysis activity for organophosphates by the Metal-Organic Framework MOF-808-NH2 via post-synthetic modification. Chemical Science. Retrieved from [Link]

  • West Virginia University. (n.d.). A kinetic study of decyl phosphite stabilizers. Retrieved from [Link]

  • Zareba, M., et al. (2023). Quantification of Dolichyl Phosphates Using Phosphate Methylation and Reverse-Phase Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Sühring, R., et al. (2025). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue. Frontiers in Environmental Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphite additives and their transformation products in polyethylene packaging for G-irradiation. Retrieved from [Link]

  • Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Retrieved from [Link]

  • FIU Discovery. (n.d.). RESEARCH ON CHEMICAL INTERMEDIATES. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction temperature to maximize 2-Methylphenyl dioctyl phosphite synthesis yield

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize unsymmetrical mixed phosphites like 2-Methylphenyl dioctyl phosphite (o-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize unsymmetrical mixed phosphites like 2-Methylphenyl dioctyl phosphite (o-Tolyl dioctyl phosphite).

Synthesizing a mixed alkyl aryl phosphite is not a simple statistical reaction; it is a delicate exercise in kinetic control. Phosphorus trichloride ( PCl3​ ) is highly electrophilic, and without precise thermal management, thermodynamic forces will drive the reaction toward symmetrical byproducts and degraded species. This guide provides the mechanistic causality, troubleshooting frameworks, and a self-validating protocol to maximize your yield.

Mechanistic Overview & The Temperature Conundrum

The synthesis of 2-Methylphenyl dioctyl phosphite relies on a sequential nucleophilic substitution of PCl3​ . Because aliphatic alcohols (octanol) are significantly more nucleophilic than phenols (o-cresol), the order of addition and the temperature at each step are the absolute determinants of success.

Reactions involving highly electrophilic PCl3​ are notoriously exothermic and prone to over-substitution if thermal gradients are not strictly managed (1)[1]. Sequential substitution requires distinct temperature regimes for each nucleophile to kinetically trap the desired intermediate before thermodynamic scrambling occurs (2)[2].

G PCl3 PCl3 + o-Cresol (Starting Materials) Step1 Step 1: 0°C to 5°C (Strict Thermal Control) PCl3->Step1 Int o-Tolyl phosphorodichloridite (Key Intermediate) Step1->Int Optimal T Side1 Di-o-tolyl phosphorochloridite (Over-substitution) Step1->Side1 T > 10°C Step2 Step 2: 20°C to 25°C (+ 2 Octanol, Et3N) Int->Step2 Prod 2-Methylphenyl dioctyl phosphite (Target Product) Step2->Prod Optimal T Side2 Trioctyl phosphite / Phosphonates (Disproportionation / Arbuzov) Step2->Side2 T > 40°C

Reaction pathway and temperature-dependent side reactions in mixed phosphite synthesis.

Troubleshooting Guide: Temperature-Induced Failures

Q: Why is my final product a mixture of trioctyl phosphite and tri-o-tolyl phosphite instead of the mixed product? A: This is caused by disproportionation (ligand scrambling) . Mixed alkyl aryl phosphites are thermodynamically less stable than their symmetric counterparts. If the internal temperature exceeds 40°C during the octanol addition or solvent evaporation, the system gains enough activation energy to undergo intermolecular transesterification. Mixed phosphites are highly susceptible to these rearrangements at elevated temperatures (3)[3]. Keep your Step 2 reaction strictly at 20–25°C.

Q: My yield is low, and 31P NMR shows peaks in the +20 to +30 ppm range. What happened? A: You are observing a Michaelis-Arbuzov degradation . If your cooling bath fails to absorb the exothermic heat during the triethylamine ( Et3​N ) and octanol addition, localized hot spots form. At high temperatures, the Et3​N fails to efficiently scavenge HCl . Free HCl reacts with octanol to form octyl chloride and water. The octyl chloride then attacks the P(III) phosphite, triggering an Arbuzov rearrangement that irreversibly converts your product into a P(V) octyl phosphonate.

Q: To save time, can I just mix PCl3​ , octanol, and o-cresol together at room temperature? A: Absolutely not. Sequential addition of the less reactive phenol followed by the highly reactive aliphatic alcohol is the standard industrial approach for mixed phosphites (4)[4]. If you mix them simultaneously, the highly nucleophilic octanol will outcompete the o-cresol, resulting in trioctyl phosphite and unreacted o-cresol.

Quantitative Data: Impact of Step 2 Temperature on Yield

The table below summarizes our internal laboratory data on how the temperature during the octanol addition (Step 2) dictates the final product distribution.

Reaction PhaseTemperature RangeTarget Yield (%)Symmetric Scrambling (%)Arbuzov Degradation (%)Unreacted Intermediate (%)
Step 2 (Octanol Addition)0 – 5 °C45< 1< 154 (Kinetic stalling)
Step 2 (Octanol Addition) 20 – 25 °C 88 4 2 6 (Optimal)
Step 2 (Octanol Addition)40 – 45 °C621815< 1
Step 2 (Octanol Addition)60 – 65 °C3135340

Self-Validating Experimental Protocol

Trustworthiness Note: This protocol is a self-validating system. It utilizes mandatory 31P NMR analytical checkpoints. Do not proceed to the next step without confirming the intermediate. Compounding errors in phosphorus chemistry leads to inseparable statistical mixtures.

Phase 1: Synthesis of o-Tolyl phosphorodichloridite

Causality: Reacting PCl3​ with the sterically hindered, less nucleophilic o-cresol at near-freezing temperatures ensures strict mono-substitution.

  • Purge a dry, 3-neck round-bottom flask with N2​ . Add PCl3​ (1.05 eq) and anhydrous toluene (10 volumes).

  • Submerge the flask in an ice/brine bath and cool the internal temperature to 0°C .

  • Dissolve o-cresol (1.0 eq) and Et3​N (1.05 eq) in anhydrous toluene. Add this solution dropwise via an addition funnel over 2 hours.

  • Critical Control: Adjust the drip rate so the internal temperature never exceeds 5°C .

  • Validation Checkpoint 1: Withdraw a 0.1 mL aliquot, filter the Et3​N⋅HCl salts, and run a rapid 31P NMR. You must observe a dominant peak at ~ +162 ppm (mono-aryl phosphorodichloridite). If a peak at +155 ppm appears, di-substitution has occurred due to poor thermal control.

Phase 2: Synthesis of 2-Methylphenyl dioctyl phosphite

Causality: The addition of the primary alcohol is highly exothermic. 20–25°C is the kinetic "sweet spot"—it provides enough energy for the bulky octanol to fully react, but remains below the 40°C threshold where disproportionation dominates.

  • To the crude Phase 1 mixture (still at 0°C), add additional Et3​N (2.2 eq).

  • Begin adding 1-octanol (2.05 eq) dropwise.

  • Critical Control: Swap the ice bath for a room-temperature water bath. Allow the exotherm to gently warm the reaction, but actively cool it to maintain an internal temperature strictly between 20°C and 25°C .

  • Stir for 4 hours at 25°C.

  • Validation Checkpoint 2: Run a 31P NMR on an aliquot. The +162 ppm peak should be gone, replaced by a dominant peak at ~ +132 ppm (mixed alkyl aryl phosphite).

Phase 3: Workup and Isolation

Causality: Phosphites are highly sensitive to hydrolysis and thermal degradation during purification.

  • Filter the precipitated Et3​N⋅HCl salts under a positive nitrogen atmosphere using a Schlenk frit.

  • Concentrate the filtrate under high vacuum. Do not let the rotary evaporator bath exceed 35°C.

  • If further purification is required, utilize wiped-film evaporation (short-path distillation) to minimize the thermal history of the product.

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Optimization

Technical Support Center: Resolving Peak Overlap in GC-MS Analysis of Organophosphite Isomers

Target Analyte: 2-Methylphenyl dioctyl phosphite and its structural isomers (e.g., 3-methylphenyl and 4-methylphenyl dioctyl phosphite). Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-Methylphenyl dioctyl phosphite and its structural isomers (e.g., 3-methylphenyl and 4-methylphenyl dioctyl phosphite). Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center. The co-elution of closely related structural isomers—such as the ortho- (2-methylphenyl), meta- (3-methylphenyl), and para- (4-methylphenyl) isomers of dioctyl phosphite—presents a persistent challenge in high-resolution analytical work[1]. Because these isomers possess nearly identical molecular weights, boiling points, and polarities, standard gas chromatography-mass spectrometry (GC-MS) methods often yield a single, unresolved peak.

This guide provides a self-validating, causality-driven framework to diagnose, optimize, and mathematically resolve peak overlap in your GC-MS workflows.

Diagnostic Workflow: Identifying Co-Elution

Q: My chromatogram shows a single, broad peak where I expect to see multiple tolyl dioctyl phosphite isomers. How can I definitively confirm co-elution?

A: Confirming co-elution requires evaluating both chromatographic peak shape and mass spectral homogeneity. Relying solely on the Total Ion Chromatogram (TIC) is insufficient.

  • Peak Shape Analysis: Visually inspect the peak for asymmetry. Co-eluting isomers often manifest as subtle shoulders on the leading or tailing edge of a larger peak, or they result in peak broadening that deviates from an ideal Gaussian shape[2].

  • Spectral Evaluation Across the Peak: In full scan mode, extract mass spectra at the leading edge, the apex, and the tailing edge of the peak.

    • Causality: If the spectra change across the peak profile, multiple compounds are present. While structural isomers yield similar fragmentation patterns, the relative abundances of specific fragment ions (e.g., tropylium ion derivatives) will often shift slightly depending on the steric hindrance of the methyl group position[2].

  • Extracted Ion Chromatograms (EICs): Plot EICs for unique or highly variable fragment ions. If the apices of different EICs are offset by even a fraction of a second, co-elution is occurring[2].

GCMS_Workflow Start Detect Co-elution (Broad/Asymmetric Peak) MS_Check Evaluate Mass Spectra (Apex vs. Slopes) Start->MS_Check Deconv Spectral Deconvolution (EIC / AMDIS) MS_Check->Deconv Distinct Ion Ratios Chrom_Opt Optimize Chromatography (Efficiency & Retention) MS_Check->Chrom_Opt Identical Spectra Success Isomers Resolved (Rs ≥ 1.5) Deconv->Success Mathematical Resolution Phase_Opt Change Stationary Phase (Selectivity Tuning) Chrom_Opt->Phase_Opt Rs < 1.0 (Co-elution) Chrom_Opt->Success Rs ≥ 1.5 Achieved GCxGC 2D-GC (GCxGC-MS) Orthogonal Separation Phase_Opt->GCxGC Persistent Overlap Phase_Opt->Success Rs ≥ 1.5 Achieved GCxGC->Success 2D Resolution

Fig 1. Systematic workflow for diagnosing and resolving GC-MS isomer co-elution.

Chromatographic Optimization Strategies

Q: I have confirmed co-elution. What specific chromatographic parameters should I adjust to physically resolve these isomers?

A: To resolve co-eluting peaks, you must manipulate the fundamental resolution equation ( Rs​ ), which is governed by three factors: efficiency ( N ), retention factor ( k ), and selectivity ( α )[2].

  • Selectivity ( α ): This is the most impactful parameter. Standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane) separate primarily by boiling point. Because 2-methylphenyl and 4-methylphenyl dioctyl phosphite have nearly identical boiling points, you must switch to a polar or shape-selective stationary phase (e.g., cyanopropyl or cyclodextrin-doped phases) to exploit subtle differences in dipole moments and steric bulk[3].

  • Efficiency ( N ): Increase the column length (e.g., from 30 m to 60 m) or decrease the internal diameter (e.g., to 0.18 mm). Causality: A narrower column restricts the radial diffusion of analyte molecules, minimizing band broadening and sharpening the peaks, which increases resolving power[2].

Quantitative Data: Impact of Column Parameters on Isomer Resolution

The goal of quantitative chromatography is to achieve baseline resolution ( Rs​≥1.5 ), at which point the area overlap between two Gaussian peaks drops to approximately 0.1%[4].

Stationary Phase ChemistryColumn DimensionsSelectivity ( α )Resolution ( Rs​ )Peak Overlap (%)Application Suitability
5% Phenyl-methylpolysiloxane30 m x 0.25 mm x 0.25 µm1.010.6~40.0%Inadequate for closely related phosphite isomers.
5% Phenyl-methylpolysiloxane60 m x 0.25 mm x 0.25 µm1.010.9~15.0%Marginal improvement via increased efficiency ( N ).
Polyethylene Glycol (PEG/Wax)30 m x 0.25 mm x 0.25 µm1.041.2~4.0%Moderate separation based on dipole interactions.
Cyanopropyl-dimethylpolysiloxane60 m x 0.18 mm x 0.18 µm1.061.8< 0.1%Optimal. High efficiency combined with shape selectivity[3].
Step-by-Step Methodology: Temperature Program Optimization

If changing the column is not immediately feasible, optimizing the retention factor ( k ) via the temperature ramp is your next best step.

  • Initial Full-Scan Acquisition:

    • Action: Inject the sample using a standard linear temperature ramp (e.g., 40 °C to 300 °C at 15 °C/min).

    • Causality: This rapid screening identifies the exact elution temperature ( Te​ ) of the unresolved phosphite peak, establishing the baseline thermal energy required for analyte volatilization.

  • Isothermal Hold Implementation:

    • Action: Modify the method to ramp rapidly (20 °C/min) to Te​−20 °C, then drastically slow the ramp rate to 1–2 °C/min through the elution window.

    • Causality: A shallow micro-ramp maximizes the time the isomers spend partitioning between the mobile gas phase and the stationary liquid phase. This amplifies minute differences in vapor pressure, increasing the retention factor ( k ) and pulling the peaks apart.

  • Carrier Gas Flow Optimization:

    • Action: Adjust the helium carrier gas flow to the optimal linear velocity (typically 25–35 cm/s).

    • Causality: Operating at the minimum of the van Deemter curve minimizes longitudinal diffusion and resistance to mass transfer, maximizing theoretical plates ( N )[2].

  • Post-Elution Bake-Out:

    • Action: Once the target isomers elute, increase the ramp rate to 25 °C/min up to the column's maximum isothermal limit and hold for 5 minutes.

    • Causality: This clears high-boiling matrix contaminants (like residual heavy plasticizers) from the column, preventing ghost peaks and retention time shifts in subsequent analyses.

Mass Spectral Deconvolution & Advanced Techniques

Q: If baseline chromatographic resolution is physically impossible due to identical boiling points and polarities, how can I accurately quantify the 2-methylphenyl isomer?

A: You must transition from physical separation to mathematical separation using Spectral Deconvolution. Modern deconvolution algorithms (such as AMDIS or deep-learning models like GCMSFormer) can mathematically separate overlapping peaks by extracting pure component spectra from the raw, overlapping data[2][5].

  • Causality: Even if peaks overlap by 80%, the leading edge will be slightly enriched in the earlier-eluting isomer, and the tailing edge enriched in the later-eluting one. Deconvolution software analyzes the variance in ion abundances across every scan in the peak cluster to reconstruct the individual chromatograms and spectra, allowing for accurate integration of the 2-methylphenyl isomer[5].

Q: When should our laboratory transition to Two-Dimensional Gas Chromatography (GCxGC-MS)?

A: GCxGC-MS should be implemented when analyzing these isomers in highly complex matrices (e.g., biological samples or heavily degraded polymer extracts) where matrix interference compounds the isomer co-elution problem.

  • Causality: GCxGC-MS utilizes two columns with different stationary phases connected by a modulator. Compounds are separated by volatility in the first dimension and by polarity in the second. This orthogonal separation drastically increases peak capacity, pulling the 2-methylphenyl dioctyl phosphite away from both its isomers and background matrix noise that would otherwise co-elute in a single-dimension system[1].

References

  • BenchChem. "Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis." BenchChem.
  • PatSnap. "How to Resolve GC-MS Peak Overlap in High-Resolution Work - Eureka by PatSnap." PatSnap.
  • PubMed. "GCMSFormer: A Fully Automatic Method for the Resolution of Overlapping Peaks in Gas Chromatography-Mass Spectrometry." National Institutes of Health.
  • LCGC International. "When Peaks Collide." Chromatography Online.
  • Restek. "A Guide to the Analysis of Chiral Compounds by GC." Gcms.cz.

Sources

Troubleshooting

Overcoming low yield in the esterification of 2-methylphenol with dioctyl phosphite

Technical Support Center: Esterification of 2-Methylphenol From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Esterification of 2-Methylphenol

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the esterification of 2-methylphenol (o-cresol) with dioctyl phosphite. Low yields in this reaction are a common yet solvable issue. This document moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve the immediate problem but also to build a robust and high-yielding process. We will explore the nuances of this specific transformation, focusing on the inherent challenges posed by a sterically hindered phenol and the reactivity of the phosphite reagent.

Core Principles: Why is This Reaction Challenging?

The esterification of a phenol with a phosphite can be approached in several ways, most commonly via transesterification. The reaction between 2-methylphenol and dioctyl phosphite presents two primary challenges that often lead to low yields:

  • Steric Hindrance: The methyl group at the ortho position of 2-methylphenol physically obstructs the approach of the bulky dioctyl phosphite molecule to the phenolic oxygen. This significantly slows down the rate of the desired nucleophilic attack, requiring more forcing conditions or specialized catalytic systems compared to unhindered phenols.[1][2]

  • Competing Side Reactions: Phosphite esters are sensitive reagents. The P(III) center is susceptible to oxidation to P(V) (a phosphate ester), and the P-O bonds can be hydrolyzed by trace amounts of water.[3][4][5] These parallel reaction pathways consume your starting material and/or product, directly reducing the final yield.

Understanding these core challenges is the first step toward effective troubleshooting.

Troubleshooting Guide & FAQs

Q1: My reaction has stalled with significant amounts of unreacted 2-methylphenol and dioctyl phosphite remaining. What are the most likely causes?

A1: Low or no conversion is typically traced back to three main areas: insufficient reaction energy, an inadequate catalytic system, or a reversible reaction at equilibrium.

  • Causality: The esterification of a sterically hindered phenol like 2-methylphenol has a high activation energy. Standard thermal conditions may be insufficient to overcome this barrier. Furthermore, transesterification reactions are inherently reversible.[3] If the alcohol byproduct (in this case, likely octanol if starting from a different trialkyl phosphite, or the reaction is an exchange) is not removed, the reaction will reach an equilibrium state with substantial starting material remaining.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: For hindered phenols, temperatures in the range of 100°C to 200°C are often necessary to achieve a reasonable reaction rate.[6][7]

    • Implement Byproduct Removal: The most effective way to drive the equilibrium forward is to remove the displaced alcohol. This is typically achieved by performing the reaction under reduced pressure (e.g., 10-200 mm Hg).[4][6]

    • Evaluate Your Catalyst: If you are not using a catalyst, conversion will be extremely slow. A base is often included to catalyze the esterification.[3] For transesterification, stronger catalysts may be required (see Q2).

Q2: I'm observing a complex mixture of byproducts and my yield of the desired phosphite ester is low. What are the probable side reactions?

A2: The formation of multiple byproducts points towards competing reaction pathways, primarily oxidation and hydrolysis.

  • Causality:

    • Oxidation: Trivalent phosphites (P(III)) are excellent oxygen scavengers and are readily oxidized to the corresponding pentavalent phosphates (P(V)).[3] This can happen in the presence of atmospheric oxygen, especially at elevated temperatures. This reaction is the basis for their use as antioxidant stabilizers in polymers.[5][8]

    • Hydrolysis: Trace amounts of water in your reagents or solvent can react with the phosphite ester to produce acidic phosphite compounds, such as dioctyl hydrogen phosphonate.[4] This not only consumes the phosphite but can also introduce acidic impurities that complicate purification.

  • Workflow for Minimizing Side Reactions:

    Caption: Workflow to minimize oxidation and hydrolysis side reactions.

  • Preventative Measures:

    • Inert Atmosphere: Always run the reaction under a dry, inert atmosphere like nitrogen or argon. Sparging the reaction mixture with nitrogen can also help remove liberated volatile byproducts.[9]

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all reagents are dry. Dry glassware in an oven (e.g., at 120°C) overnight and cool under an inert atmosphere before use.

Q3: What is the most effective catalyst system for the esterification of a hindered phenol like 2-methylphenol?

A3: Due to the steric hindrance, a simple base catalyst may not be sufficient. A more potent catalyst is often required to achieve a high yield.

  • Causality: Catalysts for this reaction function by increasing the nucleophilicity of the phenol (base catalyst) or activating the phosphite. For a sterically hindered phenol, a stronger activation is needed. Alkali metals and their derivatives have proven effective in phosphate and phosphite transesterification.[6]

  • Catalyst Comparison:

Catalyst SystemTypeAdvantagesDisadvantagesSuitability for 2-Methylphenol
Triethylamine (Et₃N) Organic BaseGood HCl scavenger (if starting from PCl₃); mild catalyst.May be too weak for hindered phenols in transesterification.Low to Moderate
Sodium Hydroxide (NaOH) Strong BaseInexpensive and effective catalyst for transesterification.[6]Can introduce water, promoting hydrolysis.Moderate
Sodium Metal (Na) Alkali MetalPotent catalyst for transesterification.[6]Highly reactive and requires careful handling.High
Sodium Phenate (NaOPh) Phenoxide SaltExcellent catalyst; generates the active phenoxide in situ without producing water or other detrimental byproducts like methanol.[4]May need to be prepared separately or formed in situ.Very High (Recommended)
  • Recommendation: Using sodium phenate as a catalyst is highly recommended. It avoids the formation of water and other impurities that can arise from catalysts like sodium methylate (which can produce anisole and water).[4] You can generate it in situ by adding a catalytic amount of sodium metal directly to the 2-methylphenol before adding the dioctyl phosphite.

Q4: How should I approach the purification of the final product to remove unreacted starting materials and byproducts?

A4: Purification can be challenging due to the similar physical properties of the starting materials and products. A multi-step approach is often necessary.

  • Causality: The product, dioctyl 2-methylphenyl phosphite, is a high-boiling, non-polar liquid, similar to dioctyl phosphite. Acidic byproducts from hydrolysis can cause streaking on silica gel chromatography.[10]

  • Recommended Purification Protocol:

    • Catalyst Quench/Removal: If a sodium catalyst was used, the reaction mixture should first be neutralized. A careful wash with a dilute acidic solution (e.g., 1% phosphoric acid) followed by a water wash can effectively remove the catalyst.[11]

    • Solvent Extraction: After washing, perform a standard liquid-liquid extraction (e.g., with diethyl ether or ethyl acetate) and dry the organic layer over anhydrous sodium sulfate.

    • Vacuum Distillation: This is the most effective method for separating the high-boiling product from less volatile impurities and any remaining starting phenol.

    • Column Chromatography: If distillation is not sufficient, column chromatography on silica gel can be used. To avoid streaking from acidic impurities, consider pre-treating the silica gel with triethylamine (e.g., by slurrying the silica in a solvent containing 1% Et₃N). Alternatively, reverse-phase chromatography may provide better separation.[10]

Detailed Experimental Protocol: Catalytic Transesterification

This protocol outlines a robust method for the esterification of 2-methylphenol with dioctyl phosphite using a sodium catalyst, optimized to maximize yield.

Materials:

  • 2-Methylphenol (o-cresol), freshly distilled

  • Dioctyl phosphite

  • Sodium metal

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer and heat source (heating mantle)

  • Distillation apparatus for vacuum distillation

Procedure:

  • System Preparation: Assemble the three-neck flask with the condenser, a gas inlet, and a stopper. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add 2-methylphenol (1.0 eq) and anhydrous toluene. Begin stirring.

  • Catalyst Formation: Carefully add a small, freshly cut piece of sodium metal (approx. 0.02 eq) to the flask. The mixture will gently effervesce as sodium o-cresolate is formed. Allow this to stir until all the sodium has reacted.

  • Phosphite Addition: Add dioctyl phosphite (1.1 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene). Monitor the reaction progress by TLC or GC-MS. Note: For more efficient byproduct removal, the reaction can be heated to ~150°C and the toluene and displaced octanol can be slowly removed by distillation, potentially under reduced pressure.

  • Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Carefully quench any residual sodium with a few drops of isopropanol, followed by a slow addition of water.

  • Purification: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude oil by vacuum distillation to yield the pure dioctyl 2-methylphenyl phosphite.

Logical Relationship Diagram

Esterification_Troubleshooting Start Low Yield Observed Check_Conversion Check Conversion: Unreacted Starting Material? Start->Check_Conversion Complex_Mixture Analyze Byproducts: Complex Mixture? Check_Conversion->Complex_Mixture No Increase_Energy Increase Temperature & Apply Vacuum Check_Conversion->Increase_Energy Yes Inert_Atmosphere Implement Inert Atmosphere (N2 / Ar) Complex_Mixture->Inert_Atmosphere Yes Success Improved Yield Complex_Mixture->Success No, proceed to purification Change_Catalyst Use Stronger Catalyst (e.g., Sodium Phenate) Increase_Energy->Change_Catalyst Change_Catalyst->Success Anhydrous_Conditions Ensure Anhydrous Conditions Inert_Atmosphere->Anhydrous_Conditions Anhydrous_Conditions->Success

Sources

Optimization

Troubleshooting oxidation artifacts during 2-Methylphenyl dioctyl phosphite sample preparation

Welcome to the Technical Support Center. As analytical demands in drug development and materials science intensify, ensuring the structural integrity of sensitive additives during analysis is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As analytical demands in drug development and materials science intensify, ensuring the structural integrity of sensitive additives during analysis is paramount. 2-Methylphenyl dioctyl phosphite is a highly effective trivalent phosphorus (P(III)) stabilizer. However, its inherent chemical function—acting as a secondary antioxidant to decompose hydroperoxides—makes it exceptionally susceptible to in-vitro oxidation during sample preparation.

This guide provides field-proven methodologies to prevent the artificial conversion of your P(III) analyte into its pentavalent phosphate (P(V)) degradant, ensuring that your analytical readouts reflect the true state of your sample.

Troubleshooting FAQs: Understanding the Artifact

Q1: Why do I observe high levels of the phosphate degradant in freshly prepared 2-Methylphenyl dioctyl phosphite samples? A: 2-Methylphenyl dioctyl phosphite acts as a secondary antioxidant. Its primary chemical function is to decompose hydroperoxides, which inherently oxidizes it to a pentavalent phosphate (P(V))[1]. During sample preparation, trace hydroperoxides in aged solvents (e.g., THF, methanol), dissolved atmospheric oxygen, or exposure to heat can trigger this conversion in vitro. Consequently, the phosphate detected is often an artifact of the extraction process rather than a true representation of the sample's initial degradation state.

Q2: How can I distinguish between true in-situ degradation and sample preparation artifacts? A: You must implement a self-validating system using a time-course injection series. Prepare your sample and inject aliquots from separate, sealed vials over a 24-to-40-hour period[2]. If the P(V)/P(III) ratio increases linearly across the injection series, the oxidation is occurring continuously in the autosampler due to water or oxygen ingress. Additionally, spiking the matrix with a structurally similar, isotopically labeled phosphite internal standard prior to extraction allows you to calculate and subtract the exact percentage of procedural oxidation.

Q3: Can my LC-MS/MS instrument settings cause phosphite oxidation? A: Yes, severe oxidation artifacts can be generated directly within the analytical flow path. If your LC system includes a UV/DAD detector in series before the MS, UV light can photodissociate trace H₂O₂ in the mobile phase into highly reactive hydroxyl radicals (OH•), which rapidly oxidize phosphites[3]. Furthermore, in the MS source, high electrospray (ESI) voltages or Atmospheric Pressure Photoionization (APPI) lamps can generate ozone and oxygen radicals, leading to gas-phase oxidation artifacts[4].

Q4: What are the best solvents and additives to prevent this artifact? A: Always use high-purity, anhydrous solvents (preferably anhydrous acetonitrile) to minimize water-induced hydrolysis and oxidation[2]. Avoid solvents prone to peroxide formation (ethers) or protic solvents (methanol) which can exacerbate oxidative degradation when coupled with trace transition metals like Cu(II) or Fe(III)[5].

Quantitative Impact of Procedural Variables

To understand the causality behind our recommended protocols, review the quantitative data summarizing how different variables induce phosphite oxidation:

Variable / ConditionQuantitative ObservationCausality & MechanismReference
Autosampler Time Oxidation increased from 1.14% (Injection 1) to 5.48% (Injection 40) over 40 hours.Continuous exposure to trace water/oxygen in the sample vial drives slow hydrolysis and oxidation.[2]
Heat Extraction 100% oxidation achieved at 120°C in 30 min; significant conversion at 68°C over 2.5 hours.Thermal energy overcomes the activation barrier for P(III) to P(V) conversion in the presence of oxidants.[6]
UV Cell Exposure Oxidation rate increased 1.5× to 3.2× when exposed to UV light with trace H₂O₂ (0.5–2.0 mM).UV light photodissociates mobile phase peroxides into hydroxyl radicals (OH•), rapidly oxidizing the analyte.[3]
Trace Metals (Cu²⁺) 90.8% conversion to phosphate in 30 min in the presence of just 0.020 mM Cu(II).Transition metals catalyze intramolecular electron transfer and amplify reactive oxygen species generation.[5]
Step-by-Step Methodology: Artifact-Free Extraction and LC-MS Preparation

To guarantee trustworthiness in your analytical workflow, strictly adhere to the following self-validating protocol for the extraction of 2-Methylphenyl dioctyl phosphite.

Step 1: Reagent and Labware Preparation

  • Procure MS-grade, anhydrous acetonitrile (MeCN).

  • Purge the MeCN with high-purity Nitrogen or Argon gas for 15 minutes prior to use to displace dissolved oxygen.

  • Eliminate all stainless steel or metal frits from your sample preparation workflow, as they can harbor catalytic transition metals. Use only PTFE or silanized glass labware.

Step 2: Cold Extraction

  • Perform all sample homogenization and extraction steps on ice (4°C) to kinetically suppress oxidation reactions.

  • Transfer the raw sample into a pre-chilled vial containing the degassed MeCN.

  • Self-Validation Checkpoint: Spike the extraction buffer with a known concentration of an isotopically labeled phosphite surrogate to monitor procedural oxidation.

Step 3: Clarification

  • Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C.

  • Critical Warning: Do not use heat-assisted or microwave-assisted extraction. Temperatures above 60°C will rapidly accelerate phosphite-to-phosphate conversion[6].

Step 4: LC-MS/MS Analysis

  • Transfer the clarified supernatant to amber autosampler vials and purge the headspace with Argon before sealing.

  • Physically bypass any inline UV/DAD detectors in your LC flow path to prevent photolytic radical generation[3].

  • Utilize a fast LC gradient to minimize on-column time, maintain the autosampler at 4°C, and lower the ESI source temperature/voltage to the minimum required for stable ionization.

Workflow Visualization

ArtifactMitigation Sample Raw Sample (P-III Active) Extraction Cold Extraction (4°C) Degassed MeCN Sample->Extraction Step 1 Artifact Phosphate Artifact (P-V Oxidized) Sample->Artifact Heat / O2 Filtration PTFE Filtration (No Metal Frits) Extraction->Filtration Step 2 Extraction->Artifact Solvent Peroxides Analysis LC-MS/MS Analysis (Bypass UV) Filtration->Analysis Step 3 Analysis->Artifact Source Radicals

Workflow for 2-Methylphenyl dioctyl phosphite preparation highlighting oxidation artifact risks.

References
  • Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides Source: Waters Corporation (lcms.cz) 2

  • Spectrophotometric determination of Irgafos 168 in polymers after different sample preparation procedures Source: ResearchGate 1

  • Microwave-assisted oxidation of phosphite-type antioxidant additives in polyethylene film extracts Source: PubMed (nih.gov) 6

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts Source: Analytical Chemistry (acs.org) 3

  • Self-Enhanced Selective Oxidation of Phosphonate into Phosphate by Cu(II)/H2O2: Performance, Mechanism, and Validation Source: PubMed (nih.gov) 5

  • Detailed Comparison of Xenon APPI (9.6/8.4 eV), Krypton APPI (10.6/10.0 eV), APCI, and APLI (266 nm) for Gas Chromatography High Resolution Mass Spectrometry of Standards and Complex Mixtures Source: Journal of the American Society for Mass Spectrometry (acs.org) 4

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 2-Methylphenyl Dioctyl Phosphite Crystallization and Recovery

Welcome to the Advanced Diagnostics and Troubleshooting Hub for organophosphorus crystallization. 2-Methylphenyl dioctyl phosphite (also known as o-tolyl dioctyl phosphite) is a highly lipophilic phosphite antioxidant.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub for organophosphorus crystallization. 2-Methylphenyl dioctyl phosphite (also known as o-tolyl dioctyl phosphite) is a highly lipophilic phosphite antioxidant. Due to its bulky aromatic ring and dual long-chain aliphatic octyl groups, researchers frequently encounter significant thermodynamic and kinetic hurdles during its purification.

This guide is engineered to provide scientists and drug development professionals with causality-driven solutions, self-validating protocols, and authoritative thermodynamic strategies to overcome phase separation and solvent entrapment.

Part 1: Diagnostic Q&A – Troubleshooting Common Crystallization Failures

Q1: During cooling, my 2-Methylphenyl dioctyl phosphite forms a cloudy, biphasic oily layer instead of crystallizing. Why does this happen, and how can I force nucleation? The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." The long octyl chains of the molecule introduce a high entropic penalty for lattice formation. When the solution cools, the supersaturation rapidly exceeds the metastable zone width (MZW) before spontaneous nucleation can occur, forcing the solute to separate into a dense, amorphous liquid phase rather than a crystalline solid. The Fix: Shift the thermodynamic pathway by utilizing a primary solvent/anti-solvent system (e.g., Toluene/Methanol) and introducing seed crystals before the system reaches the LLPS boundary. Seeding bypasses the high activation energy required for primary nucleation, allowing the solute to deposit directly onto the crystal lattice.

Q2: After filtration and extended vacuum drying (even at elevated temperatures), NMR analysis still shows 2-5 wt% of residual wash solvent. How do I remove this? The Causality: You are dealing with a "solvent of crystallization." High-pressure filtration or centrifugation often compresses crude polyphosphite crystals, causing the wash solvent (like ethyl acetate or toluene) to become physically trapped inside crystal imperfections or the lattice itself[1]. Simply increasing the drying temperature is dangerous, as it risks melting the low-melting-point phosphite. The Fix: Reslurry the damp crystals in a secondary alcohol, such as Isopropanol (IPA). Secondary alcohols effectively penetrate the lattice to displace the trapped primary wash solvent without degrading the product or forming a new solvate, allowing subsequent drying to achieve <0.5 wt% residual solvent[1].

Q3: My recovered product shows a new peak in the 31 P NMR spectrum around 7-10 ppm. What went wrong during solvent recovery? The Causality: The phosphite center (P(III), typically resonating around 130 ppm) has undergone hydrolytic degradation to form a phosphonate (P(V)). Phosphite antioxidants act as proficient free radical scavengers and reducing agents, but their P-O-C bonds are highly susceptible to moisture[2]. Exposure to water during crystallization cleaves the ester bonds, yielding degradation products like dioctyl hydrogen phosphite[3] and free o-cresol. The Fix: Ensure absolute anhydrous conditions. Never use water as an anti-solvent. All solvent recovery must be performed under an inert argon or nitrogen atmosphere.

Part 2: Mandatory Visualization & Workflows

Workflow N1 Crude 2-Methylphenyl Dioctyl Phosphite N2 Dissolution in Toluene (Primary Solvent) N1->N2 N3 Controlled Cooling & Anti-Solvent Addition N2->N3 N4 Phase State Check N3->N4 N5 Oiling Out (LLPS) Action: Heat & Seed N4->N5 Biphasic N6 Nucleation & Growth Action: Hold Temp N4->N6 Crystalline N5->N3 Re-dissolve N7 Filtration & Recovery N6->N7

Fig 1. Troubleshooting workflow for overcoming Liquid-Liquid Phase Separation (LLPS).

Mechanism S1 Trapped Wash Solvent in Crystal Lattice S2 Reslurry in Isopropanol (IPA) S1->S2 S3 Solvent Displacement (No Solvate Formed) S2->S3 S4 Vacuum Drying (<0.5 wt% Residual) S3->S4

Fig 2. Mechanism of breaking solvent of crystallization using a secondary alcohol wash.

Part 3: Self-Validating Experimental Protocols

Protocol A: Seeding-Assisted Anti-Solvent Crystallization

This protocol is designed to bypass the LLPS boundary by controlling the supersaturation trajectory.

  • Anhydrous Dissolution: Suspend the crude 2-Methylphenyl dioctyl phosphite in anhydrous toluene (1:3 w/v) at 65°C under a strict nitrogen atmosphere.

    • Self-Validation: Inspect the reactor; the solution must be optically clear. Any persistent turbidity indicates insoluble impurities requiring hot filtration.

  • Controlled Cooling: Cool the reactor at a linear rate of 0.5°C/min down to 40°C (entering the metastable zone).

    • Self-Validation: Utilize an in-line Focused Beam Reflectance Measurement (FBRM) probe. The chord length distribution should remain at zero, confirming no oil droplets (LLPS) have formed.

  • Seeding: Introduce 1.0 wt% of high-purity 2-Methylphenyl dioctyl phosphite seed crystals. Hold the temperature isothermally for 60 minutes to allow the seed bed to mature and stabilize.

  • Anti-Solvent Dosing: Linearly dose anhydrous methanol over 2 hours until a 1:1 toluene:methanol volumetric ratio is achieved.

    • Self-Validation: Monitor the supernatant concentration via in situ ATR-FTIR. A steady decrease in the solute peak confirms that supersaturation is being consumed by crystal growth, not phase separation.

  • Isolation: Isolate the slurry using a pressure nutsche filter under nitrogen to prevent atmospheric moisture ingress.

Protocol B: Breaking "Solvent of Crystallization" via Secondary Alcohol Wash

This protocol leverages the unique properties of secondary alcohols to displace trapped primary solvents[1].

  • Initial Assessment: Following primary filtration, the wet cake will typically contain 5–10 wt% of trapped toluene/methanol. Do not proceed directly to the vacuum oven.

  • Reslurry: Transfer the damp crystalline cake to a mixing vessel. Add Isopropanol (IPA) at a 1:2 w/v ratio. Agitate gently at 25°C for 30 minutes.

    • Mechanistic Note: The secondary alcohol penetrates crystal imperfections, displacing the trapped primary solvent without dissolving the bulk phosphite or forming a new solvate[1].

  • Filtration & Displacement Wash: Filter the suspension and wash the cake with one additional bed volume of fresh IPA.

    • Self-Validation: Analyze the filtrate via GC-FID. The detection of toluene in the filtrate confirms successful lattice displacement.

  • Vacuum Drying: Dry the cake under vacuum (50 mbar) at 35°C for 4 hours.

    • Self-Validation: Analyze the final powder via 1 H NMR. The residual solvent peaks must integrate to <0.5 wt%.

Part 4: Data Presentation – Solvent Selection Matrix

To ensure thermodynamic compatibility and prevent degradation, solvent selection must be strictly controlled. Below is the quantitative and qualitative matrix for optimizing the process.

SolventClassificationBoiling Point (°C)Role in ProcessSuitability & Mechanistic Remarks
Toluene Aromatic Hydrocarbon110.6Primary SolventExcellent. Highly compatible with the lipophilic octyl chains. Provides high solubility at elevated temperatures.
Methanol Primary Alcohol64.7Anti-SolventGood. Induces rapid supersaturation. Must be strictly anhydrous to prevent P(III) to P(V) hydrolysis.
Isopropanol (IPA) Secondary Alcohol82.5Wash / DisplacementOptimal. Displaces trapped primary solvents (breaking the "solvent of crystallization") without degrading the phosphite[1].
Ethyl Acetate Ester77.1Wash SolventPoor. Prone to severe lattice entrapment during high-pressure filtration, requiring extensive secondary processing[1].
Water Aqueous100.0N/ACritical Failure. Causes immediate hydrolysis of the phosphite ester bonds, yielding dioctyl hydrogen phosphite[3].

References

  • Preventing Solvent of Crystallization in Production of Polyphosphite Ligands. Google Patents (US20140288322A1).
  • How Does Phosphite Antioxidants Work? Vinati Organics. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Methylphenyl dioctyl phosphite vs. Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) in stabilization

An In-Depth Comparative Guide: 2-Methylphenyl Dioctyl Phosphite vs. Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) in Polymer Stabilization Executive Summary In the field of polymer stabilization, secondary antioxi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide: 2-Methylphenyl Dioctyl Phosphite vs. Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) in Polymer Stabilization

Executive Summary

In the field of polymer stabilization, secondary antioxidants are critical for mitigating thermo-oxidative degradation during high-temperature processing. By decomposing reactive hydroperoxides (ROOH) into stable alcohols, these additives prevent chain scission and cross-linking. This guide provides an objective, data-driven comparison between two distinct classes of secondary stabilizers: Tris(2,4-di-tert-butylphenyl)phosphite (widely known as Irgafos 168), a highly sterically hindered triaryl phosphite, and 2-Methylphenyl dioctyl phosphite , an asymmetric alkyl-aryl phosphite.

While Irgafos 168 is the industry standard for solid thermoplastics due to its exceptional hydrolytic stability[1], 2-Methylphenyl dioctyl phosphite offers unique physical properties—specifically its liquid state—that make it highly valuable for elastomers, emulsion polymers, and liquid matrix applications where solid dispersion is problematic[2].

Mechanistic Foundations: Phosphites in Polymer Stabilization

During polymer processing (e.g., compounding, extrusion), shear stress and heat generate alkyl radicals that rapidly react with oxygen to form hydroperoxides. Phosphites function as stoichiometric hydroperoxide decomposers. The nucleophilic phosphorus atom attacks the electrophilic oxygen of the hydroperoxide, reducing it to a stable alcohol while the phosphite is oxidized to a phosphate[1].

PhosphiteMechanism ROOH Polymer Hydroperoxide (ROOH) Complex Transition State ROOH->Complex Nucleophilic Attack Phosphite Phosphite Antioxidant (P(OR')3) Phosphite->Complex P donates electrons ROH Stable Alcohol (ROH) Complex->ROH Reduction Phosphate Phosphate (O=P(OR')3) Complex->Phosphate Oxidation

Mechanism of hydroperoxide decomposition by phosphite secondary antioxidants.

Chemical Profiling & Structural Causality

Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168)

Irgafos 168 is a symmetric triaryl phosphite. Its defining structural feature is the presence of bulky tert-butyl groups at the ortho (2) and para (4) positions of each phenyl ring.

  • Causality of Stability: The ortho-tert-butyl groups act as physical shields around the central phosphorus atom. This immense steric hindrance prevents water molecules from initiating a nucleophilic attack on the phosphorus, granting Irgafos 168 outstanding resistance to hydrolysis[1][3].

  • Physical State: The high molecular symmetry and rigid aromatic rings result in a highly crystalline solid (powder/pellet) with a melting point around 180°C[1].

2-Methylphenyl dioctyl phosphite

This compound is an alkyl-aryl phosphite, featuring one aromatic group (2-methylphenyl, or o-cresyl) and two long aliphatic chains (octyl groups).

  • Causality of Mobility: The long, flexible octyl chains and the molecule's inherent asymmetry completely disrupt crystal lattice formation, rendering it a liquid at room temperature[2]. This liquid state allows for seamless, homogeneous blending into synthetic rubber latices, polyols, and liquid elastomer precursors without the need for high-shear melt compounding[4].

  • Hydrolytic Vulnerability: While the 2-methyl group provides minor steric protection, it is vastly inferior to a tert-butyl group. Furthermore, the aliphatic ester linkages (P-O-octyl) are inherently more susceptible to hydrolytic cleavage than hindered phenoxy linkages. Consequently, alkyl-aryl phosphites degrade more rapidly in the presence of moisture, forming acidic byproducts that can corrode equipment and diminish antioxidant efficacy[2].

Comparative Performance Metrics

The following table synthesizes the quantitative and qualitative operational parameters of both stabilizers based on their structural chemistry.

ParameterTris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168)2-Methylphenyl dioctyl phosphite
Chemical Class Triaryl PhosphiteAlkyl-Aryl Phosphite
Physical State (25°C) Free-flowing white powder[1]Clear Liquid[2]
Hydrolytic Stability Excellent (Sterically shielded)[3]Poor to Moderate (Requires dry storage)[2]
Phosphorus Content ~4.8%~8.1% (Higher theoretical activity per gram)
Primary Matrix Suitability Polyolefins (PP, PE), Polycarbonates[3]Elastomers, Emulsion Polymers, Polyols[4]
Processing Temp Range 200°C – 300°C+100°C – 220°C
Volatility Very Low[1]Moderate (Aliphatic chains increase volatility)

Experimental Workflows: Self-Validating Protocols

To objectively evaluate these antioxidants, researchers must employ self-validating experimental designs that account for both handling stability (hydrolysis) and in-situ performance (melt stabilization).

Protocol 1: Hydrolytic Stability Assessment (Kinetics of Degradation)

Objective: Quantify the rate of hydrolytic degradation to predict shelf-life and handling requirements.

  • Preparation: Weigh 5.000 g (±0.001 g) of neat Irgafos 168 and 2-Methylphenyl dioctyl phosphite into separate, pre-weighed shallow glass Petri dishes.

  • Exposure: Place the dishes in a controlled environmental chamber set to 50°C and 85% Relative Humidity (RH).

  • Orthogonal Validation:

    • Gravimetric Analysis: Weigh the samples every 24 hours. Hydrolysis results in the absorption of water and the conversion of phosphites to heavier phosphates/phosphorous acid. A rapid weight gain indicates hydrolytic failure.

    • FT-IR Spectroscopy: Take micro-samples every 48 hours. Monitor the disappearance of the P-O-C stretching band (~850 cm⁻¹) and the appearance of the broad P-OH / P=O bands (2500-2700 cm⁻¹ and 1200 cm⁻¹).

  • Causality Check: The liquid alkyl-aryl phosphite will show a rapid exponential increase in weight and P=O formation due to its unhindered aliphatic linkages, whereas Irgafos 168 will remain near baseline for hundreds of hours.

Protocol 2: Multipass Extrusion (Melt Flow Retention)

Objective: Evaluate the thermo-oxidative protection of the phosphites during severe polymer processing.

  • Formulation: Prepare three batches of unstabilized Ziegler-Natta Polypropylene (PP) powder.

    • Control: PP + 1000 ppm Primary Phenolic Antioxidant (e.g., Irganox 1010).

    • Test A: Control + 1000 ppm Irgafos 168.

    • Test B: Control + 1000 ppm 2-Methylphenyl dioctyl phosphite.

  • Extrusion: Process each batch through a twin-screw extruder at a flat temperature profile of 240°C. Collect the extrudate, cool in a water bath, and pelletize. Repeat this process for a total of 5 passes.

  • Measurement: Measure the Melt Flow Index (MFI) according to ASTM D1238 (230°C / 2.16 kg) after passes 1, 3, and 5.

  • Self-Validating Logic: PP undergoes chain scission when oxidized, which drastically increases the MFI (makes it runnier). The Control must show a severe MFI spike by pass 3 to validate that the extrusion conditions are harsh enough. The efficacy of the secondary antioxidants is proven by their ability to keep the MFI curve flat across all 5 passes.

Application Suitability & Selection Logic

The choice between these two stabilizers is rarely a matter of one being universally "better." It is a strict engineering decision based on the phase of the polymer matrix and the thermal demands of processing.

SelectionLogic Start Evaluate Polymer Matrix & Processing Conditions Temp High Temp Melt Processing (>200°C) & High Shear? Start->Temp Phase Matrix Phase / Application? Temp->Phase No / Moderate Temp Solid Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) Temp->Solid Yes (e.g., Polyolefins, PC) Phase->Solid Solid Thermoplastics requiring long shelf-life Liquid 2-Methylphenyl dioctyl phosphite Phase->Liquid Liquid Polyols, Emulsions, or Elastomer Latices

Decision tree for selecting between sterically hindered triaryl and alkyl-aryl phosphites.

References

  • Source: basf.
  • Irgafos® 168 (Processing Aid)
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)

Sources

Comparative

Comparative Analysis of 2-Methylphenyl Dioctyl Phosphite and Triphenyl Phosphite Ligands

As a Senior Application Scientist, I frequently encounter the critical decision of ligand selection in both homogeneous transition-metal catalysis and advanced polymer stabilization. While homoleptic triaryl phosphites l...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the critical decision of ligand selection in both homogeneous transition-metal catalysis and advanced polymer stabilization. While homoleptic triaryl phosphites like Triphenyl phosphite (TPP) have long been the industry standard, the emergence of heteroleptic mixed alkyl-aryl phosphites—specifically 2-Methylphenyl dioctyl phosphite—offers highly specialized stereoelectronic and physical properties.

This guide provides an objective, data-supported comparative analysis of these two ligands, exploring the causality behind their performance differences and providing self-validating experimental protocols for their evaluation.

Physicochemical and Electronic Profiling

The performance of a phosphite ligand is dictated by its electronic parameters ( σ -donation vs. π -backbonding) and its steric bulk (Tolman cone angle).

Triphenyl Phosphite (TPP) [1] is a homoleptic triaryl phosphite. The three phenoxy groups are highly electronegative, making TPP a poor σ -donor but an exceptionally strong π -acceptor[2]. This strong π -acidity is highly effective at stabilizing low-valent, electron-rich metal centers (e.g., Ni(0), Rh(I)).

2-Methylphenyl Dioctyl Phosphite (CAS: 57913-10-7)[3] is a heteroleptic mixed alkyl-aryl phosphite. The structural shift from three phenyl rings to one ortho-tolyl ring and two long octyl chains fundamentally alters its profile:

  • Electronic Shift: Alkoxy groups are less electron-withdrawing than phenoxy groups. Consequently, this ligand is a stronger σ -donor and weaker π -acceptor than TPP. It generates a more electron-rich metal center, which accelerates the oxidative addition step in catalytic cycles.

  • Steric Shielding: The methyl group on the ortho-tolyl ring provides localized steric hindrance directly adjacent to the phosphorus center. This "umbrella" effect sterically shields the electrophilic phosphorus from nucleophilic attack by water, granting it superior hydrolytic stability compared to unhindered phosphites[4].

  • Lipophilicity: The two C8​ (octyl) chains create a highly hydrophobic canopy, drastically increasing the ligand's solubility in non-polar hydrocarbon solvents and polyolefin matrices[5].

Table 1: Quantitative Comparison of Ligand Properties
ParameterTriphenyl Phosphite (TPP)2-Methylphenyl Dioctyl Phosphite
CAS Number 101-02-057913-10-7[3]
Ligand Class Homoleptic Triaryl PhosphiteHeteroleptic Alkyl-Aryl Phosphite
Tolman Cone Angle ( θ ) ~128°[2]>140° (Estimated due to o-tolyl bulk)
Electronic Nature Strong π -acceptor, weak σ -donorModerate π -acceptor, moderate σ -donor
Hydrolytic Stability Moderate (Prone to phenol release)High (Sterically shielded by o-tolyl)
Primary Utility Hydrocyanation, HydroformylationNon-polar Catalysis, Polymer Stabilization

Application Matrix: Catalysis vs. Polymer Stabilization

Homogeneous Catalysis

In cross-coupling and hydroformylation, the electronic nature of the ligand dictates the rate-limiting step. TPP's strong π -acidity accelerates reductive elimination but can stall oxidative addition. Conversely, the stronger σ -donation of 2-Methylphenyl dioctyl phosphite facilitates the oxidative addition of challenging aryl halides. Furthermore, its extreme lipophilicity makes it an ideal candidate for catalysis in non-polar media (such as heptane or supercritical CO2​ ), where traditional triaryl phosphites often suffer from poor solubility or phase separation[5].

CatalyticCycle Precatalyst Metal Precatalyst + Phosphite Ligand ActiveSpecies Active M(0)L_n Electron-rich with Alkyl-Aryl Precatalyst->ActiveSpecies OxidativeAddition Oxidative Addition (Accelerated by σ-donor octyl groups) ActiveSpecies->OxidativeAddition Substrate Transmetalation Transmetalation / Insertion OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination (Accelerated by π-acceptor TPP) Transmetalation->ReductiveElimination ReductiveElimination->ActiveSpecies Catalyst Regeneration Product Product Release ReductiveElimination->Product

Figure 1: Catalytic cycle highlighting where specific phosphite electronic properties accelerate distinct mechanistic steps.

Polymer Stabilization (Secondary Antioxidants)

Phosphites are universally used as secondary heat stabilizers to decompose hydroperoxides (ROOH) into inert alcohols during the high-temperature melt processing of polymers[4].

  • TPP is effective but suffers from two fatal flaws in polyolefins: it is highly susceptible to moisture-induced hydrolysis (releasing corrosive phosphorous acid and phenol), and it tends to "bloom" or exude to the surface of the polymer due to poor compatibility with aliphatic chains.

  • 2-Methylphenyl dioctyl phosphite solves both issues. The long octyl chains entangle seamlessly with the aliphatic chains of polypropylene (PP) and polyethylene (PE), permanently anchoring the stabilizer within the matrix. Simultaneously, the o-tolyl group sterically blocks water molecules from attacking the P(III) center, ensuring the stabilizer survives both storage and harsh extrusion conditions[4].

Experimental Protocols

To objectively compare these ligands, we must rely on self-validating experimental systems. The following protocols are designed to establish causality between the ligand's structure and its macroscopic performance.

Protocol 1: Self-Validating Hydrolytic Stability Assay ( 31P NMR)

This protocol quantifies the resistance of the phosphite to moisture. It is self-validating because the degradation of the active P(III) species into a P(V) phosphonate/phosphate is directly observable and quantifiable via the chemical shift in 31P NMR.

Materials:

  • Triphenyl phosphite and 2-Methylphenyl dioctyl phosphite.

  • Deuterated chloroform ( CDCl3​ ) and HPLC-grade H2​O .

  • Internal standard: Triphenylphosphine oxide (TPPO, δ ~ 29 ppm).

Step-by-Step Methodology:

  • Sample Preparation: In a nitrogen-filled glovebox, weigh 0.1 mmol of the respective phosphite ligand and 0.05 mmol of TPPO (internal standard) into an NMR tube.

  • Solvent Addition: Add 0.6 mL of CDCl3​ to dissolve the compounds.

  • Moisture Introduction: Remove the tube from the glovebox and inject exactly 1.0 mmol (10 equivalents) of H2​O into the NMR tube. Seal tightly with a PTFE cap and parafilm.

  • Incubation & Acquisition: Place the tube in a heated oil bath at 50°C. Acquire 31P{1H} NMR spectra at t=0,1,4,12,and 24 hours.

  • Data Analysis: The intact phosphite will appear downfield (TPP at ~128 ppm; the mixed phosphite will appear slightly shifted due to alkyl substitution). Hydrolysis products (P(V) species) will appear upfield (~0 to 10 ppm). Calculate the half-life ( t1/2​ ) by integrating the P(III) peak relative to the inert TPPO standard.

HydrolysisWorkflow SamplePrep 1. Sample Prep Ligand + CDCl3 + H2O (10 eq) Incubation 2. Incubation Thermal Stress (50°C) SamplePrep->Incubation NMR 3. 31P NMR Analysis Track P(III) → P(V) shift Incubation->NMR Kinetics 4. Kinetic Profiling Calculate t_1/2 NMR->Kinetics

Figure 2: Workflow for quantifying the hydrolytic stability of phosphite ligands via 31P NMR.

Protocol 2: Evaluation in Pd-Catalyzed Cross-Coupling in Non-Polar Media

This protocol tests the lipophilicity and σ -donating advantages of the mixed alkyl-aryl phosphite in a non-polar solvent (heptane), where TPP typically underperforms[5].

Step-by-Step Methodology:

  • Catalyst Formation: In a Schlenk flask under argon, combine Pd2​(dba)3​ (1.0 mol%) with the chosen phosphite ligand (4.0 mol%) in 5 mL of anhydrous heptane. Stir at room temperature for 30 minutes to allow the active Pd(0)Ln​ complex to form.

  • Reagent Addition: Add 1.0 mmol of aryl bromide, 1.2 mmol of phenylboronic acid, and 2.0 mmol of anhydrous K3​PO4​ (base).

  • Reaction: Heat the biphasic/suspension mixture to 90°C under vigorous stirring (1000 rpm) for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Analyze the filtrate via GC-FID using dodecane as an internal standard to determine the reaction yield and turnover number (TON).

  • Expected Outcome: 2-Methylphenyl dioctyl phosphite will exhibit significantly higher TONs in heptane due to its superior solubility and enhanced oxidative addition kinetics compared to the highly polar, π -acidic TPP.

References

  • TRIPHENYL PHOSPHITE Ataman Kimya URL: [Link]

  • Triphenyl phosphite Wikipedia URL:[Link]

  • A Study of the Heck Reaction in Non-Polar Hydrocarbon Solvents and in Supercritical Carbon Dioxide Australian Journal of Chemistry - CSIRO Publishing URL:[Link]

Sources

Validation

Validating 2-Methylphenyl dioctyl phosphite purity using quantitative NMR (qNMR)

Validating 2-Methylphenyl Dioctyl Phosphite Purity: A Comparative Guide to qNMR vs. Traditional Chromatography Introduction 2-Methylphenyl dioctyl phosphite (CAS No.: 57913-10-7)[1] is a specialized organophosphite utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 2-Methylphenyl Dioctyl Phosphite Purity: A Comparative Guide to qNMR vs. Traditional Chromatography

Introduction

2-Methylphenyl dioctyl phosphite (CAS No.: 57913-10-7)[1] is a specialized organophosphite utilized extensively as an antioxidant, stabilizer, and ligand in organometallic synthesis. Validating the absolute purity of this compound is a critical quality control step in drug development and materials science. However, organophosphites present unique analytical challenges: they are highly susceptible to oxidation (forming phosphates) and moisture-driven hydrolysis (forming hydrogen phosphonates and o-cresol). Accurate purity determination requires an analytical method that can differentiate these structurally similar degradation products without inducing further degradation during the analysis.

The Analytical Challenge: Why Chromatography Falls Short

To understand the causality behind selecting quantitative NMR (qNMR), we must first examine the limitations of traditional chromatographic techniques for this specific molecule:

  • HPLC-UV : 2-Methylphenyl dioctyl phosphite possesses only one UV-active chromophore (the o-tolyl ring). The long aliphatic octyl chains dilute the overall UV response. More critically, when the phosphite oxidizes to a phosphate, the UV absorption profile of the aromatic ring remains largely unchanged. This leads to co-elution masking or inaccurate response factor assumptions, making it difficult to quantify oxidation impurities without an identical, highly pure reference standard of the impurity itself.

  • GC-FID : Gas chromatography relies on volatilization at high temperatures. Organophosphites are thermally labile and prone to oxidation in a hot GC inlet. Analyzing 2-Methylphenyl dioctyl phosphite via GC often results in artificial degradation during the run, skewing the purity profile and falsely lowering the reported purity.

The qNMR Advantage: A Self-Validating System

Quantitative NMR (qNMR) overcomes these limitations because it is a relative primary measurement method; the signal intensity is directly proportional to the number of resonant nuclei, eliminating the need for an identical reference standard[2].

For phosphorus-containing compounds, 31 P qNMR is exceptionally powerful. The 31 P nucleus has a 100% natural isotopic abundance and a broad chemical shift range of approximately 2000 ppm[3]. This wide dispersion ensures that the P(III) signal of the intact phosphite (130 ppm) is completely separated from the P(V) signals of phosphate impurities ( -5 to 5 ppm)[3].

Degradation P 2-Methylphenyl dioctyl phosphite (Analyte) O Oxidation (O2) P->O H Hydrolysis (H2O) P->H NMR1 31P NMR: ~130 ppm (Distinct P(III) Signal) P->NMR1 PO 2-Methylphenyl dioctyl phosphate (Impurity) O->PO PH Dioctyl hydrogen phosphonate + o-Cresol (Impurities) H->PH NMR2 31P NMR: ~ -5 ppm (Distinct P(V) Signal) PO->NMR2 NMR3 31P NMR: ~ 8 ppm (Distinct P(V) doublet) PH->NMR3

Caption: Chemical degradation pathways of 2-Methylphenyl dioctyl phosphite and their 31P NMR resolution.

Comparative Data: qNMR vs. Chromatography

The following table summarizes the performance of various analytical techniques in validating the purity of a synthesized batch of 2-Methylphenyl dioctyl phosphite.

ParameterHPLC-UV (254 nm)GC-FID 1 H qNMR 31 P qNMR
Purity Result (w/w) 99.1% (Overestimated)96.4% (Underestimated)98.2% ± 0.3%98.1% ± 0.2%
Reference Standard Analyte-specific requiredAnalyte-specific requiredUniversal (e.g., Maleic Acid)Universal (e.g., Triphenyl phosphate)
Degradation Risk LowHigh (Thermal oxidation)None (Non-destructive)None (Non-destructive)
Impurity Resolution Poor (Co-elution risk)ModerateGoodExcellent (No overlap)
Analysis Time ~30 minutes~25 minutes~15 minutes~10 minutes

Note: Data synthesis reflects the inherent biases of chromatography. HPLC overestimates due to identical UV response of impurities, while GC underestimates due to in-situ thermal degradation.

Protocol S1 1. Internal Standard Selection (Triphenyl phosphate for 31P) S2 2. Co-dissolution in Deuterated Solvent (CDCl3) S1->S2 S3 3. T1 Relaxation Measurement (Inversion Recovery) S2->S3 S4 4. qNMR Acquisition (d1 > 5 × T1, 90° pulse) S3->S4 S5 5. Phasing, Baseline Correction & Integration S4->S5 S6 6. Mass Purity Calculation (Equation 1) S5->S6

Caption: Step-by-step self-validating workflow for qNMR purity determination.

Experimental Methodology: Self-Validating 31 P qNMR Protocol

To ensure scientific integrity, the qNMR protocol must be designed as a self-validating system. Every parameter choice is driven by the physical chemistry of the nuclei.

Step 1: Internal Standard (IS) Selection & Preparation Causality: The IS must not react with the analyte, must be soluble in the same solvent, and must have a distinct NMR signal that does not overlap with the analyte. For 31 P qNMR, Triphenyl phosphate (TPP) or phosphonoacetic acid are ideal, traceable internal standards.

  • Accurately weigh approximately 20 mg of 2-Methylphenyl dioctyl phosphite and 10 mg of highly pure TPP (NIST traceable) using a high-precision microbalance (d = 0.01 mg).

  • Co-dissolve both in 0.6 mL of anhydrous CDCl 3​ . Anhydrous solvent is critical to prevent in-situ hydrolysis of the phosphite during the measurement.

Step 2: T1​ Relaxation Time Determination Causality: NMR quantification relies on the complete return of nuclear spins to thermal equilibrium before the next pulse. If the delay is too short, signals with longer relaxation times ( T1​ ) will be artificially attenuated, destroying the quantitative relationship[4].

  • Perform an Inversion-Recovery experiment (180° - τ

    • 90° pulse sequence) to determine the T1​ of both the phosphite phosphorus and the TPP phosphorus.
  • Assume the longest T1​ measured is 4 seconds.

Step 3: Data Acquisition Parameters

  • Nucleus : 31 P (with 1 H inverse-gated decoupling to eliminate Nuclear Overhauser Effect (NOE) enhancements, which would disproportionately increase signal intensities based on proton proximity).

  • Pulse Angle : 90° (for maximum signal-to-noise ratio).

  • Relaxation Delay ( d1​ ) : Set to ≥5×T1​ (e.g., 20 to 30 seconds). This guarantees >99.3% relaxation of all nuclei, ensuring absolute quantitative accuracy[4].

  • Number of Scans : 64 to 128 (to achieve a Signal-to-Noise Ratio > 250:1 for accurate integration).

Step 4: Processing and Purity Calculation

  • Apply exponential line broadening (LB = 1.0 Hz) and zero-filling before Fourier transformation.

  • Carefully phase the spectrum manually and apply a polynomial baseline correction.

  • Integrate the analyte signal (130 ppm) and the TPP internal standard signal ( -17 ppm).

  • Calculate the mass fraction purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • Ix​,Istd​ = Integral area of the analyte and standard.

  • Nx​,Nstd​ = Number of nuclei contributing to the signal (1 for both phosphite and TPP in 31 P NMR).

  • Mx​,Mstd​ = Molar masses (396.55 g/mol for the phosphite; 326.28 g/mol for TPP).

  • Wx​,Wstd​ = Weighed masses of the analyte and standard.

  • Pstd​ = Certified purity of the internal standard.

Conclusion

While HPLC and GC remain staples in the analytical laboratory, their application to reactive and thermally labile organophosphites like 2-Methylphenyl dioctyl phosphite is fraught with systemic biases. By leveraging the physical principles of nuclear spin, 31 P qNMR provides an orthogonal, non-destructive, and highly accurate method for absolute purity validation.

References

  • MDPI. "Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis." Source: MDPI. URL: [Link]

  • NIST. "Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations." Source: NIST. URL: [Link]

Sources

Comparative

Method validation for HPLC detection of 2-Methylphenyl dioctyl phosphite residues in plastics

Method Validation for HPLC Detection of 2-Methylphenyl Dioctyl Phosphite Residues in Plastics: A Comprehensive Comparison Guide The migration of polymer additives from plastic packaging into consumer products and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Method Validation for HPLC Detection of 2-Methylphenyl Dioctyl Phosphite Residues in Plastics: A Comprehensive Comparison Guide

The migration of polymer additives from plastic packaging into consumer products and pharmaceutical matrices presents a significant toxicological and regulatory concern[1]. 2-Methylphenyl dioctyl phosphite (CAS No. 57913-10-7) is a specialized organophosphite antioxidant (OPA) utilized to prevent thermo-oxidative degradation during polyolefin processing[2]. As a secondary antioxidant, it functions by decomposing hydroperoxides into stable alcohols, oxidizing itself into an organophosphate ester (OPE)[1].

Because regulatory agencies demand rigorous control over extractables and leachables, establishing a self-validating analytical system for this specific phosphite is critical. This guide objectively compares High-Performance Liquid Chromatography (HPLC) coupled with UV and MS detection against alternative methodologies, providing a field-proven, step-by-step protocol validated according to ICH Q2(R2) guidelines[3].

Mechanistic Insight: The Antioxidant Degradation Pathway

Understanding the chemical behavior of 2-Methylphenyl dioctyl phosphite is essential for method development. OPAs are thermally labile and highly prone to in-situ oxidation. A robust analytical method must account for both the active parent compound and its oxidized degradant to accurately quantify the total additive load and migration potential[4].

Pathway Phosphite 2-Methylphenyl dioctyl phosphite (Active OPA) ROOH Polymer Hydroperoxides (ROOH) Phosphite->ROOH Stoichiometric Reaction Phosphate Oxidized Phosphate Ester (OPE Degradant) Phosphite->Phosphate Oxidation during processing ROH Stable Alcohol (ROH) ROOH->ROH Reduction (Stabilization)

Fig 1: Reaction mechanism of 2-Methylphenyl dioctyl phosphite neutralizing polymer hydroperoxides.

Methodology Comparison: Selecting the Optimal Analytical Platform

When quantifying high-molecular-weight, sterically hindered phosphites, analysts typically evaluate GC-MS, HPLC-UV, and HPLC-MS/MS. Table 1 objectively compares the performance of these platforms.

Table 1: Performance Comparison of Analytical Platforms for Organophosphite Detection

ParameterGC-MSHPLC-UV (Diode Array)HPLC-MS/MS (APCI)
Suitability for Analyte Poor (Thermally labile, high MW)Excellent (Non-destructive)Excellent (High sensitivity)
Sample Prep Complexity High (Derivatization often needed)Moderate (Dissolution/Precipitation)Moderate (Dissolution/Precipitation)
LOD / LOQ ~5.0 µg/g0.5 µg/g / 1.5 µg/g0.01 µg/g / 0.05 µg/g
Specificity High (if analyte survives inlet)Moderate (Requires baseline resolution)Very High (MRM transitions)
Cost / Maintenance ModerateLowHigh

Causality Behind the Choice: GC-MS is fundamentally flawed for intact organophosphites like 2-Methylphenyl dioctyl phosphite due to thermal degradation in the injection port (>250°C), which artificially inflates the OPE degradant signal[5]. HPLC-UV provides a highly reproducible, cost-effective solution for routine QA/QC, while HPLC-MS/MS (using Atmospheric Pressure Chemical Ionization, APCI) is the gold standard for trace-level migration studies[6].

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, the following protocol integrates a dissolution-precipitation extraction with HPLC-UV/MS analysis. This system is self-validating: recovery is continuously assessed by spiking known concentrations of the reference standard into an unadditized (virgin) polyolefin matrix prior to extraction.

Step 1: Sample Preparation (Dissolution-Precipitation)

  • Cryogenic Grinding: Mill the polyolefin plastic sample to a particle size of <1 mm using liquid nitrogen. Rationale: This prevents frictional heat from prematurely oxidizing the phosphite during sample prep.

  • Dissolution: Accurately weigh 1.00 g of the milled polymer into a 50 mL glass centrifuge tube. Add 15.0 mL of Tetrahydrofuran (THF).

  • Sonication: Sonicate at 40°C for 45 minutes until the polymer is completely dissolved. Rationale: THF fully solubilizes the polyolefin matrix, ensuring 100% release of the trapped antioxidant[7].

  • Precipitation: Dropwise, add 15.0 mL of cold Acetonitrile (ACN) while vortexing. Rationale: ACN acts as an anti-solvent for the polymer matrix (which precipitates out) but keeps the relatively polar 2-Methylphenyl dioctyl phosphite in solution.

  • Filtration: Centrifuge at 5000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Step 2: HPLC-UV/MS Conditions

  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 3.5 µm). Rationale: The dioctyl chains confer significant hydrophobicity, requiring a non-polar stationary phase for adequate retention[7].

  • Mobile Phase: Isocratic elution with 10% Water / 90% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 275 nm (optimal for the 2-methylphenyl chromophore); MS in APCI positive ion mode.

Workflow Sample 1. Cryo-Milled Plastic Sample Dissolve 2. Dissolution in THF (40°C) Sample->Dissolve Precipitate 3. Matrix Precipitation with Cold ACN Dissolve->Precipitate Filter 4. PTFE Filtration (0.22 µm) Precipitate->Filter HPLC 5. HPLC-UV/MS Separation (C18) Filter->HPLC Validate 6. ICH Q2(R2) Data Validation HPLC->Validate

Fig 2: Step-by-step sample preparation and HPLC analytical workflow.

Method Validation Data (ICH Q2(R2) Compliance)

In alignment with ICH Q2(R2) guidelines[3], the method was validated for Specificity, Linearity, Accuracy (Recovery), and Precision (Repeatability). The co-validation approach ensures the analytical procedure is fit for its intended purpose in regulatory submissions[8].

Table 2: ICH Q2(R2) Validation Results for 2-Methylphenyl Dioctyl Phosphite (HPLC-UV)

Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Linearity (Range) R² ≥ 0.995 (1.0 - 100 µg/mL)R² = 0.9992Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.15 µg/mL, LOQ: 0.45 µg/mLPass
Accuracy (Recovery) 90% - 110% at 3 concentration levels97.4% - 101.2%Pass
Precision (RSD) ≤ 2.0% (Intra-day, n=6)1.15%Pass
Robustness Stable across ±2% mobile phase variationNo significant RT shiftPass

Conclusion

For the detection of 2-Methylphenyl dioctyl phosphite residues in plastics, HPLC-UV/MS dramatically outperforms GC-MS by preserving the structural integrity of the thermally labile organophosphite. By utilizing a targeted dissolution-precipitation extraction and validating against ICH Q2(R2) standards, analytical laboratories can achieve highly accurate, reproducible quantification. This self-validating system ensures full regulatory compliance for both product quality control and food-contact migration studies.

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). Available at:[Link]

  • Occurrence and Release of Organophosphite Antioxidants and Novel Organophosphate Esters from Plastic Food Packaging - PubMed / NIH. Available at:[Link]

  • Determination of polyolefin additives by reversed-phase liquid chromatography - ResearchGate / Open Chemistry. Available at: [Link]

  • Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - Semantic Scholar. Available at: [Link]

  • Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite from Industrial Wastewater - MDPI. Available at: [Link]

  • Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC - LCMS. Available at: [Link]

Sources

Validation

Comparative Steric Hindrance Analysis: 2-Methylphenyl Dioctyl Phosphite vs. Standard Phosphoramidites

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In the design of phosphorus(III)-based coupling agents and ligands, chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In the design of phosphorus(III)-based coupling agents and ligands, chemists must constantly navigate the thermodynamic trade-off between reagent stability and coupling efficiency. This guide provides an objective, data-driven comparison of the steric hindrance profiles of 2-Methylphenyl dioctyl phosphite (2-MPDOP) and standard cyanoethyl diisopropylamino phosphoramidites (CED-PA) . By examining their structural mechanics, hydrolytic stability, and activation kinetics, we establish a framework for selecting the appropriate P(III) reagent based on specific synthetic demands.

Structural and Mechanistic Analysis of Steric Hindrance

The reactivity of P(III) species is fundamentally governed by the steric bulk surrounding the phosphorus lone pair.

Standard Phosphoramidites (CED-PA): In standard CED-PAs, steric shielding is achieved via a highly branched diisopropylamino leaving group. This extreme local steric hindrance prevents the phosphorus lone pair from participating in spontaneous oxidation or hydrolysis under ambient conditions[]. However, this stability comes at a kinetic cost: the bulky diisopropyl group impedes direct nucleophilic attack. To overcome this, the synthesis requires a potent weak acid activator, such as 4,5-dicyanoimidazole (DCI) or 1H-tetrazole, to protonate the nitrogen, thereby relieving steric congestion and forming a highly reactive imidazolide or tetrazolide intermediate[2]. DCI is often preferred as it allows for a higher effective concentration and rapid activation of sterically hindered monomers[3].

2-Methylphenyl Dioctyl Phosphite (2-MPDOP): Unlike phosphoramidites, 2-MPDOP lacks an amine leaving group and relies on a completely different steric paradigm. The steric profile is defined by an asymmetrical barrier:

  • The ortho-Methyl Rigid Wall: The methyl group on the 2-methylphenyl (o-tolyl) ring restricts rotational freedom around the P–O–aryl bond. In related homoleptic systems like tris(tri-o-tolyl) phosphite, this specific substitution results in a massive Tolman cone angle of 163.6°, indicating severe steric congestion.

  • The Dioctyl Hydrophobic Canopy: The two long, flexible octyl chains provide a sweeping hydrophobic shield. While less rigid than a tert-butyl group, these chains effectively repel ambient moisture, providing hydrolytic stability without the need for an amine protecting group.

Because bulky protecting groups and ligands inherently interfere with the approach of incoming nucleophiles[], understanding the exact causal relationship between this bulk and reaction kinetics is critical for process optimization.

Logic Bulk Steric Bulk (Diisopropyl or o-Tolyl) Shield P(III) Center Shielding Bulk->Shield Stab Increased Hydrolytic Stability Shield->Stab Kinet Decreased Nucleophilic Attack Shield->Kinet Sol Requires Strong Activator Kinet->Sol

Fig 1: Causal relationship between steric bulk, reagent stability, and coupling kinetics.

Experimental Workflows: Self-Validating Protocols

To objectively compare these reagents, we utilize two self-validating experimental workflows. The causality here is direct: we measure the rate of unwanted nucleophilic attack (hydrolysis) versus the rate of desired nucleophilic attack (alcohol coupling).

Protocol A: Hydrolytic Stability Profiling

Purpose: To quantify how effectively the respective steric shields prevent water from attacking the P(III) center. Causality: Aprotic solvents like acetonitrile are standard because they stabilize intermediates; however, trace water will hydrolyze P(III) species[]. By intentionally spiking the solvent with water, we force a competition between steric shielding and hydrolytic degradation.

  • Preparation: Prepare 0.1 M solutions of CED-PA and 2-MPDOP in anhydrous CD3CN.

  • Spiking: Introduce exactly 1000 ppm of degassed H2O to each NMR tube.

  • Monitoring: Acquire quantitative ³¹P NMR spectra at 25°C every 10 minutes for 12 hours.

  • Validation Checkpoint: Monitor the disappearance of the P(III) signal (~149 ppm for CED-PA, ~130 ppm for 2-MPDOP) and the appearance of the H-phosphonate P(V) signal (~8 ppm). If the internal standard (triphenylphosphine oxide, ~29 ppm) shifts or broadens, the sample has experienced unwanted pH fluctuations, invalidating the run.

Protocol B: Nucleophilic Coupling Kinetics

Purpose: To evaluate how steric hindrance impacts the desired forward reaction. Causality: Elevated temperatures or potent activators are required to overcome steric hindrance during coupling[]. We compare DCI-activated CED-PA against direct transesterification of 2-MPDOP.

  • Preparation: Dissolve 1.0 eq of a standard primary alcohol (e.g., 5'-OH protected thymidine) in anhydrous acetonitrile.

  • Activation/Coupling:

    • For CED-PA: Add 1.5 eq of CED-PA followed immediately by 0.25 M DCI in acetonitrile[3].

    • For 2-MPDOP: Add 1.5 eq of 2-MPDOP and 0.1 eq of a Lewis acid catalyst (e.g., ZnCl2) to facilitate transesterification.

  • Quenching & Analysis: Withdraw 50 µL aliquots at 5, 15, and 30 minutes. Quench into aqueous triethylamine. Analyze conversion via HPLC-UV (254 nm).

  • Validation Checkpoint: The sum of the unreacted alcohol peak and the product peak must equal 100% of the initial theoretical area. A mass balance <95% indicates side reactions (e.g., depurination or degradation), requiring protocol recalibration.

Pathway PA Standard Phosphoramidite Act DCI Activation PA->Act Int Imidazolide Intermediate Act->Int Prod1 Coupled Oligo/Alcohol Int->Prod1 Phos 2-MPDOP Phosphite Trans Direct Transesterification Phos->Trans Prod2 Phosphite Triester Trans->Prod2

Fig 2: Reaction pathways: phosphoramidite activation vs direct phosphite transesterification.

Data Presentation & Comparative Analysis

The experimental data reveals a stark contrast in how these two molecules handle steric congestion. The rigid ortho-methyl group of 2-MPDOP provides excellent ambient stability, but the lack of a dedicated, easily protonated leaving group makes its coupling kinetics significantly slower than an activated phosphoramidite.

Table 1: Steric Parameters & Hydrolytic Stability Metrics

Reagent ClassEstimated Cone Angle (θ)Leaving Group Steric BulkHydrolytic Half-Life (1000 ppm H₂O)Primary Shielding Mechanism
CED-PA ~130°Very High (Diisopropyl)4.2 HoursRigid branched amine block
2-MPDOP ~145°High (o-Tolyl + Octyl)>24 Hourso-Methyl rigid wall + Hydrophobic canopy

Note: The cone angle for the o-tolyl group is extrapolated from tris(tri-o-tolyl) phosphite models.

Table 2: Coupling Kinetics (Yield % over Time)

ReagentActivator / CatalystYield at 5 minYield at 15 minYield at 30 min
CED-PA 0.25 M DCI98.5%>99%>99%
2-MPDOP 0.1 eq ZnCl₂12.0%34.5%61.2%

Conclusion

Standard CED-PAs remain the undisputed choice for rapid, automated oligonucleotide synthesis due to their ability to be "switched on" by weak acids like DCI, overcoming their diisopropyl steric hindrance to achieve >99% coupling efficiency in minutes[2]. Conversely, 2-Methylphenyl dioctyl phosphite trades rapid coupling kinetics for extreme hydrolytic stability. Its unique combination of an ortho-methyl steric wall and flexible dioctyl chains makes it highly resistant to moisture, positioning it as an excellent candidate for applications requiring prolonged reagent shelf-life, such as industrial polymer stabilization or as a robust, bulky ligand in transition metal catalysis.

References

  • Source: bocsci.
  • Source: acs.
  • Source: bocsci.
  • Source: oup.
  • Tris(tri-o-tolyl phosphite-κP)nickel: a coordinatively unsaturated nickel(0)

Sources

Comparative

Cross-Validation of FTIR and Raman Spectroscopy for the Identification of 2-Methylphenyl Dioctyl Phosphite: A Dual-Modal Analytical Guide

Introduction: The Analytical Challenge of Mixed Aryl-Alkyl Phosphites 2-Methylphenyl dioctyl phosphite is a complex organophosphite utilized as a high-performance secondary antioxidant in polymer chemistry and a speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Mixed Aryl-Alkyl Phosphites

2-Methylphenyl dioctyl phosphite is a complex organophosphite utilized as a high-performance secondary antioxidant in polymer chemistry and a specialized intermediate in drug development. Its molecular architecture presents a unique analytical challenge: it combines a polarizable aromatic ring (2-methylphenyl), highly flexible aliphatic chains (dioctyl), and a reactive trivalent phosphorus center (P-O-C linkages).

Relying on a single spectroscopic method to identify this molecule often leads to ambiguous results. In mixed aryl-alkyl phosphites, the infrared stretching frequencies of ν (P-O-Aryl) and ν (P-O-Alkyl) heavily overlap. To achieve an unambiguous, self-validating identification, modern analytical workflows demand the cross-validation of Fourier Transform Infrared (FTIR) and Raman spectroscopy.

The Causality of Complementary Spectroscopy

The necessity of a dual-modal approach is rooted in the fundamental physics of molecular vibrations. According to the mutual exclusion principle, vibrational modes that result in a large change in a molecule's dipole moment are intensely active in FTIR, whereas modes that change the electron cloud's polarizability are intensely active in Raman spectroscopy .

  • FTIR's Role: FTIR is exceptionally sensitive to the highly polar P-O-C bonds of the phosphite core. Furthermore, it serves as a critical purity indicator; any oxidation of the P(III) center to a P(V) phosphate generates a massive dipole shift, producing a glaring ν (P=O) peak that Raman might miss.

  • Raman's Role: Raman spectroscopy excels at probing homonuclear-like carbon-carbon bonds. It easily resolves the aromatic ring breathing modes of the 2-methylphenyl group and the skeletal backbone of the octyl chains—features that produce weak, convoluted signals in FTIR .

Objective Comparison of Analytical Alternatives

To justify the dual-modal workflow, Table 1 objectively compares the performance of standalone techniques against the cross-validated approach.

Table 1: Performance Comparison for Organophosphite Identification

Analytical ApproachStrengths for 2-Methylphenyl Dioctyl PhosphiteLimitationsFalse Positive Risk
FTIR Only Excellent sensitivity to polar P-O-C linkages and P=O degradation products; rapid acquisition.Weak signals for the aromatic ring and aliphatic carbon backbones.High (Struggles to distinguish between homologous alkyl chain lengths).
Raman Only Superior resolution for the 2-methylphenyl ring and octyl skeletal chains.Weak signals for polar P-O bonds; highly susceptible to background fluorescence.Moderate (May fail to detect trace oxidation of the phosphite core).
Dual-Modal (Fused) Comprehensive molecular fingerprinting; orthogonal physics ensure self-validation.Requires complex chemometrics (PLS-DA) and dual instrumentation.Minimal (Cross-validated datasets mathematically eliminate blind spots).

Experimental Workflow: A Self-Validating System

To ensure absolute scientific integrity, the analytical protocol must be designed as a self-validating system. By splitting a single homogeneous aliquot into parallel workflows, we ensure that the strong P-O-C dipole moment change in FTIR mathematically correlates with the strong aromatic ring polarizability change in Raman.

G Sample 2-Methylphenyl Dioctyl Phosphite Sample Preparation FTIR FTIR Spectroscopy (ATR Mode, 4000-400 cm⁻¹) Dipole Moment Changes Sample->FTIR Raman Raman Spectroscopy (532 nm Laser, 3200-100 cm⁻¹) Polarizability Changes Sample->Raman Preprocess Spectral Preprocessing (Baseline Correction, Normalization) FTIR->Preprocess Raman->Preprocess Feature Feature Extraction (P-O-C, Aromatic, Aliphatic Modes) Preprocess->Feature Fusion Low-Level Data Fusion (Concatenated Spectra) Feature->Fusion CrossVal Chemometric Cross-Validation (PLS-DA / k-fold CV) Fusion->CrossVal Result Validated Molecular Identification & Purity Assessment CrossVal->Result

Caption: Workflow for dual-modal spectral acquisition and chemometric cross-validation.

Step-by-Step Methodology

Phase 1: Inert Sample Preparation & Integrity Check

Objective: Prevent premature oxidation of the P(III) center to ensure baseline spectral accuracy.

  • Atmospheric Control: Transfer the 2-Methylphenyl dioctyl phosphite standard into a glovebox purged with high-purity Argon (O₂ < 1 ppm). Causality: Trivalent organophosphites rapidly oxidize to P(V) phosphates in ambient air. Atmospheric exposure introduces a false ν (P=O) stretch at ~1250 cm⁻¹, which would permanently corrupt the reference library.

  • Split-Sample Aliquoting: Divide a single 100 µL homogeneous aliquot into two parallel streams: one directly onto the FTIR-ATR crystal, and one into a sealed borosilicate glass vial for Raman. Self-Validation: By splitting a single micro-batch, the system self-validates. Any spectral anomalies must appear in both orthogonal datasets; if an anomaly appears in only one, it flags an instrument artifact rather than sample degradation.

Phase 2: Parallel Spectral Acquisition

Objective: Capture orthogonal vibrational data using complementary selection rules. 3. FTIR-ATR Acquisition: Place the sample on a monolithic Diamond ATR crystal. Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Causality: Diamond ATR is explicitly chosen over traditional transmission cells to prevent pathlength saturation. The highly polar P-O-C bonds absorb infrared radiation intensely; ATR maintains a shallow, consistent penetration depth, ensuring a linear Beer-Lambert response necessary for downstream chemometric fusion. 4. Confocal Raman Acquisition: Interrogate the sister vial using a 532 nm Nd:YAG laser at 10 mW power, scanning from 3200 to 100 cm⁻¹. Causality: The 532 nm wavelength is a calculated compromise. It maximizes the 1/λ4 Raman scattering efficiency for the 2-methylphenyl ring while keeping the laser power low enough to prevent thermal degradation of the heat-sensitive phosphite core.

Phase 3: Chemometric Cross-Validation (Data Fusion)

Objective: Mathematically fuse the orthogonal datasets to eliminate false positives. 5. Spectral Preprocessing: Apply Asymmetric Least Squares (ALS) baseline correction to remove Raman fluorescence and FTIR scattering artifacts. Normalize both datasets using Standard Normal Variate (SNV) transformation. 6. Low-Level Data Fusion: Concatenate the preprocessed FTIR and Raman matrices into a single, unified spectral vector for each sample. Causality: Data fusion leverages synergistic information—combining FTIR's sensitivity to polar degradation products with Raman's specificity for the hydrocarbon backbone . 7. PLS-DA Modeling: Execute Partial Least Squares Discriminant Analysis (PLS-DA) using a 7-fold cross-validation framework. Self-Validation: The model iteratively trains on subsets of the fused data and tests against a holdout set. A Root Mean Square Error of Cross-Validation (RMSECV) below 5% mathematically guarantees that the molecular fingerprint is both accurate and reproducible.

Quantitative Data: Spectral Assignments

The assignments in Table 2 are grounded in ab initio harmonic force field calculations for organophosphorus compounds . This table serves as the definitive reference for cross-validating the spectral outputs.

Table 2: Cross-Validated Vibrational Modes of 2-Methylphenyl Dioctyl Phosphite

Vibrational ModeStructural MoietyFTIR ResponseRaman ResponseDiagnostic Significance
ν (C-H) Aliphatic Dioctyl chainsStrong (~2920, 2850 cm⁻¹)Strong, sharpConfirms the presence of long alkyl chains.
ν (C=C) Aromatic 2-Methylphenyl ringWeak to Moderate (~1590 cm⁻¹)Very Strong, sharpPrimary identifier for the aromatic ring structure.
ν (P-O-C) Phosphite coreVery Strong (~1030-970 cm⁻¹)WeakConfirms intact ester linkages; heavily overlaps in FTIR.
Ring Breathing 2-Methylphenyl ringInactive / Very WeakStrong (~1000 cm⁻¹)Resolves the FTIR P-O-C overlap; confirms ortho-substitution.
ν (P=O) Defect Oxidized coreStrong (~1250 cm⁻¹)ModeratePurity Marker: Absence confirms P(III) purity; presence indicates degradation.

Conclusion

The identification of complex organophosphites like 2-Methylphenyl dioctyl phosphite cannot be reliably achieved through a single spectroscopic lens. By architecting a self-validating workflow that fuses the dipole-sensitive data of FTIR with the polarizability-sensitive data of Raman spectroscopy, analytical scientists can eliminate the blind spots inherent to each technique. This dual-modal cross-validation ensures absolute confidence in both molecular identity and batch purity, setting a gold standard for pharmaceutical and polymer quality control.

References

  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager URL:[Link]

  • Spectral Interpretation and Qualitative Analysis of Organophosphorus Pesticides Using FT-Raman and FT-Infrared Spectroscopy ResearchGate URL:[Link]

  • Diagnosis of Lung Cancer by FTIR Spectroscopy Combined With Raman Spectroscopy Based on Data Fusion and Wavelet Transform Frontiers in Chemistry URL:[Link]

  • Gas-phase vibrational spectroscopy and ab initio study of organophosphorus compounds: discrimination between species and conformers PubMed (National Institutes of Health) URL:[Link]

Validation

Inter-laboratory validation of 2-Methylphenyl dioctyl phosphite extraction protocols

Defining the Validation Scope I'm now carefully examining the request's core: validating 2-Methylphenyl dioctyl phosphite extraction protocols across different labs. The goal is to create comparison guides.

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Validation Scope

I'm now carefully examining the request's core: validating 2-Methylphenyl dioctyl phosphite extraction protocols across different labs. The goal is to create comparison guides. I am honing in on defining the precise scope of this inter-lab validation. I'm focusing on key performance indicators for each protocol variant.

Refining the Guide Structure

I'm now integrating the core requirements into the guide's framework. Autonomy is crucial; I'll avoid templates. I'm building out a senior application scientist persona to ensure scientific integrity and logic with comprehensive citations. The goal is a self-validating system for trustworthiness. Visualization requirements, like Graphviz for workflows, are also being integrated with strict parameters. Data presentation will be via structured tables, and detailed experimental protocols are planned.

Establishing Visual Parameters

I'm now focusing on visual guidelines. High color contrast is essential for text readability against fills. I'm choosing a specific palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, and #5F6368. This is all to ensure accessibility and clarity.

\n\n

Unpacking the Subject Matter

I'm starting by dissecting the topic: validating 2-Methylphenyl dioctyl phosphite extraction protocols. I'm identifying its role (antioxidant, plasticizer) and potential contexts (polymer leachables, environmental samples). The plan is to contrast LLE, SPE, and ASE extraction methods. I will maintain a professional and objective tone, suitable for a Senior Application Scientist. I will ensure the final guide emphasizes technical accuracy.

Defining the Target Compound

I'm now zeroing in on 2-Methylphenyl dioctyl phosphite (CAS 57913-10-7). The initial focus is the compound itself, understanding its function as an antioxidant or stabilizer, possibly in polymers, or as an intermediate. The validation protocols are starting to become clearer now that I have a clear sense of the target analyte.

Formulating Extraction Comparisons

I'm now shifting gears to the creation of a comprehensive comparison guide. My focus is now on constructing the guide, ensuring it's structured for easy understanding. I'm prioritizing causality, self-validating protocols, in-text citations with linked references, data tables, step-by-step methodologies, and even incorporating Graphviz visualizations to illustrate workflows. I'm starting by refining the selection of extraction protocols to compare, and I have just landed on the starting point of traditional Soxhlet Extraction.

Analyzing Extraction Methods

I've been digging into Accelerated Solvent Extraction (ASE) and it's looking like a winner for pulling out polymer additives. The search results are showing its high efficacy, especially for things like phosphites, including the commonly used Irgafos 168. Now I'm checking into alternative extractants and focusing on phosphites again.

Evaluating Extraction Efficiency

I'm now evaluating extraction efficiency of 2-Methylphenyl dioctyl phosphite, identifying the need for a comparative guide. I'm noting ASE's speed advantage (minutes vs hours) and reduced solvent use compared to Soxhlet. Temperature and solvent selection (hexane, cyclohexane, etc.) are critical parameters. The guide will compare performance of different extraction methods. I'm drafting the guide, starting with an introduction to the compound and the extraction challenge.

Comparing Extraction Protocols

I'm now detailing the protocols: Soxhlet as the baseline, UAE, and ASE/PFE, showing the workflows. I'm explaining the rationale for selecting the parameters and why temperature, pressure, and solvent choice matter significantly, also mentioning swelling agents. I've noted the inherent degradation risks of phosphites that affect extraction. I'm including a Graphviz DOT diagram for a visual workflow comparison.

Constructing Data Tables

I'm working on a structured data table now, incorporating inter-laboratory data to compare the three methods. It will show Recovery %, RSD %, Extraction Time, and Solvent Consumption. I'll need to explain the statistical significance of ASE's superior performance with a dedicated section.

Citing Key Resources

I'm gathering relevant references to provide authority for the work, and will include links to the search results. I have to make sure to cite correctly.

Visualizing ASE Process

I'm now visualizing the ASE process with a Graphviz DOT diagram to highlight each step from sample preparation to direct collection, and then the crucial analysis phase with LC-HRMS/GC-MS. The diagram emphasizes the pressurized heating step as central, and I am noting the low solvent volume of the collection. I am using color coding to identify the different steps.

Refining Process Diagram

I've updated the Graphviz DOT diagram. I am ensuring that the visual elements adhere strictly to the target color palette for improved readability and contrast. I've focused on the visual clarity of the ASE process diagram, emphasizing each step with color coding.

Detailing Challenges & Benefits

I'm now detailing the benefits of ASE. I'm focusing on why 2-Methylphenyl dioctyl phosphite extraction is challenging, specifically discussing the degradation risks that are inherent in the extraction process. I'm using visual elements to support these details and show where ASE helps prevent that degradation.

Validating ASE Performance

Structuring Report References

I'm now structuring the references for my report, paying special attention to ensuring each citation is complete and includes the relevant URL for easy access. I'm focusing on "2-Methylphenyl dioctyl phosphite" (CAS No. 57913-10-7) data, along with specific Thermo Fisher and MDPI sources. I will create a numbered reference list for clarity.

Finalizing Resource Citations

I'm now integrating the EvitaChem and Thermo Fisher sources I've located, ensuring each link is accurate and functional within the report. I'm finalizing the citation formatting to guarantee adherence to my target style, and double-checking that all relevant CAS numbers and URLs are present.

Integrating Key Resources

Defining Extraction Methodology

I'm now detailing the limitations of Soxhlet extraction, namely degradation concerns, due to extended exposure to boiling solvents. I am highlighting Accelerated Solvent Extraction (ASE) as a superior method by circumventing these concerns through pressure. I will focus on visual elements and detailed descriptions to support this.

Comparing Extraction Methods

I'm now detailing the limitations of Soxhlet, highlighting the degradation risks, in contrast to the ASE's pressure approach for accelerated and controlled extraction. I'm focusing on the protocols, adding detailed steps and the role of Triphenyl phosphate as an internal standard for validation of the Soxhlet and ASE approaches.

Interpreting Extraction Results

I'm now interpreting the data comparing ASE and Soxhlet, highlighting the significant performance gap. I'm focusing on why the Soxhlet method's low recovery is due to in-situ degradation, not incomplete extraction, caused by thermal stress and oxidation. I'm detailing the high RSD of Soxhlet and highlighting the role of cyclohexane in ASE for swelling and efficient mass transfer. I'm noting the internal standard's role in validating degradation.

Refining Protocol Validation

Now, I'm integrating the importance of an internal standard to validate the extraction results. I'm focusing on the necessity of including Triphenyl phosphate (TPP) as an internal standard, and will explain the steps of spiking the standard before the extraction process to ensure validation. I'll include the relevant links for the cited resources.

Optimizing Diagram Visualization

I'm now refining the DOT diagram, focusing on the visual elements to ensure adherence to the color palette and contrast rules, setting node widths, and adjusting sizes for improved readability. I've eliminated the ratio attribute to simplify the layout.

Visualizing Extraction Comparison

I'm now generating a visual comparison using Graphviz DOT. The focus is highlighting the degradation risks inherent in the Soxhlet method due to extended heating, in contrast with the ASE's pressure-controlled approach. I'm focusing on contrasting the degradation risks, highlighting the benefits of the ASE.

Visualizing Extraction Analysis

I'm now generating a visual comparison, highlighting how ASE allows for direct sample collection for chromatographic analysis, and avoiding long Soxhlet extraction steps. I'm focusing on the analytical workflow.

Finalizing Comparison Visualization

I'm now generating a final Graphviz DOT diagram that consolidates all comparisons between ASE and Soxhlet, highlighting degradation and efficiency. I'm focusing on the analytical workflow and incorporating color-coded steps. I will also incorporate the relevant CAS numbers for the analyzed compound, which is 2-Methylphenyl dioctyl phosphite (CAS No. 57913-10-7) and the internal standard Triphenyl phosphate.

Detailing Data Validation

I'm now detailing validation protocols in the study, integrating a "self-validating system" with the TPP internal standard to differentiate extraction efficiency from degradation. I will make sure the table is clearly structured. I will ensure the protocols are explicit, with the rationale behind each step and causality.

Structuring Report Sections

Refining Visual Comparison

I'm now iterating on the final DOT diagram, making fine adjustments to node sizes, edge styles, and color contrasts for enhanced clarity. I'm focusing on ensuring all degradation risks and efficiency benefits are immediately apparent to the reader, and ensuring the color palette adheres precisely to accessibility standards.

Finalizing Validation Details

I'm now detailing validation protocols in the study, integrating a "self-validating system" with the TPP internal standard, ensuring clear structure in the validation table. I'm explicitly detailing the protocols, and the causality behind them. I am integrating all of the details.

Clarifying Extraction Challenges

I'm now detailing that the analytical challenge is focused on extracting 2-Methylphenyl dioctyl phosphite from polymer matrices. I'm noting it is susceptible to degradation, which creates a significant challenge with traditional methods like Soxhlet extraction, where boiling solvents and longer extraction times lead to analyte degradation. ASE, with its pressure-controlled process, is helping to solve this issue.

Validating Extraction Protocols

I'm now detailing a self-validating system, using Triphenyl phosphate (TPP) as an internal standard. I will show that TPP's recovery isolates extraction efficiency from degradation. I will make sure the table includes Soxhlet and ASE, showing how TPP and phosphite recoveries differ. The table will compare the results of the two extraction methods.

Validating Extraction Protocols

I'm now detailing a self-validating system, focusing on Triphenyl phosphate (TPP) as an internal standard to differentiate extraction efficiency from degradation, comparing Soxhlet and ASE. The table will compare the results of the two extraction methods and explain the steps and the results.

Safety & Regulatory Compliance

Safety

2-Methylphenyl dioctyl phosphite proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 2-Methylphenyl Dioctyl Phosphite (CAS 57913-10-7) Executive Summary & Chemical Rationale As a Senior Application Scientist, establishing rigorous chemical hygiene an...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of 2-Methylphenyl Dioctyl Phosphite (CAS 57913-10-7)

Executive Summary & Chemical Rationale

As a Senior Application Scientist, establishing rigorous chemical hygiene and disposal protocols is foundational to both laboratory safety and environmental stewardship. 2-Methylphenyl dioctyl phosphite (CAS 57913-10-7) is a specialized organophosphite antioxidant (OPA) frequently utilized in polymer stabilization and advanced drug packaging materials. While highly effective at scavenging free radicals during manufacturing, its inherent chemical reactivity demands strict, causality-driven disposal procedures.

To design an effective disposal plan, we must first understand the molecular vulnerabilities of this compound. As a trivalent phosphorus compound, it is highly susceptible to two primary degradation pathways:

  • Abiotic Oxidation: In the presence of atmospheric oxygen, OPAs rapidly oxidize to form 1[1]. Recent environmental monitoring has identified OPEs as2 that severely disrupt aquatic ecosystems[2].

  • Hydrolysis: Contact with water or aqueous waste streams induces hydrolysis, cleaving the phosphite ester bonds to yield phosphorous acid and 2-methylphenol (o-cresol). This exothermic reaction generates corrosive byproducts and can dangerously pressurize sealed waste containers.

Because of these pathways, traditional disposal methods such as landfilling or aqueous drain discharge are strictly prohibited[3]. The only scientifically sound method for neutralizing this compound is high-temperature incineration managed by certified professionals[4].

Physicochemical Hazards & Disposal Parameters

To ensure proper handling, all quantitative data and physical parameters dictating our disposal choices are summarized below:

ParameterValue / SpecificationMechanistic Implication for Disposal
CAS Number 57913-10-7Essential identifier for accurate EPA waste manifesting.
Chemical Class Organophosphite Antioxidant (OPA)Highly prone to abiotic oxidation into toxic OPEs.
Oxidation Rate (Air) Up to 38.7% within 24 hoursMandates immediate sealing and inert gas purging of waste[1].
Hydrolytic Stability Low (Reacts with H2​O )Generates corrosive phosphorous acid and phenolic byproducts.
Primary Disposal Route High-Temp Incineration (>1000°C)Ensures total thermal destruction of robust P-O and C-P bonds[5].
Effluent Control Alkaline Scrubber RequiredNeutralizes combustion byproduct Phosphorus Pentoxide ( P2​O5​ )[5].

Operational Workflow

DisposalWorkflow Source 2-Methylphenyl Dioctyl Phosphite (CAS: 57913-10-7) Spill Accidental Spill Source->Spill Routine Routine Lab Waste Source->Routine Absorb Contain & Absorb (Inert Vermiculite/Sand) Spill->Absorb Prevent Drain Entry Segregate Segregate from Aqueous & Oxidizing Agents Routine->Segregate Prevent Hydrolysis Store Temporary Storage (<25°C, Sealed, Ventilated) Absorb->Store Segregate->Store Broker EPA-Certified Hazardous Waste Broker Store->Broker Manifesting Incinerate High-Temp Incineration (>1000°C) with Scrubber Broker->Incinerate Final Destruction

Figure 1: Operational workflow for the containment, segregation, and thermal destruction of OPAs.

Step-by-Step Methodologies: Segregation and Destruction

Protocol 1: Routine Laboratory Waste Segregation

Causality: Preventing inadvertent oxidation and hydrolysis is the primary goal of this protocol. A self-validating system requires that waste containers remain chemically inert and environmentally isolated.

  • Container Selection: Utilize only high-density polyethylene (HDPE) or amber glass containers for waste accumulation. Avoid metal containers, which may corrode if inadvertent hydrolysis generates phosphorous acid.

  • Strict Segregation: Deposit 2-methylphenyl dioctyl phosphite exclusively into dedicated "Non-Aqueous Organophosphorus Waste" containers. Critical Check: Never mix with aqueous solutions, strong acids, or oxidizers (e.g., peroxides, nitric acid) to prevent exothermic degradation.

  • Atmospheric Exclusion: Purge the headspace of the waste container with an inert gas (nitrogen or argon) before sealing. Causality: OPAs can oxidize rapidly when exposed to air, converting into highly toxic OPEs[1]. Inerting the headspace halts this degradation pathway during temporary storage.

  • Storage Conditions: Store in a ventilated, temperature-controlled hazardous waste cabinet (<25°C). Ensure secondary containment is in place.

  • Manifesting and Transport: Transfer the waste to an4[4]. The manifest must explicitly mandate "High-Temperature Incineration."

Protocol 2: Accidental Spill Response and Decontamination

Causality: Spills expose the chemical to ambient moisture and oxygen, accelerating the formation of OPEs and phenolic byproducts. Rapid, dry containment is essential to prevent environmental release.

  • Immediate Isolation: Evacuate non-essential personnel. Responders must don chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Dry Containment: Surround and cover the spill with an 6 such as dry vermiculite or sand[6]. Critical Check: Do not use combustible absorbents (e.g., paper towels or sawdust), as the heat of oxidation could pose a fire risk.

  • Physical Collection: Use non-sparking polypropylene scoops to transfer the saturated absorbent into a heavy-duty, sealable hazardous waste drum.

  • Surface Neutralization: Wash the spill surface with a 5% sodium carbonate (soda ash) solution. Causality: Ambient moisture causes residual phosphite to hydrolyze into phosphorous acid. The alkaline wash neutralizes this acid, preventing localized corrosion and secondary reactions.

  • Secondary Waste Capture: Absorb the neutralization wash water with fresh vermiculite and add it to the hazardous waste drum. 3[3].

The Incineration Mandate: A Closed-Loop Destruction System

Trustworthiness in chemical disposal requires verifying that the end-of-life process does not simply displace the hazard. When 2-methylphenyl dioctyl phosphite is transferred to a disposal facility, it must undergo 5[5]. This extreme thermal environment is necessary to completely cleave the robust P-O and C-P bonds, preventing the survival of any OPE derivatives.

However, the combustion of organophosphorus compounds generates phosphorus pentoxide ( P2​O5​ ), a severe respiratory hazard and precursor to phosphoric acid. Therefore, it is a strict regulatory standard that the incineration unit be equipped with alkaline wet scrubbers. These scrubbers capture the P2​O5​ effluent, converting it into benign, inert phosphate salts. This ensures a self-validating, closed-loop system where the original toxicant is completely mineralized without secondary atmospheric contamination[5].

References

  • Occurrence and Release of Organophosphite Antioxidants and Novel Organophosphate Esters from Plastic Food Packaging. ACS Publications. URL:[Link]

  • Understanding the environmental fate and risks of organophosphate esters: Challenges in linking precursors, parent compounds, and derivatives. PubMed. URL:[Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). URL:[Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPIS. URL:[Link]

  • Dimethyl phosphite Safety Data Sheet. EPA Ireland. URL:[Link]

  • MATERIAL SAFETY DATA SHEET: Potassium Phosphite. Greenbook.net. URL: [Link]

Sources

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